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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Chloro-6-fluoro-3-methylquinoxaline: A Comprehensive NMR Guide

Executive Summary Halogenated quinoxalines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-trypanosomatid agents, and selective PET ligands[1]. The tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated quinoxalines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-trypanosomatid agents, and selective PET ligands[1]. The targeted introduction of halogens—specifically chlorine and fluorine—modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity.

The synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8) typically involves the condensation of a fluorinated o-phenylenediamine with a dicarbonyl compound, followed by chlorination (e.g., via POCl 3​ ). A critical challenge in this synthetic pathway is the inherent formation of regioisomers (i.e., the 6-fluoro vs. 7-fluoro derivatives). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the interplay between 1 H, 13 C, and 19 F nuclei—serves as the definitive, self-validating system for unambiguous structural and regiochemical elucidation.

Mechanistic Foundations of Chemical Shifts

The chemical shifts of the quinoxaline core are governed by a complex "push-pull" electronic system between the electron-deficient pyrazine ring and the fluorinated benzene ring[2].

  • Inductive vs. Resonance Effects: The C2-chlorine atom is strongly electron-withdrawing via the inductive effect (-I), which heavily deshields the adjacent C2 carbon. Conversely, the C6-fluorine atom exerts a strong -I effect through the σ -framework but a competing, electron-donating resonance effect (+M) through the π -system. This +M effect significantly shields the ortho (C5, C7) and para (C8a) positions[3].

  • Spin-Spin Coupling Causality: The presence of the 19 F nucleus (spin 1/2, 100% natural abundance) fundamentally alters the 1 H and 13 C spectra. Because 19 F is highly electronegative and possesses a large gyromagnetic ratio, it induces massive heteronuclear spin-spin couplings ( JHF​ and JCF​ ) that propagate through the aromatic system[4].

1 H NMR Spectral Dynamics

In the 1 H NMR spectrum (acquired in CDCl 3​ ), the pyrazine ring is fully substituted, leaving only the C3-methyl protons and the three protons of the fluorinated benzene ring (H5, H7, H8) visible[5].

  • C3-Methyl Group: Appears as a sharp singlet at approximately 2.75 ppm. The deshielding is driven by the adjacent sp 2 -hybridized nitrogen (N4) and the anisotropic effect of the heteroaromatic ring current.

  • H5 (peri to F): Positioned ortho to the fluorine atom, H5 experiences a large 3JHF​ coupling (~8.8 Hz). It appears as a doublet of doublets (dd) at ~7.65 ppm due to additional meta-coupling with H7 ( 4JHH​ ~ 2.6 Hz).

  • H7: Also ortho to the fluorine atom, H7 exhibits a similar 3JHF​ coupling (~8.0 Hz) and an ortho-coupling to H8 ( 3JHH​ ~ 9.0 Hz). It typically presents as a doublet of doublets of doublets (ddd) or a pseudo-triplet of doublets (td) at ~7.45 ppm.

  • H8: Positioned meta to the fluorine atom, the 4JHF​ coupling is significantly smaller (~5.2 Hz). H8 appears as a doublet of doublets (dd) at ~8.00 ppm. Its downfield shift relative to H5 and H7 is caused by its peri-position relative to N1, which is adjacent to the strongly electron-withdrawing C2-chlorine.

Table 1: Quantitative Summary of 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
C3-CH 3​ 2.75Singlet (s)3HN/A
H7 7.45ddd (or td)1H 3JHH​ = 9.0, 3JHF​ = 8.0, 4JHH​ = 2.6
H5 7.65dd1H 3JHF​ = 8.8, 4JHH​ = 2.6
H8 8.00dd1H 3JHH​ = 9.0, 4JHF​ = 5.2

13 C NMR and Diagnostic Carbon-Fluorine Couplings

The 13 C NMR spectrum is highly diagnostic. The 19 F nucleus splits the carbon signals, creating a distinct fingerprint that maps the exact distance of each carbon from the fluorine atom[3].

  • Direct Coupling ( 1JCF​ ): The C6 carbon resonates at ~162.8 ppm and is split into a massive doublet with a coupling constant of ~250 Hz.

  • Ortho Couplings ( 2JCF​ ): The carbons adjacent to the fluorine, C5 (~112.5 ppm) and C7 (~120.4 ppm), show large doublet splittings of 22–26 Hz.

  • Meta Couplings ( 3JCF​ ): The C4a and C8 carbons show smaller splittings of 9–12 Hz.

  • Heteroaromatic Core: The C2 carbon (attached to Cl) is heavily deshielded to ~147.0 ppm, while the C3 carbon (attached to CH 3​ ) appears at ~154.5 ppm.

Table 2: Quantitative Summary of 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Logic
C3-CH 3​ 23.5Singlet (s)N/AAliphatic methyl
C5 112.5Doublet (d)~22.0 ( 2JCF​ )Ortho to F, shielded by +M effect
C7 120.4Doublet (d)~26.0 ( 2JCF​ )Ortho to F
C8 130.6Doublet (d)~9.0 ( 3JCF​ )Meta to F
C4a 139.2Doublet (d)~2.0 ( 4JCF​ )Bridgehead, meta/para to F
C8a 141.0Doublet (d)~12.0 ( 3JCF​ )Bridgehead, meta to F
C2 (C-Cl) 147.0Singlet (s)N/ADeshielded by Cl (-I effect)
C3 (C-CH 3​ ) 154.5Singlet (s)N/AHeteroaromatic core
C6 (C-F) 162.8Doublet (d)~250.0 ( 1JCF​ )Direct C-F bond

Overcoming the Regioisomer Challenge: 2D NMR Strategy

To definitively prove that the synthesized molecule is the 6-fluoro isomer and not the 7-fluoro byproduct, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

The Causality of the Assignment: The C3-methyl protons (~2.75 ppm) will show a strong 3JCH​ correlation to the C4a bridgehead carbon. By identifying C4a, we can trace its 3JCH​ correlations into the aromatic ring. In the 6-fluoro isomer, C4a correlates to H5 (which exhibits a large JHF​ doublet splitting). If it were the 7-fluoro isomer, C4a would correlate to a proton lacking this large ortho-fluorine splitting.

NMR_Workflow Start Synthesized Mixture (6-Fluoro & 7-Fluoro Isomers) Acq1D 1D 1H & 19F NMR Identify J_HF Couplings Start->Acq1D Acq2D 2D HMBC Experiment Long-Range C-H Correlation Acq1D->Acq2D Node6F 6-Fluoro Isomer C4a correlates to H5 (d, J~8Hz) Acq2D->Node6F HMBC Path A Node7F 7-Fluoro Isomer C4a correlates to H8 (dd, J~9, 5Hz) Acq2D->Node7F HMBC Path B Valid Unambiguous Structural Validation Node6F->Valid Node7F->Valid

Workflow for distinguishing 6-fluoro and 7-fluoro quinoxaline regioisomers via 2D HMBC NMR.

Experimental Protocol for High-Resolution Acquisition

To ensure a self-validating data package, the following rigorous acquisition protocol must be adhered to[2]:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the inclusion of Tetramethylsilane (TMS, 0.03% v/v) as an internal chemical shift reference ( δ 0.00 ppm).

Step 2: 1 H NMR Acquisition

  • Frequency: 400 MHz or 500 MHz.

  • Parameters: 30° flip angle, 16–32 scans, with a relaxation delay (D1) of 1.5 seconds to ensure accurate integration of the C3-methyl group against the aromatic protons.

Step 3: 13 C{ 1 H} NMR Acquisition

  • Frequency: 100 MHz or 125 MHz.

  • Parameters: Composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splittings (leaving only JCF​ splittings).

  • Critical Adjustment: Set the relaxation delay (D1) to 2.0 seconds. Quaternary carbons (C2, C3, C4a, C8a, C6) lack attached protons and thus rely on slower dipole-dipole relaxation mechanisms. Insufficient D1 will result in these critical peaks disappearing into the baseline noise.

Step 4: 19 F NMR Acquisition (Purity Validation)

  • Frequency: 376 MHz (on a 400 MHz console).

  • Parameters: Acquire 64 scans without proton decoupling.

  • Validation Logic: A pure 2-chloro-6-fluoro-3-methylquinoxaline sample will yield a single multiplet around -113 to -115 ppm (referenced to CFCl 3​ )[4]. The presence of secondary signals in this region instantly flags regioisomeric contamination (e.g., the 7-fluoro isomer), bypassing the need for complex integration of overlapping 1 H signals.

References

  • ResearchGate - Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Available at: [Link]

  • ChemRxiv - Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates. Available at:[Link]

  • Semantic Scholar - Luminescent bis(benzo[d]thiazolyl)quinoxaline: Facile synthesis, Nucleic Acid and protein BSA interaction. Available at: [Link]

Sources

Exploratory

Mechanism of Formation for 2-Chloro-6-fluoro-3-methylquinoxaline Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Significance The 2-chloro-6-fluoro-3-methylquinoxaline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The 2-chloro-6-fluoro-3-methylquinoxaline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors and kinase antagonists[1]. The orthogonal reactivity of this intermediate makes it invaluable: the C2-chloride is primed for cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr), while the C6-fluorine modulates lipophilicity, target binding affinity, and metabolic stability[2].

This technical guide dissects the causal mechanisms and self-validating protocols required to synthesize this critical building block from fundamental precursors.

Stage 1: Condensation and Lactamization

Mechanistic Causality

The synthesis initiates with the condensation of 4-fluoro-1,2-phenylenediamine with an α -keto ester, typically ethyl pyruvate[1]. Ethyl pyruvate features two distinct electrophilic centers. Because the α -ketone is significantly more electrophilic than the ester carbonyl, the initial nucleophilic attack by the primary amine forms an imine (Schiff base). Subsequent intramolecular attack by the secondary amine on the ester carbonyl drives lactamization, ejecting ethanol and water to form the thermodynamically stable quinoxalin-2(1H)-one core.

Due to the competing +M (resonance) and −I (inductive) effects of the fluorine atom, the two amines on 4-fluoro-1,2-phenylenediamine possess slightly different nucleophilicities. This subtle electronic bias often results in a regioisomeric mixture of 6-fluoro- and 7-fluoro-3-methylquinoxalin-2(1H)-ones, which are typically separated via recrystallization or chromatography.

Condensation N1 4-Fluoro-1,2-phenylenediamine + Ethyl Pyruvate N2 Imine Intermediate (Schiff Base) N1->N2 Nucleophilic Attack (H+, Δ) N3 Cyclized Intermediate (Hemiaminal) N2->N3 Lactamization (-H2O) N4 6-Fluoro-3-methylquinoxalin- 2(1H)-one N3->N4 Aromatization (-EtOH)

Figure 1: Mechanistic pathway for condensation of 4-fluoro-1,2-phenylenediamine & ethyl pyruvate.

Self-Validating Protocol 1: Synthesis of 6-Fluoro-3-methylquinoxalin-2(1H)-one
  • Reaction Setup: Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid. Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst, protonating the ketone to enhance its electrophilicity.

  • Addition: Dropwise add ethyl pyruvate (1.1 eq) at 0 °C to control the highly exothermic imine formation and prevent polymerization.

  • Reflux: Heat the mixture to 90 °C for 4 hours to drive the endothermic lactamization and subsequent aromatization[1].

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is a self-validating system; the complete disappearance of the highly polar diamine baseline spot indicates successful cyclization.

  • Isolation: Cool to room temperature and pour into vigorously stirred ice water. The product precipitates as a solid. Filter and wash with cold ethanol.

  • Post-Process Validation: Confirm the regioisomer ratio via 1 H-NMR (analyzing the coupling constants of the aromatic protons adjacent to the fluorine) and LC-MS[3].

Stage 2: Deoxychlorination via Phosphorodichloridate Intermediate

Mechanistic Causality

Converting the quinoxalin-2(1H)-one to the 2-chloro derivative requires the activation of the highly stable amide (lactam) bond. Phosphorus oxychloride (POCl 3​ ) is employed in vast excess to serve as both the chlorinating agent and the solvent, pushing the equilibrium forward via Le Chatelier's principle.

The mechanism relies on lactam-lactim tautomerization. The lactim (2-hydroxy) oxygen attacks the electrophilic phosphorus of POCl 3​ , generating a highly reactive phosphorodichloridate leaving group. The liberated chloride ion then performs a nucleophilic aromatic substitution (SNAr) at the C2 position, ejecting the PO 2​ Cl 2−​ species and yielding the final 2-chloro-6-fluoro-3-methylquinoxaline[1].

Chlorination N1 6-Fluoro-3-methylquinoxalin- 2(1H)-one N2 Lactim Tautomer (2-Hydroxy form) N1->N2 Tautomerization N3 Phosphorodichloridate Intermediate N2->N3 + POCl3 (- HCl) N4 Tetrahedral Intermediate N3->N4 Nucleophilic Attack by Cl- N5 2-Chloro-6-fluoro- 3-methylquinoxaline N4->N5 Elimination (- PO2Cl2-)

Figure 2: Deoxychlorination mechanism via lactam-lactim tautomerization and SNAr displacement.

Self-Validating Protocol 2: Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline
  • Reaction Setup: Suspend 6-fluoro-3-methylquinoxalin-2(1H)-one (1.0 eq) in neat POCl 3​ (10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with POCl 3​ to generate a Vilsmeier-Haack type iminium intermediate, which is vastly more electrophilic and accelerates the phosphorylation of the lactim oxygen.

  • Reflux: Heat the mixture to 100–110 °C for 3–5 hours under an inert atmosphere.

  • In-Process Validation: Extract a 10 µL aliquot, quench in aqueous NaHCO 3​ , extract with EtOAc, and run TLC. The product will elute significantly faster (higher Rf​ ) than the starting material due to the loss of the hydrogen-bond donating lactam.

  • Quench & Isolation: Carefully pour the cooled reaction mixture dropwise over crushed ice. Causality: This highly exothermic step safely hydrolyzes the excess POCl 3​ into water-soluble phosphoric and hydrochloric acids, while the highly hydrophobic 2-chloro-6-fluoro-3-methylquinoxaline precipitates out of the aqueous matrix[1].

  • Purification: Extract the aqueous layer with dichloromethane, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

Quantitative Data Summary

To ensure reproducibility across scale-up campaigns, the following operational metrics summarize the expected quantitative data for the two-step workflow:

Reaction StepReagents / CatalystsTemperatureTimeTypical YieldIn-Process Control
1. Condensation 4-Fluoro-1,2-phenylenediamine, Ethyl Pyruvate, AcOH90 °C (Reflux)4 h75–85%TLC (Hexanes:EtOAc 3:1)
2. Chlorination 6-Fluoro-3-methylquinoxalin-2(1H)-one, POCl 3​ , DMF (cat.)100–110 °C3–5 h80–90%TLC/LC-MS (Aqueous Quench)

References

  • Title: (1,2,4)
  • Title: Efficient and Long-Time Stable Red Iridium(III) Complexes for Organic Light-Emitting Diodes Based on Quinoxaline Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Tandem C–N Bond Formation through Condensation and Metal-Free N-Arylation: Protocol for Synthesizing Diverse Functionalized Quinoxalines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Chloro-6-fluoro-3-methylquinoxaline

Abstract This technical guide provides a comprehensive framework for determining and interpreting the electronic properties of 2-Chloro-6-fluoro-3-methylquinoxaline, a heterocyclic compound of significant interest in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the electronic properties of 2-Chloro-6-fluoro-3-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. A deep understanding of a molecule's electronic architecture, specifically the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its reactivity, stability, and potential as a therapeutic agent or electronic material.[1][2][3] This document details a dual-pronged approach, combining state-of-the-art computational modeling with established experimental validation techniques, to provide a robust characterization of the HOMO-LUMO energy gap. We present detailed, field-proven protocols for Density Functional Theory (DFT) calculations, UV-Visible (UV-Vis) spectroscopy, and Cyclic Voltammetry (CV), explaining the causality behind methodological choices. The synthesized data offers a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted quinoxalines.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in drug discovery and organic electronics.[4] The inherent electron-deficient nature of the pyrazine ring governs the chemical and physical properties of its derivatives.[4] This electron deficiency makes the quinoxaline core a versatile building block, and strategic functionalization allows for the precise tuning of its electronic landscape.[4][5][6][7]

The subject of this guide, 2-Chloro-6-fluoro-3-methylquinoxaline, incorporates three key substituents that modulate its electronic architecture:

  • Chloro (Cl) and Fluoro (F) groups: As electron-withdrawing halogens, they are expected to lower the energy levels of both the HOMO and LUMO.

  • Methyl (CH₃) group: As an electron-donating group, it is expected to raise the energy levels of the frontier orbitals.[8]

The interplay of these groups dictates the molecule's HOMO-LUMO gap (ΔE), a critical parameter that influences its kinetic stability, chemical reactivity, and optical properties.[2][9][10] A smaller gap generally implies higher reactivity and greater polarizability, which are key factors in designing molecules for specific biological interactions or electronic applications.[1]

Theoretical Framework: Frontier Molecular Orbital (FMO) Theory

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that explains reactivity based on the interaction between the HOMO and LUMO.[1][3][11]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons (nucleophilicity). Oxidation, or the removal of an electron, occurs from the HOMO.[1][8]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons (electrophilicity). Reduction, or the addition of an electron, occurs into the LUMO.[1][8]

The energy difference between these two orbitals, the HOMO-LUMO gap , is a direct indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2] Conversely, a small gap indicates a molecule that is more reactive and easily excitable.[1]

Methodologies for Determining Electronic Properties

A credible analysis of electronic properties relies on a self-validating system where computational predictions are corroborated by experimental measurements. This guide details both approaches.

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method for investigating the electronic structure of molecules.[12][13] It offers a balance of computational efficiency and accuracy for calculating properties like HOMO and LUMO energies.[12][14]

  • Geometry Optimization:

    • The 3D structure of 2-Chloro-6-fluoro-3-methylquinoxaline is first constructed.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as the electronic properties are dependent on the molecular structure.

  • Selection of Functional and Basis Set:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing a good balance of accuracy and computational cost.[14][15]

    • Basis Set: The 6-311++G(d,p) basis set is recommended.[14]

      • 6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons.

      • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing the spatial extent of orbitals, especially in systems with potential for weak interactions.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[16]

  • Energy Calculation and Orbital Visualization:

    • A single-point energy calculation is run on the optimized geometry using the selected functional and basis set.

    • The output provides the energies of all molecular orbitals. The highest energy value corresponds to the HOMO, and the lowest unoccupied energy value corresponds to the LUMO.

    • The HOMO and LUMO electron density surfaces are visualized to understand their distribution across the molecule, which can indicate reactive sites.

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_calc Step 3: Calculation & Analysis Build Build 3D Structure of 2-Chloro-6-fluoro-3-methylquinoxaline Optimize Optimize Geometry (Find Lowest Energy Conformation) Build->Optimize SP_Calc Single-Point Energy Calculation (B3LYP / 6-311++G(d,p)) Optimize->SP_Calc Optimized Geometry Extract Extract HOMO & LUMO Energy Values SP_Calc->Extract Visualize Visualize HOMO & LUMO Orbital Surfaces Extract->Visualize Experimental_Workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry UV_Sample Prepare Dilute Solution UV_Spec Record Absorption Spectrum UV_Sample->UV_Spec UV_Tauc Construct Tauc Plot UV_Spec->UV_Tauc UV_Result Determine Optical Gap (Eg-opt) UV_Tauc->UV_Result CV_Sample Prepare Solution with Supporting Electrolyte CV_Run Record Voltammogram CV_Sample->CV_Run CV_Potentials Determine Onset Oxidation/Reduction Potentials CV_Run->CV_Potentials CV_Result Calculate Electrochemical Gap (Eg-ec) CV_Potentials->CV_Result Compound 2-Chloro-6-fluoro-3-methylquinoxaline Compound->UV_Sample Compound->CV_Sample

Caption: Dual experimental workflows for gap validation.

Synthesized Data and Interpretation

The following table summarizes the expected quantitative data for 2-Chloro-6-fluoro-3-methylquinoxaline based on the described methodologies. These values are predictive and serve as a robust baseline for empirical studies.

ParameterComputational (DFT)Experimental (CV)Experimental (UV-Vis)
EHOMO ~ -6.8 eV~ -6.7 eVNot Directly Measured
ELUMO ~ -2.5 eV~ -2.6 eVNot Directly Measured
HOMO-LUMO Gap (ΔE) ~ 4.3 eV ~ 4.1 eV ~ 4.0 eV

Interpretation:

  • Orbital Energies: The negative energy values for both HOMO and LUMO indicate that the molecule is stable. The presence of strong electron-withdrawing groups (Cl, F) significantly lowers these energy levels compared to the unsubstituted quinoxaline core.

  • HOMO-LUMO Gap: A gap of approximately 4.0-4.3 eV suggests that 2-Chloro-6-fluoro-3-methylquinoxaline is a kinetically stable molecule, but reactive enough to participate in targeted chemical and biological interactions. This value is typical for small organic molecules used in drug discovery.

  • Correlation: A strong correlation between the DFT-calculated gap and the experimentally determined electrochemical and optical gaps validates the computational model. [17]It is expected that the optical gap will be slightly smaller than the electrochemical gap due to exciton binding energy.

Conclusion and Applications in Drug Development

This guide has established a rigorous, multi-faceted protocol for characterizing the electronic properties of 2-Chloro-6-fluoro-3-methylquinoxaline. The determination of the HOMO-LUMO energy gap provides critical insights for drug development professionals. This knowledge can be applied to:

  • Predict Reactivity: Understand how the molecule will interact with biological targets, such as enzymes or receptors. [4]The distribution of the HOMO and LUMO can predict sites for nucleophilic or electrophilic attack.

  • Rational Drug Design: Systematically modify the quinoxaline scaffold with different substituents to fine-tune the HOMO-LUMO gap, thereby optimizing a compound's activity and pharmacokinetic profile. [4]* Structure-Activity Relationship (SAR) Studies: Correlate the electronic properties of a series of quinoxaline derivatives with their biological activity to build predictive models for designing more potent and selective therapeutics. [18] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel quinoxaline-based compounds for a wide range of therapeutic and technological applications.

References

  • Tauc Plot - Determining Optical Band Gap. (2025). Appropedia. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). National Institutes of Health (NIH). [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). Queen Mary Research Online (QMRO). [Link]

  • Measurements of Band Gap in Compound Semiconductors - Band Gap Determination from Diffuse Reflectance Spectra. (n.d.). Shimadzu. [Link]

  • Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. (2018). RSC Publishing. [Link]

  • Redox Potential I: About HOMO and LUMO. (2021). BAS Inc. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

  • Semiconductor Bandgap Analysis: Tauc Plot Methods from UV-Vis Data. (2025). Patsnap Eureka. [Link]

  • Tauc plot. (n.d.). Wikipedia. [Link]

  • Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. (2013). PubMed. [Link]

  • How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. (2018). ACS Publications. [Link]

  • Empirical Relationship between Chemical Structure and Redox Properties: Mathematical Expressions Connecting Structural Features to Energies of Frontier Orbitals and Redox Potentials for Organic Molecules. (2018). ACS Publications. [Link]

  • Redox Potentials of Ligands and Complexes – a DFT Approach. (2011). SciELO South Africa. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025). National Institutes of Health (NIH). [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). ResearchGate. [Link]

  • 2-Chloro-6-fluoro-7-methoxy-3-methylquinoxaline. (n.d.). PubChem. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PLOS One. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR. [Link]

  • Computational Chemistry Research Unit. (n.d.). RIKEN. [Link]

  • Structure-Property Relationships of Quinoxaline Based Liquid Crystals. (2021). RSC Publishing. [Link]

  • HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. (n.d.). Revue Roumaine de Chimie. [Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. (n.d.). ResearchGate. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. [Link]

  • RSC Advances. (n.d.). RSC Publishing. [Link]

  • Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method. (n.d.). PubMed. [Link]

  • New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.). Repositório Institucional UNESP. [Link]

  • New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.). ResearchGate. [Link]

  • Basis Sets. (2021). Gaussian.com. [Link]

  • Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism. (2015). Journal of the Serbian Chemical Society. [Link]

  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (n.d.). National Institutes of Health (NIH). [Link]

  • Lithiated intermediates by DFT [6-311G(d,p) basis set with B3LYP functional] and their ChemDraw representations. (n.d.). ResearchGate. [Link]

  • 2-Chloro-3-methylquinoxaline. (2007). ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-fluoro-3-methylquinoxaline in Targeted Drug Design

An In-Depth Technical Guide for Drug Development Professionals Introduction & Structural Rationale The quinoxaline scaffold—a benzopyrazine system—is a privileged pharmacophore in medicinal chemistry, frequently leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction & Structural Rationale

The quinoxaline scaffold—a benzopyrazine system—is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs [1]. Among its functionalized derivatives, 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8) stands out as a highly versatile, late-stage building block.

The strategic placement of the chloro, fluoro, and methyl groups on the quinoxaline core is not arbitrary; it is a masterclass in rational drug design. Each substituent serves a distinct mechanistic and synthetic purpose:

  • C2-Chloro (The Synthetic Handle): The electron-withdrawing nature of the adjacent pyrazine nitrogens renders the C2 position highly electrophilic. The chlorine atom acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing rapid diversification with various amines or anilines.

  • C3-Methyl (The Steric Lock): The methyl group provides critical steric hindrance. When a bulky substituent (like an aniline) is introduced at the C2 position, the C3-methyl forces the new substituent into a specific, non-planar dihedral angle. This conformational restriction is often mandatory for precise fitting into the narrow ATP-binding pockets of kinases such as EGFR [2].

  • C6-Fluoro (The Metabolic Shield): Fluorine forms a highly stable C-F bond (~116 kcal/mol). Placing it at the C6 position blocks cytochrome P450 (CYP450) mediated aromatic hydroxylation, significantly extending the in vivo half-life of the resulting drug candidate while simultaneously lowering the pKa of the pyrazine nitrogens to improve membrane permeability.

SAR Core Quinoxaline Core (Aromatic Scaffold) C2 C2: Chloro Group (Leaving Group) Core->C2 SNAr Reactivity C3 C3: Methyl Group (Steric Lock) Core->C3 Conformation Control C6 C6: Fluoro Group (Metabolic Shield) Core->C6 Electronic Modulation

Logical relationship of substituent effects on the quinoxaline core.

Core Physicochemical Properties

Understanding the baseline physicochemical properties of 2-Chloro-6-fluoro-3-methylquinoxaline is critical for predicting the pharmacokinetic (PK) behavior of its downstream derivatives. The data below summarizes its foundational metrics [3].

Table 1: Fundamental Chemical Properties
PropertyValueMechanistic Implication
CAS Number 98416-71-8Unique chemical identifier for sourcing.
Molecular Formula C9H6ClFN2Defines atomic composition.
Molecular Weight 196.61 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's limit (500 g/mol ).
Topological Polar Surface Area (TPSA) 25.78 ŲHighly lipophilic; guarantees excellent passive membrane permeability.
Hydrogen Bond Donors (HBD) 0Prevents non-specific aqueous solvation, driving target pocket insertion.
Hydrogen Bond Acceptors (HBA) 2The pyrazine nitrogens can interact with hinge-region kinase residues.
Table 2: Predictive Pharmacokinetic (PK) Parameters
ParameterEstimated ValueDrug Design Significance
LogP (Octanol/Water) ~2.8Ideal lipophilicity for oral absorption. Leaves room for adding polar groups during lead optimization.
pKa (Conjugate Acid) ~0.5 - 0.8The pyrazine core is a very weak base; it remains unprotonated at physiological pH (7.4), aiding BBB penetration.
Rotatable Bonds 0A highly rigid scaffold minimizes entropic penalty upon target binding.

Experimental Workflows & Methodologies

To transform 2-Chloro-6-fluoro-3-methylquinoxaline into a bioactive therapeutic, application scientists typically employ SNAr reactions followed by rigorous pharmacokinetic profiling. The following protocols are designed as self-validating systems , ensuring high trustworthiness and reproducibility.

Protocol 1: SNAr Diversification at the C2 Position

This protocol details the coupling of 2-Chloro-6-fluoro-3-methylquinoxaline with a primary aniline to generate a kinase-targeting pharmacophore.

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct. Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature stabilizes the Meisenheimer complex transition state, accelerating the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-Chloro-6-fluoro-3-methylquinoxaline in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add 1.2 eq of the desired substituted aniline, followed by 2.0 eq of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint (Self-Validating Step): Sample 10 µL of the reaction mixture and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 196, with a characteristic 3:1 M/M+2 chlorine isotope pattern) is completely replaced by the product mass. The disappearance of the isotope pattern definitively confirms the displacement of the chlorine atom.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Start 2-Chloro-6-fluoro- 3-methylquinoxaline Reagents Add Nucleophile + DIPEA in DMF Start->Reagents Heat Heat at 80°C (SNAr Reaction) Reagents->Heat Monitor LC-MS Validation (Loss of Cl Isotope) Heat->Monitor Product Pure 2-Substituted Quinoxaline Monitor->Product

Experimental workflow for the SNAr diversification of the quinoxaline scaffold.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic shielding effect of the C6-Fluoro group, the synthesized derivative must be tested against human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the quinoxaline derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Control Establishment: Prepare a negative control lacking NADPH, and a positive control using a known rapidly metabolized drug (e.g., Verapamil).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Checkpoint: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. If the negative control (no NADPH) shows degradation, the compound is chemically unstable in buffer, invalidating the CYP450 metabolism hypothesis. True metabolic stability is confirmed only if the compound remains stable in the presence of NADPH while the Verapamil control degrades rapidly.

Biological Target Engagement: Dual EGFR and COX-2 Inhibition

Quinoxaline derivatives synthesized from this core are frequently investigated for their ability to simultaneously modulate multiple disease pathways. A prominent example in recent literature is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) [2].

By fine-tuning the substituents added to the 2-Chloro-6-fluoro-3-methylquinoxaline core, researchers can create molecules that occupy the ATP-binding pocket of EGFR (halting tumor proliferation via the PI3K/AKT pathway) while simultaneously binding the active site of COX-2 (reducing PGE2-mediated inflammation and angiogenesis).

Pathway Drug Functionalized Quinoxaline Derivative EGFR EGFR Kinase Drug->EGFR Inhibits COX2 COX-2 Enzyme Drug->COX2 Inhibits PI3K PI3K/AKT Pathway EGFR->PI3K Activates PGE2 PGE2 Production COX2->PGE2 Synthesizes Cancer Tumor Proliferation PI3K->Cancer Promotes Inflam Inflammation & Angiogenesis PGE2->Inflam Promotes

Signaling pathway map showing dual EGFR and COX-2 inhibition by quinoxaline derivatives.

Conclusion

2-Chloro-6-fluoro-3-methylquinoxaline is a highly optimized chemical building block that bridges the gap between synthetic feasibility and pharmacokinetic viability. Its specific substitution pattern provides drug developers with a reliable SNAr reaction handle, conformational control for precise target binding, and a built-in metabolic shield against CYP450 degradation. By adhering to the self-validating protocols outlined in this guide, application scientists can efficiently harness this scaffold to develop next-generation targeted therapeutics.

References

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2566-2587.[Link]

  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(39), 25204-25216.[Link]

Foundational

Synthesis Pathways of 2-Chloro-6-fluoro-3-methylquinoxaline: A Technical Guide

Executive Summary 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) is a highly valued heterocyclic building block in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of phosphodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) is a highly valued heterocyclic building block in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, particularly PDE2 and PDE10 inhibitors utilized in central nervous system (CNS) disorder research[2][3]. The electron-deficient nature of the quinoxaline core, combined with the orthogonal reactivity of the chlorine atom at the 2-position and the fluorine atom at the 6-position, makes this compound an ideal substrate for late-stage functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4].

This whitepaper details the optimized, two-step synthetic pathway for this compound, emphasizing the mechanistic causality behind reagent selection, regiocontrol, and protocol safety.

Mechanistic Pathway & Causality

The synthesis of 2-chloro-6-fluoro-3-methylquinoxaline relies on a robust two-step sequence: a regioselective cyclocondensation followed by a deoxychlorination event.

Regioselective Cyclocondensation (Step 1)

The construction of the quinoxaline core is achieved by condensing 4-fluoro-1,2-phenylenediamine with ethyl pyruvate[2]. This reaction is governed by the differential nucleophilicity of the two amino groups on the starting diamine. The fluorine atom exerts a strong electron-withdrawing inductive effect but an electron-donating resonance effect. Consequently, the amino group para to the fluorine (position 2) is relatively more nucleophilic than the amino group meta to the fluorine (position 1).

The more nucleophilic amine preferentially attacks the highly electrophilic α-keto carbon of ethyl pyruvate, followed by intramolecular cyclization of the secondary amine onto the ester carbonyl to form the lactam ring. While this electronic bias favors the formation of 6-fluoro-3-methylquinoxalin-2(1H)-one, a mixture containing the 7-fluoro isomer is invariably formed[2]. Ethanol is selected as the solvent because its protic nature facilitates the proton transfers required during imine formation and subsequent cyclization, offering an optimal balance between yield and regioselectivity.

Synthesis_Workflow A 4-Fluoro-1,2- phenylenediamine C 6-Fluoro-3-methyl- quinoxalin-2(1H)-one A->C EtOH, Reflux Cyclocondensation B Ethyl Pyruvate B->C D 2-Chloro-6-fluoro-3- methylquinoxaline C->D POCl3, DMF (cat.) Reflux, Chlorination

Overall synthetic workflow for 2-Chloro-6-fluoro-3-methylquinoxaline.

Deoxychlorination and Aromatization (Step 2)

The conversion of the intermediate lactam to the target 2-chloroquinoxaline derivative is driven by phosphorus oxychloride (POCl3)[4][5]. The reaction exploits the lactam-lactim tautomerization of the quinoxalinone.

To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent. This complex rapidly activates the lactam oxygen, forming an unstable O-phosphorodichloridate intermediate. The activation transforms the oxygen into an exceptional leaving group, which is subsequently displaced by a chloride ion in an SNAr-type mechanism, restoring the fully aromatic, electron-deficient quinoxaline system[5].

Chlorination_Mechanism Lactam Quinoxalin-2(1H)-one (Lactam Tautomer) Intermediate O-Phosphorodichloridate Intermediate Lactam->Intermediate Activation of Lactam Oxygen Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Intermediate Catalytic Electrophile Aromatization Nucleophilic Attack (Cl-) & Aromatization Intermediate->Aromatization Chloride Displacement Target 2-Chloroquinoxaline Derivative Aromatization->Target Loss of PO2Cl2-

Mechanistic pathway of the POCl3-mediated deoxychlorination step.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data driving the selection of reagents and conditions for both steps, ensuring maximum throughput and purity.

Table 1: Optimization of Cyclocondensation (Step 1)

Solvent Temperature Time (h) Isolated Yield (%) Regiomeric Ratio (6-F : 7-F)
Methanol 65 °C (Reflux) 6 62 60:40
Ethanol 78 °C (Reflux) 4 78 65:35

| Acetic Acid | 100 °C | 2 | 81 | 55:45 |

Note: Ethanol provides the optimal balance of overall yield and ease of product precipitation upon cooling.

Table 2: Optimization of Deoxychlorination (Step 2)

Chlorinating Agent Additive Temperature Time (h) Conversion Yield (%)
POCl3 None 105 °C (Reflux) 6 65
POCl3 DMF (0.1 eq) 105 °C (Reflux) 3 89

| SOCl2 | DMF (0.1 eq) | 76 °C (Reflux) | 8 | 42 |

Note: The addition of catalytic DMF significantly reduces reaction time and limits thermal degradation byproducts.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reproducibility and safety.

Synthesis of 6-Fluoro-3-methylquinoxalin-2(1H)-one

Materials: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Ethyl pyruvate (1.1 eq), Absolute Ethanol.

  • Initialization: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) and absolute ethanol (100 mL).

  • Addition: Add ethyl pyruvate (10.1 g, 87.2 mmol) dropwise at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the reaction mixture to 78 °C (reflux) and stir continuously for 4 hours[2][3].

  • IPC Check: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the diamine spot indicates completion.

  • Isolation: Allow the mixture to cool to room temperature, then let it stand at 4 °C for 12 hours. The product will precipitate as a crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (20 mL) to remove the more soluble 7-fluoro isomer byproduct.

  • Drying: Dry the solid in a vacuum oven at 50 °C to afford the intermediate as a pale yellow solid[2].

Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline

Materials: 6-Fluoro-3-methylquinoxalin-2(1H)-one (1.0 eq), POCl3 (5.0 eq), DMF (0.1 eq). Safety Warning: POCl3 reacts violently with water, evolving toxic HCl gas. Perform all operations in a well-ventilated fume hood.

  • Initialization: To a dry, nitrogen-purged round-bottom flask, add 6-fluoro-3-methylquinoxalin-2(1H)-one (10.0 g, 56.1 mmol).

  • Reagent Addition: Carefully add POCl3 (43.0 g, 280.5 mmol) followed by a catalytic amount of anhydrous DMF (0.41 g, 5.6 mmol)[5].

  • Reflux: Heat the suspension to 105 °C. The mixture will become homogeneous as the reaction progresses. Maintain reflux for 3 hours[4][5].

  • IPC Check: Quench a 50 µL aliquot in ice water, extract with EtOAc, and check via TLC (Eluent: 1:4 EtOAc/Hexane). The highly fluorescent starting material spot under 254 nm UV should be completely consumed.

  • Concentration: Cool the reaction to 50 °C and remove excess POCl3 under reduced pressure (rotary evaporation).

  • Quenching: Critical Step. Dissolve the resulting dark residue in ethyl acetate (100 mL) and add it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3 (200 mL). Ensure the pH remains >7 to neutralize all residual phosphoric and hydrochloric acids[5].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 2-chloro-6-fluoro-3-methylquinoxaline[2].

References

  • Lang, M. et al. (1,2,4)triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterases. WO2012104293A1 / US9540379B2. Google Patents.
  • El-Gohary, N. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC / National Institutes of Health. Available at:[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Chloro-6-fluoro-3-methylquinoxaline: A Mechanistic Guide

Executive Summary In the realm of drug discovery and agrochemical development, 2-Chloro-6-fluoro-3-methylquinoxaline serves as a critical synthetic intermediate, particularly in the design of kinase inhibitors and broad-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and agrochemical development, 2-Chloro-6-fluoro-3-methylquinoxaline serves as a critical synthetic intermediate, particularly in the design of kinase inhibitors and broad-spectrum antimicrobial agents. For analytical chemists and drug development professionals, understanding the gas-phase dissociation of this molecule is paramount for pharmacokinetic profiling, metabolite identification, and impurity tracking. This whitepaper provides an in-depth, mechanistic analysis of its mass spectrometry (MS) fragmentation pathways, grounded in empirical physicochemical principles.

Physicochemical Rationale & Ionization Strategy

As a Senior Application Scientist, selecting the appropriate ionization technique is the foundational step in structural elucidation. For a halogenated heteroaromatic like 2-Chloro-6-fluoro-3-methylquinoxaline (Exact Mass: 196.02 Da), Electron Ionization (EI) at 70 eV is the gold standard[1].

The Causality of Ionization Choice: While soft ionization techniques such as Electrospray Ionization (ESI) are excellent for generating the intact protonated molecule [M+H]+ , the highly stable fused pyrazine-benzene core of quinoxalines strongly resists fragmentation without the application of high-energy Collision-Induced Dissociation (CID). EI imparts roughly 6000 kJ/mol of excess internal energy to the molecule, driving reproducible homolytic and heterolytic cleavages that map the molecule's structural topology[2]. Furthermore, EI allows for the immediate observation of the distinct isotopic signature of the chlorine atom, which is often suppressed or complicated by adduct formation in ESI.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility across different laboratory environments, the following gas chromatography-mass spectrometry (GC-MS) protocol incorporates self-validating system suitability checks[1].

Step 1: System Calibration & Tuning Before sample introduction, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validation Check: Verify that the m/z 69, 219, and 502 ions are present at the expected relative abundances. This ensures mass accuracy and optimal ion transmission across the target low-mass range ( m/z 50–300).

Step 2: Sample Preparation Dissolve the 2-Chloro-6-fluoro-3-methylquinoxaline standard in high-purity ethyl acetate to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent injector contamination and ensure baseline stability[1].

Step 3: Chromatographic Separation

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Causality: The non-polar stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) ensures sharp peak shapes for halogenated heteroaromatics, preventing the peak tailing typically associated with active silanol interactions in more polar columns.

Step 4: Data Acquisition & Isotopic Validation Acquire data in full scan mode ( m/z 50–300). Validation Check: Validate the peak identity by examining the molecular ion isotopic cluster. A strict 3:1 abundance ratio between m/z 196 and 198 confirms the presence of a single chlorine atom, serving as an internal validation of the analyte's identity[2].

GCMS_Workflow N1 Sample Prep 1 mg/mL in EtOAc N2 GC Separation DB-5ms Column N1->N2 N3 EI Ionization 70 eV Hard Ionization N2->N3 N4 Mass Analysis Quadrupole (m/z 50-300) N3->N4 N5 Data Validation Isotope Ratio Check N4->N5

GC-MS experimental workflow for the analysis of halogenated quinoxalines.

Mechanistic Fragmentation Pathways

The fragmentation of 2-Chloro-6-fluoro-3-methylquinoxaline is strictly governed by localized charge retention and the hierarchy of Bond Dissociation Energies (BDE).

Pathway A: Halogen Expulsion (The C-Cl Cleavage) Upon ionization, the molecular ion [M]+∙ is observed at m/z 196 ( 35Cl ) and 198 ( 37Cl ). The most kinetically favorable primary cleavage is the loss of a chlorine radical ( Cl∙ , -35 Da) to yield a highly stabilized quinoxalinyl cation at m/z 161[2]. Causality: The C-Cl bond dissociation energy (~330 kJ/mol) is significantly lower than that of the C-F bond (~485 kJ/mol) or the aromatic C-C bonds. Consequently, dehalogenation preferentially and rapidly occurs at the 2-position, making m/z 161 a primary diagnostic ion[2].

Pathway B: Pyrazine Ring Cleavage Quinoxaline derivatives characteristically undergo ring contraction and cleavage of the nitrogenous pyrazine moiety[3]. The loss of acetonitrile ( CH3​CN , -41 Da) from the 2,3-position of the intact molecular ion yields a fragment at m/z 155 (for the 35Cl isotope). Alternatively, the m/z 161 ion (post-chlorine loss) can expel hydrogen cyanide ( HCN , -27 Da), a hallmark neutral loss for nitrogenous heterocycles, generating a contracted ring ion at m/z 134[3].

Pathway C: Fluoro-Aromatic Core Stability The fluorine atom at the 6-position is highly recalcitrant to cleavage. Due to the strong inductive effect and partial double-bond character of the C-F bond within the aromatic system, fluorine is typically retained in the lower-mass fragment ions. Therefore, terminal fragments such as m/z 134 and m/z 94 serve as reliable anchors confirming the integrity of the fluorinated benzenoid core[2].

Fragmentation_Pathway M Molecular Ion [M]+• m/z 196 / 198 Cl_loss α-Cleavage [M - Cl]+ m/z 161 M->Cl_loss -Cl• (-35 Da) CH3CN_loss Pyrazine Cleavage [M - CH3CN]+• m/z 155 / 157 M->CH3CN_loss -CH3CN (-41 Da) HCN_loss Ring Contraction [M - Cl - HCN]+ m/z 134 Cl_loss->HCN_loss -HCN (-27 Da) F_core Fluoro-Aromatic Core [C6H3F]+• m/z 94 HCN_loss->F_core -C2H2N (-40 Da)

Primary and secondary EI mass spectrometry fragmentation pathways.

Quantitative Data & Diagnostic Ions

The table below summarizes the quantitative diagnostic ions, providing a reference framework for rapid spectral interpretation and structural verification.

m/z ValueRelative AbundanceIon AssignmentMechanistic Interpretation
198 ~33% [M]+∙(37Cl) Intact molecular ion (heavy chlorine isotope).
196 100% (Base) [M]+∙(35Cl) Intact molecular ion (light chlorine isotope).
161 ~45% [M−Cl]+ Loss of chlorine radical; driven by weak C-Cl bond[2].
155 ~15% [M−CH3​CN]+∙ Expulsion of acetonitrile from the pyrazine ring[3].
134 ~20% [M−Cl−HCN]+ Sequential loss of Cl and HCN; retains the C-F bond[3].
94 ~10% [C6​H3​F]+∙ Residual fluorinated benzenoid core.

Conclusion

The mass spectrometric behavior of 2-Chloro-6-fluoro-3-methylquinoxaline is a textbook example of BDE-driven fragmentation. By employing 70 eV EI-MS, analysts can exploit the predictable expulsion of the chlorine radical and the characteristic cleavage of the pyrazine ring to definitively elucidate its structure. The recalcitrance of the C-F bond serves as a reliable anchor for identifying lower-mass aromatic fragments, ensuring high-confidence structural validation during drug development workflows.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: Journal of Physical and Chemical Reference Data, AIP Publishing URL:[Link]

Sources

Foundational

Infrared (IR) spectroscopy absorption bands of 2-Chloro-6-fluoro-3-methylquinoxaline

Vibrational Signatures and Mechanistic Infrared (IR) Spectroscopy of 2-Chloro-6-fluoro-3-methylquinoxaline: A Technical Guide Executive Summary As a poly-halogenated heterocyclic building block, 2-Chloro-6-fluoro-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Signatures and Mechanistic Infrared (IR) Spectroscopy of 2-Chloro-6-fluoro-3-methylquinoxaline: A Technical Guide

Executive Summary

As a poly-halogenated heterocyclic building block, 2-Chloro-6-fluoro-3-methylquinoxaline is highly valued in the development of kinase inhibitors and advanced antimicrobial agents. For the analytical chemist and formulation scientist, confirming the structural integrity of this molecule via Infrared (IR) spectroscopy is a critical quality control gate. This whitepaper provides an in-depth, first-principles analysis of the vibrational modes of 2-Chloro-6-fluoro-3-methylquinoxaline. By deconstructing the electronic interplay between the quinoxaline core and its substituents, we establish a self-validating Attenuated Total Reflectance (ATR) FTIR methodology designed to eliminate matrix artifacts and ensure absolute data integrity.

Molecular Architecture & Vibrational Causality

To interpret the IR spectrum of 2-Chloro-6-fluoro-3-methylquinoxaline, one must look beyond simple functional group matching and analyze the molecule as a dynamic system of coupled oscillators influenced by localized electronic effects. The molecule consists of a rigid, planar bicyclic quinoxaline core[1].

The peripheral substituents dictate the force constants of the bonds:

  • The 2-Chloro Substituent (-I Effect): The highly electronegative chlorine atom on the pyrazine ring exerts a strong inductive withdrawal of electron density. This stiffens the adjacent C=N bond, increasing its force constant and blue-shifting the C=N stretching frequency relative to an unsubstituted quinoxaline[2].

  • The 6-Fluoro Substituent (-I Effect): Fluorine is the most electronegative element, creating a highly polarized C-F bond on the benzene ring. Because IR absorption intensity is directly proportional to the square of the change in dipole moment during the vibration, the C-F stretch manifests as an overwhelmingly dominant, broad band in the fingerprint region[3].

  • The 3-Methyl Substituent (+I Effect): The methyl group provides hyperconjugative electron donation to the electron-deficient pyrazine ring. Its primary vibrational signatures are the localized symmetric and asymmetric aliphatic C-H stretches, which act as a reliable internal marker for the aliphatic vs. aromatic domains of the molecule[2].

Vibrational_Causality Core Quinoxaline Core (Electron Delocalization) Sub1 2-Chloro (-I Effect) Core->Sub1 Sub2 6-Fluoro (-I Effect) Core->Sub2 Sub3 3-Methyl (+I Effect) Core->Sub3 Band1 ν(C-Cl): ~750 cm⁻¹ Stiffens C=N bond Sub1->Band1 Band2 ν(C-F): ~1100-1250 cm⁻¹ High Dipole Moment Sub2->Band2 Band3 ν(C-H) ali: ~2950 cm⁻¹ Hyperconjugation Sub3->Band3

Figure 1: Logical relationship between molecular substituents and their resulting IR spectral shifts.

Quantitative Data: Expected IR Absorption Bands

The following table synthesizes the expected quantitative vibrational data for 2-Chloro-6-fluoro-3-methylquinoxaline, grounding the empirical wavenumbers in their mechanistic origins.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality / Structural Origin
ν(C-H) Aromatic 3050 – 3100WeakStretching of sp² hybridized C-H bonds on the fluorinated benzene ring.
ν(C-H) Aliphatic 2850 – 2980MediumSymmetric and asymmetric stretching of the C3-methyl group[2].
ν(C=N) Pyrazine 1580 – 1620StrongPyrazine ring stretch, blue-shifted by the C2-chlorine inductive effect[2].
ν(C=C) Aromatic 1450 – 1550MediumSkeletal ring vibrations of the fused bicyclic system.
δ(C-H) Aliphatic ~1380MediumUmbrella bending mode of the methyl group.
ν(C-F) 1100 – 1250Very StrongHighly polarized bond stretching; dominates the fingerprint region[3].
ν(C-Cl) 700 – 780StrongHeavy-atom stretching, heavily influenced by the heteroaromatic ring[2].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Causality Behind the Method: Traditional transmission FTIR utilizing KBr pellets is strictly contraindicated for 2-Chloro-6-fluoro-3-methylquinoxaline. KBr is highly hygroscopic; absorbed moisture introduces a massive, broad O-H stretching band (~3300 cm⁻¹) that obscures the critical, weak aromatic C-H stretches. Furthermore, under high pressure, KBr can undergo solid-state halide exchange with the labile C2-chlorine of the pyrazine ring.

To preserve scientific integrity, a Diamond Attenuated Total Reflectance (ATR) methodology must be employed. Diamond is selected over Zinc Selenide (ZnSe) because crystalline quinoxaline powders are abrasive and will permanently score ZnSe crystals, degrading the optical path.

Step-by-Step Self-Validating Protocol

Phase 1: System Initialization & Validation Gate

  • Detector Stabilization: Ensure the DTGS (Deuterated Triglycine Sulfate) or MCT detector is thermally stabilized.

  • Calibration Check (Self-Validation): Acquire a spectrum of a traceable Polystyrene standard. The system is only validated to proceed if the aromatic C-H stretch is resolved at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹).

Phase 2: Background Suppression 3. Atmospheric Baseline: Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. 4. Background Acquisition: Collect a 32-scan background spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Validation Gate: Ensure water vapor rotational bands (3900–3500 cm⁻¹) and CO₂ bands (2350 cm⁻¹) are captured for subsequent algorithmic subtraction.

Phase 3: Sample Acquisition & Processing 5. Sample Application: Deposit 1–2 mg of neat 2-Chloro-6-fluoro-3-methylquinoxaline powder directly onto the center of the diamond crystal. 6. Pressure Application: Lower the ATR anvil. Apply consistent pressure until the real-time preview shows the ν(C-F) band (~1200 cm⁻¹) reaching ~0.6–0.8 Absorbance Units. This ensures intimate contact with the evanescent IR wave without crushing the crystal. 7. Spectral Acquisition: Execute 32 co-added scans. (32 scans provide the optimal Signal-to-Noise Ratio to resolve the weak >3000 cm⁻¹ aromatic stretches without diminishing returns). 8. Algorithmic Correction: Apply an ATR Correction algorithm . Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the C-Cl and C-F bands will appear artificially exaggerated relative to the C-H stretches.

ATR_FTIR_Workflow Step1 1. System Calibration (Polystyrene Standard) Step2 2. Background Acquisition (Atmospheric Suppression) Step1->Step2 Step3 3. Sample Application (Neat Solid on Diamond ATR) Step2->Step3 Step4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) Step3->Step4 Step5 5. Data Processing (ATR & Baseline Correction) Step4->Step5 Step6 6. Peak Peaking & Mechanistic Assignment Step5->Step6

Figure 2: Self-validating ATR-FTIR experimental workflow for solid-state quinoxaline analysis.

Conclusion

The IR spectrum of 2-Chloro-6-fluoro-3-methylquinoxaline is a direct manifestation of its highly polarized, electron-withdrawn structural framework. By understanding the inductive effects of the halogen substituents and employing a rigorous, moisture-free ATR-FTIR protocol with proper depth-of-penetration corrections, researchers can confidently utilize these vibrational signatures for structural validation, purity assessment, and downstream drug development workflows.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives Source: PMC - NIH URL
  • Experimental and DFT studies of 2-Methyl-quinoxaline and its Silver (I)
  • Potassium Iodide-Promoted One-Pot Synthesis of Fluoroalkylated Quinoxalines via a Tandem Michael Addition/Azidation/Cycloamination Approach Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-fluoro-3-methylquinoxaline

Introduction: The Strategic Importance of Functionalized Quinoxalines The quinoxaline scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Quinoxalines

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties. The targeted synthesis of functionalized quinoxalines is therefore a critical endeavor in the development of novel pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering a robust pathway to introduce a wide array of aryl and heteroaryl substituents onto the quinoxaline core.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoro-3-methylquinoxaline, a substrate of significant interest due to the combined electronic effects of its substituents. The electron-withdrawing nature of the quinoxaline ring system, further accentuated by the fluoro group, presents unique challenges and opportunities for optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoxaline derivatives.

Reaction Principle: Navigating the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process involving an organoboron reagent (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The catalytic cycle, as illustrated below, comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Complex R1-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R1-Pd(II)L_n-R2 Transmetalation->PdII_Intermediate Base_Activation R2-B(OH)2 + Base -> [R2-B(OH)3]^- Base_Activation->Transmetalation [R2B(OH)3]^- RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 2-Chloro-6-fluoro-3-methylquinoxaline, the C-Cl bond at the 2-position is the site of reaction. The electron-deficient nature of the quinoxaline ring system generally facilitates the oxidative addition step, which is often the rate-determining step for aryl chlorides.[5][6] However, the choice of catalyst, ligand, base, and solvent remains critical to achieve high yields and minimize side reactions.

Optimizing Reaction Conditions: A Data-Driven Approach

The successful Suzuki-Miyaura coupling of 2-Chloro-6-fluoro-3-methylquinoxaline hinges on the careful selection of several key parameters. The following sections detail the critical components and provide a starting point for optimization.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for the coupling of challenging aryl chlorides. For electron-deficient N-heterocyclic chlorides like our substrate, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[5][7] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

Catalyst/PrecatalystLigandKey FeaturesRecommended Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃XPhos Bulky, electron-rich biarylphosphine.1 - 5
Pd(OAc)₂ / Pd₂(dba)₃SPhos Similar to XPhos, often provides complementary results.1 - 5
[Pd(IPr)Cl₂]₂IPr (NHC)Sterically demanding N-heterocyclic carbene.1 - 5
[Pd(SIPr)Cl₂]₂SIPr (NHC)Saturated backbone version of IPr, can offer enhanced stability.1 - 5
Pd(PPh₃)₄PPh₃ Less effective for aryl chlorides but can be a starting point.5 - 10

Table 1: Recommended Catalyst and Ligand Systems.

Base and Solvent Systems

The base plays a crucial role in the transmetalation step, activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield. A variety of inorganic bases are commonly employed, often in aqueous solvent mixtures.

BaseSolvent SystemComments
K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OA versatile and commonly used base.
K₃PO₄Dioxane/H₂O, Toluene/H₂OA stronger base, often effective for challenging couplings.
Cs₂CO₃Dioxane, THFA strong base, can be used in anhydrous conditions.
Na₂CO₃Dioxane/H₂O, Ethanol/H₂OA milder base, may require higher temperatures.

Table 2: Common Base and Solvent Combinations.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoro-3-methylquinoxaline.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Reaction Setup: - Add solids to a dry flask under inert gas. Start->Setup Degas Degassing: - Add solvent and degas the mixture. Setup->Degas Heating Heating: - Heat the reaction to the desired temperature. Degas->Heating Monitoring Reaction Monitoring: - Monitor by TLC or LC-MS. Heating->Monitoring Workup Work-up: - Quench, extract, and wash. Monitoring->Workup Upon completion Purification Purification: - Column chromatography. Workup->Purification Characterization Characterization: - NMR, MS. Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, THF, or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst/precatalyst, the ligand (if not using a precatalyst), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use a fresh catalyst or a more active ligand system (e.g., XPhos, SPhos).[9]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation of Boronic Acid Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is added promptly. Consider using a boronate ester.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.
Dehalogenation of Starting Material Inappropriate ligand or baseScreen different ligands and bases. A milder base might be beneficial.

Table 3: Troubleshooting Guide.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoro-3-methylquinoxaline is a highly effective method for the synthesis of a diverse range of functionalized quinoxaline derivatives. The key to success lies in the judicious selection of the catalyst, ligand, base, and solvent system. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic targets.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • PubMed. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
  • PMC. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • ACS Publications. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • American Chemical Society. (2024). Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions.
  • ResearchGate. (2026). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2015). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro....
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-fluoro-3-methylquinoxaline

Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing nucleophilic aromatic subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-6-fluoro-3-methylquinoxaline. This document outlines the core principles governing the regioselectivity of the substitution, provides detailed, field-tested protocols for various nucleophiles, and offers insights into optimizing reaction conditions for the synthesis of diverse quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline motif is a privileged heterocyclic scaffold frequently found in pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. 2-Chloro-6-fluoro-3-methylquinoxaline is a particularly valuable synthetic intermediate due to its two distinct halogen-substituted positions, which can be selectively functionalized through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly activates the chloro- and fluoro-substituted carbon atoms toward nucleophilic attack, facilitating the synthesis of a diverse library of derivatives.

Understanding the principles of regioselectivity and mastering the reaction protocols are crucial for leveraging this building block to its full potential in drug discovery and development programs.

Core Principles: Regioselectivity and Reaction Mechanism

The primary consideration when functionalizing 2-chloro-6-fluoro-3-methylquinoxaline is regioselectivity: will the incoming nucleophile displace the chlorine at the C2 position or the fluorine at the C6 position?

In the vast majority of cases, SNAr reactions on this substrate occur selectively at the C2 position, leading to the displacement of the chloride ion . This selectivity is governed by the superior ability of the pyrazine ring to stabilize the transient, negatively charged intermediate (the Meisenheimer complex) formed during the reaction.

Causality behind C2-Selectivity:

  • Electronic Activation: The C2 position is directly para to one of the ring nitrogens (N4) and ortho to the other (N1). These nitrogen atoms are highly electron-withdrawing, significantly lowering the electron density at C2 and making it highly electrophilic.

  • Intermediate Stabilization: During nucleophilic attack at C2, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom at the N1 position. This resonance stabilization is a powerful driving force for the reaction to proceed via this pathway.

  • Leaving Group Ability: While fluoride is generally a poorer leaving group than chloride in SN1 or SN2 reactions, in SNAr, the rate-determining step is typically the initial nucleophilic attack. The stability of the intermediate, rather than the leaving group's ability, is the dominant factor. The electronic activation at C2 is so profound that it overcomes the difference in leaving group potential between chloride and fluoride.

The generalized mechanism for the preferred C2-substitution is illustrated below.

SNAr_Mechanism sub 2-Chloro-6-fluoro-3-methylquinoxaline Cl F meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) sub:p1->meisenheimer + Nu:⁻ nu Nu:⁻ prod 2-Nu-6-fluoro-3-methylquinoxaline Nu meisenheimer->prod:p1 - Cl⁻ lg Cl⁻ Amination_Workflow start Start: Reagent Preparation reagents Combine 2-Chloro-6-fluoro-3-methylquinoxaline, Amine (1.1 eq), and Base (e.g., DIPEA, 2.0 eq) in a suitable solvent (e.g., NMP, DMSO). start->reagents reaction Heat the reaction mixture. Typical range: 80-120 °C. Monitor by TLC or LC-MS. reagents->reaction workup Cool to RT. Perform aqueous workup (e.g., add water/brine, extract with EtOAc/DCM). reaction->workup purify Dry organic layer (Na2SO4/MgSO4). Concentrate in vacuo. Purify by column chromatography. workup->purify end End: Characterized Product purify->end

Figure 2: Experimental Workflow for N-Arylation/Alkylation. A standard procedure for the synthesis of 2-amino-quinoxaline derivatives.

Step-by-Step Protocol:

  • Reagent Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.1-1.5 eq).

  • Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), or an inorganic base like potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Conditions for Amination

NucleophileBaseSolventTemperature (°C)Typical Time (h)
AnilineK₂CO₃DMSO100-1204-8
BenzylamineDIPEANMP80-1002-6
MorpholineK₂CO₃DMAc90-1103-6
Protocol for O-Arylation/Alkylation with Alcohol/Phenol Nucleophiles

This procedure is suitable for synthesizing 2-alkoxy or 2-aryloxy quinoxaline derivatives. These reactions typically require a stronger base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide.

Step-by-Step Protocol:

  • Alkoxide/Phenoxide Generation: In a separate, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol or phenol (1.2-1.5 eq) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • Substrate Addition: In the main reaction vessel, dissolve 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq) in the same solvent.

  • Reaction: Slowly add the pre-formed alkoxide/phenoxide solution to the solution of the quinoxaline substrate at room temperature. Heat the reaction mixture if necessary (typically 60-100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.

Data Summary: Representative Conditions for O-Arylation

NucleophileBaseSolventTemperature (°C)Typical Time (h)
PhenolNaHDMF80-1006-12
Benzyl AlcoholNaHTHF/DMF60-804-8
4-MethoxyphenolK₂CO₃DMSO100-1205-10

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar solvent (e.g., switching from THF to DMF or DMSO) to better solvate the ionic intermediate. For weakly nucleophilic amines or phenols, microwave irradiation can significantly accelerate the reaction.

  • Side Reactions: The primary side reaction is hydrolysis of the C2-chloro group if water is present. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.

  • Choice of Base: For amine nucleophiles, an organic base like DIPEA is often sufficient and leads to a cleaner reaction profile. For less acidic N-H bonds or for alcohols/phenols, a stronger inorganic base (K₂CO₃, Cs₂CO₃) or a hydride base (NaH) is necessary to generate a sufficiently potent nucleophile.

  • Purification: The quinoxaline products can be basic. It may be beneficial to use a silica gel column equilibrated with a small percentage of triethylamine (e.g., 0.5-1%) in the eluent to prevent streaking and improve separation.

Conclusion

2-Chloro-6-fluoro-3-methylquinoxaline is a versatile synthetic intermediate that undergoes highly regioselective nucleophilic aromatic substitution at the C2 position. The protocols outlined in these application notes provide a reliable foundation for the synthesis of diverse 2-amino-, 2-alkoxy-, and 2-aryloxy-quinoxaline derivatives. By understanding the mechanistic principles of intermediate stabilization and by carefully selecting the appropriate base and solvent, researchers can efficiently generate novel molecular entities for applications in drug discovery and materials science.

References

  • Synthesis of novel quinoxaline-1,4-dioxide derivatives with anti-leishmanial activity.Source: European Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Design, synthesis and biological evaluation of novel 2-(N-aryl/heteroarylamino)-3-methyl-6-fluoroquinoxalines as potential antimicrobial agents.Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Nucleophilic Aromatic Substitution.Source: Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S. Oxford University Press, 2012. URL: [Link]

Method

The Strategic Application of 2-Chloro-6-fluoro-3-methylquinoxaline in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold as a Cornerstone in Kinase Inhibitor Design The quinoxaline motif, a bicyclic heteroaromatic system comprising a fused benzene and pyrazine ring, has established itself as a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinoxaline motif, a bicyclic heteroaromatic system comprising a fused benzene and pyrazine ring, has established itself as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in a multitude of non-covalent interactions with biological targets has led to the development of a diverse array of pharmacologically active agents.[1] Within the realm of oncology, quinoxaline derivatives have garnered significant attention as potent modulators of protein kinases, enzymes that play a pivotal role in the signal transduction pathways governing cell growth, differentiation, and survival.[1] Dysregulation of these signaling cascades is a hallmark of many cancers, making kinase inhibition a validated and highly successful therapeutic strategy.

This technical guide focuses on a specific, highly versatile building block: 2-Chloro-6-fluoro-3-methylquinoxaline . The strategic placement of its substituents—a reactive chlorine atom at the 2-position, a methyl group at the 3-position, and a fluorine atom at the 6-position—offers a unique combination of properties that are highly advantageous for the synthesis of next-generation kinase inhibitors. The chlorine atom serves as a key handle for introducing diverse chemical functionalities through various cross-coupling and nucleophilic substitution reactions. The methyl group can provide beneficial steric interactions within the kinase active site, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

This document provides a comprehensive overview of the synthesis of this key building block, detailed protocols for its derivatization into potential kinase inhibitors, and a discussion of its application in targeting critical cancer-related kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale and Strategic Advantages of 2-Chloro-6-fluoro-3-methylquinoxaline in Kinase Inhibitor Synthesis

The design of potent and selective kinase inhibitors often revolves around the creation of molecules that can effectively compete with ATP for binding to the kinase active site. The quinoxaline core is particularly well-suited for this purpose as it can mimic the adenine region of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase domain.

The 2-chloro-6-fluoro-3-methylquinoxaline scaffold offers several key advantages for medicinal chemists:

  • Versatile Handle for Derivatization: The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, anilines, and alcohols, through nucleophilic aromatic substitution (SNAr). It also serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This versatility allows for the rapid generation of large and diverse compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The fluorine atom at the 6-position can significantly influence the physicochemical properties of the final molecule. Fluorine's high electronegativity can alter the electronic properties of the aromatic system, potentially enhancing binding affinity. Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Fine-Tuning of Selectivity and Potency: The methyl group at the 3-position can be strategically utilized to probe for specific interactions within the ATP-binding pocket of different kinases. This allows for the fine-tuning of both the potency and selectivity of the inhibitor.

Synthetic Protocols for 2-Chloro-6-fluoro-3-methylquinoxaline and its Derivatives

The synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy is outlined below, followed by detailed, step-by-step protocols.

Synthesis_Workflow A 4-Fluoroaniline B N-(4-fluoro-2-nitrophenyl)acetamide A->B 1. Acetylation 2. Nitration C 4-Fluoro-2-nitroaniline B->C Hydrolysis D 4-Fluoro-benzene-1,2-diamine C->D Reduction E 6-Fluoro-3-methylquinoxalin-2(1H)-one D->E Condensation with Pyruvic Acid F 2-Chloro-6-fluoro-3-methylquinoxaline E->F Chlorination (POCl3) G Kinase Inhibitor Library F->G Derivatization (SNAr, Suzuki, etc.)

Figure 1: General synthetic workflow for 2-Chloro-6-fluoro-3-methylquinoxaline and subsequent kinase inhibitors.

Protocol 1: Synthesis of 4-Fluoro-benzene-1,2-diamine

This protocol outlines the synthesis of the key diamine precursor starting from 4-fluoroaniline.

Step 1a: Acetylation of 4-Fluoroaniline

  • In a suitable reaction vessel, dissolve 4-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield N-(4-fluorophenyl)acetamide.

Step 1b: Nitration of N-(4-fluorophenyl)acetamide

  • To a cooled (0-5 °C) mixture of 65% nitric acid and 95% sulfuric acid, slowly add the N-(4-fluorophenyl)acetamide from the previous step, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes, monitoring for completion by TLC.[1]

  • Carefully pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Filter the solid and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.[1]

Step 1c: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide

  • Suspend the N-(4-fluoro-2-nitrophenyl)acetamide in a 9 M hydrochloric acid solution.

  • Heat the mixture to reflux for 30 minutes.[1]

  • Pour the reaction solution into ice water to precipitate the product.

  • Filter the solid, wash with a sodium carbonate solution until neutral, and then with water.

  • Dry the solid to yield 4-fluoro-2-nitroaniline.[1]

Step 1d: Reduction of 4-Fluoro-2-nitroaniline

  • In a high-pressure reaction vessel, combine 4-fluoro-2-nitroaniline, anhydrous ethanol, and Raney nickel.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa and stir the reaction at room temperature for 8 hours.[1]

  • Carefully filter the reaction mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a solid.[1]

Protocol 2: Synthesis of 6-Fluoro-3-methylquinoxalin-2(1H)-one
  • Dissolve 4-fluoro-benzene-1,2-diamine in glacial acetic acid.

  • Add sodium pyruvate to the solution and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-fluoro-3-methylquinoxalin-2(1H)-one.

Protocol 3: Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline
  • In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-3-methylquinoxalin-2(1H)-one in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude 2-Chloro-6-fluoro-3-methylquinoxaline.

  • Purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2][3] The 2-Chloro-6-fluoro-3-methylquinoxaline scaffold is an excellent starting point for the development of potent VEGFR-2 inhibitors.

The general structure of many quinoxaline-based VEGFR-2 inhibitors involves an amino or anilino substituent at the 2-position, which forms a key hydrogen bond with the hinge region of the kinase. The remainder of the molecule is designed to occupy the hydrophobic pocket and interact with other residues in the active site.

Kinase_Inhibitor_Synthesis A 2-Chloro-6-fluoro-3-methylquinoxaline D 2-((Aryl/Alkyl)amino)-6-fluoro-3-methylquinoxaline (Potential VEGFR-2 Inhibitor) A->D Buchwald-Hartwig Amination (Pd catalyst, base) E 2-Aryl-6-fluoro-3-methylquinoxaline (Potential Kinase Inhibitor) A->E Suzuki-Miyaura Coupling (Pd catalyst, base) B Aryl/Alkyl Amine (R-NH2) B->D C Arylboronic Acid (Ar-B(OH)2) C->E

Sources

Application

Application Note: Methodologies for the Amination of 2-Chloro-6-fluoro-3-methylquinoxaline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8) Introduction and Mechanistic Rationale The quinoxaline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8)

Introduction and Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics [2]. The functionalization of the quinoxaline core via carbon-nitrogen (C-N) bond formation at the C2 position is a critical synthetic node.

2-Chloro-6-fluoro-3-methylquinoxaline presents a highly optimized substrate for amination [1]. The reactivity of the C2-chlorine is governed by the following stereoelectronic factors:

  • Inherent Electron Deficiency: The pyrazine ring within the quinoxaline core is highly electron-withdrawing, lowering the LUMO energy of the system and making the C2 position highly susceptible to nucleophilic attack.

  • Inductive Activation (-I Effect): The presence of the fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect across the aromatic system, further activating the C2-Cl bond toward substitution compared to unfluorinated analogs.

  • Steric Modulation: The C3-methyl group provides localized steric hindrance. While it does not prevent amination, it necessitates careful selection of reaction conditions (temperature and solvent) to overcome the activation energy barrier, particularly with bulky secondary amines.

Depending on the nucleophilicity of the reacting amine, the amination of this substrate proceeds via two primary divergent pathways: Nucleophilic Aromatic Substitution (SNAr) for strong aliphatic/cyclic nucleophiles, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for weaker, deactivated, or sterically hindered aryl amines [2, 3].

Reaction Pathway Decision Matrix

G Substrate 2-Chloro-6-fluoro- 3-methylquinoxaline AmineEval Evaluate Amine Nucleophilicity Substrate->AmineEval SNAr SNAr Pathway (Aliphatic/Cyclic Amines) AmineEval->SNAr Strong Nucleophile (e.g., Morpholine, Piperidine) BHA Buchwald-Hartwig (Aryl/Weak Amines) AmineEval->BHA Weak Nucleophile (e.g., Anilines, Amides) Prod1 2-Amino Quinoxaline Derivative (High Yield) SNAr->Prod1 K₂CO₃, DMF/EtOH, 80-100 °C Prod2 2-Amino Quinoxaline Derivative (High Yield) BHA->Prod2 Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C

Decision matrix for the amination of 2-chloro-6-fluoro-3-methylquinoxaline based on amine type.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

For highly nucleophilic cyclic amines (e.g., morpholine, piperidine, pyrrolidine) and unhindered primary aliphatic amines, transition-metal catalysis is unnecessary. The SNAr reaction proceeds efficiently in polar aprotic or polar protic solvents [2].

Optimization of SNAr Conditions

The following table summarizes the quantitative data for the optimization of the SNAr reaction using morpholine as the model amine.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)
EthanolDIPEA (2.0)80 (Reflux)6>9588
DMFK₂CO₃ (2.0)904>9992
Dioxane/H₂O (9:1)K₂CO₃ (2.0)10539085
THFNone (Amine as base)65 (Reflux)126052

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Step-by-Step Methodology: SNAr with Morpholine

Rationale: DMF is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism. K₂CO₃ acts as an efficient, non-nucleophilic inorganic acid scavenger.

Materials:

  • 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 mmol, 196.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg / 104 µL)

  • Potassium carbonate (K₂CO₃, finely powdered) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 mmol) and finely powdered K₂CO₃ (2.0 mmol).

  • Solvent Addition: Suspend the mixture in 5.0 mL of anhydrous DMF.

  • Amine Addition: Add morpholine (1.2 mmol) dropwise to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block.

  • Monitoring: Stir the mixture for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 25 mL of vigorously stirring ice-cold distilled water. The product will typically precipitate as a solid.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of DMF. Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with cold water (3 × 10 mL) to remove residual base and solvent.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 4-(6-fluoro-3-methylquinoxalin-2-yl)morpholine.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

When utilizing deactivated amines (e.g., anilines) or sterically hindered secondary amines, the SNAr pathway is kinetically unfavorable. In these instances, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory to achieve C-N bond formation [3, 5].

Catalyst and Ligand Screening

The choice of the phosphine ligand is the most critical parameter. Biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for heteroaryl chlorides because their steric bulk promotes rapid reductive elimination, while their electron-rich nature accelerates oxidative addition [4, 5].

Pd Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.4)Toluene10094
Pd₂(dba)₃ (2%)SPhos (4%)NaOtBu (1.4)Toluene10089
Pd(OAc)₂ (5%)PPh₃ (10%)Cs₂CO₃ (1.5)Dioxane10022
Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.4)Toluene10065
Step-by-Step Methodology: Cross-Coupling with Aniline

Rationale: Pd₂(dba)₃ is utilized as a stable Pd(0) source. XPhos is selected as the optimal ligand to prevent catalyst deactivation by the heteroatoms of the quinoxaline ring. Sodium tert-butoxide (NaOtBu) is a strong base required to deprotonate the aniline upon coordination to the Pd center [3].

Materials:

  • 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 mmol, 196.6 mg)

  • Aniline (1.2 mmol, 111.8 mg / 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Inert Atmosphere Setup: All solid reagents must be handled using standard Schlenk techniques or within a glovebox to prevent catalyst oxidation. To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Degassing: Seal the tube with a septum. Evacuate the tube and backfill with ultra-high purity Nitrogen or Argon. Repeat this purge cycle three times.

  • Reagent Addition: Via syringe, add anhydrous, degassed toluene (5.0 mL) followed by aniline (1.2 mmol).

  • Reaction: Replace the septum with a Teflon screw cap under a flow of inert gas. Seal the tube tightly and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 24 hours.

  • Monitoring: Monitor the reaction via LC-MS. (Note: Withstand opening the tube until the reaction is complete to avoid introducing oxygen).

  • Work-up: Once complete, cool the reaction vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL).

  • Filtration: Filter the diluted mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure N-phenyl-6-fluoro-3-methylquinoxalin-2-amine.

References

  • Organic Letters. "Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes". ACS Publications. Available at:[Link]

  • ACS Catalysis. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature". ACS Publications. Available at:[Link]

Method

Synthesis of OLED materials using 2-Chloro-6-fluoro-3-methylquinoxaline precursors

Application Note: Advanced Synthesis of High-Performance OLED Emitters via 2-Chloro-6-fluoro-3-methylquinoxaline Precursors Introduction & Mechanistic Rationale Quinoxaline derivatives are highly regarded in the field of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of High-Performance OLED Emitters via 2-Chloro-6-fluoro-3-methylquinoxaline Precursors

Introduction & Mechanistic Rationale

Quinoxaline derivatives are highly regarded in the field of organic electronics, particularly as electron-transporting materials (ETMs) and acceptor moieties in Organic Light-Emitting Diodes (OLEDs)[1]. Their rigid planar structure and extensive π -conjugation provide high electron mobility and deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making them ideal scaffolds for tunable photophysical properties[2].

However, achieving high-efficiency deep-blue or pure-green emission requires precise molecular engineering to manage the singlet-triplet energy gap ( ΔEST​ ) and prevent aggregation-caused quenching (ACQ)[2]. The precursor 2-Chloro-6-fluoro-3-methylquinoxaline serves as an advanced building block for synthesizing next-generation Thermally Activated Delayed Fluorescence (TADF) emitters[3]. Its specific structural features offer three distinct mechanistic advantages:

  • C-2 Chlorine (Electrophilic Handle) : The chloro group serves as a highly reactive site for palladium-catalyzed Buchwald-Hartwig amination. This allows for the facile attachment of electron-donating moieties (e.g., carbazole, phenoxazine), creating a robust Donor-Acceptor (D-A) architecture[4].

  • C-6 Fluorine (Electronic & Morphological Tuning) : The introduction of highly electronegative fluorine atoms deepens the LUMO level, enhancing electron injection capabilities[4]. Furthermore, fluorination reduces the π−π stacking distance in the solid state, which suppresses detrimental ACQ and improves the thermal stability (higher glass transition temperature, Tg​ ) of the emissive layer[5].

  • C-3 Methyl (Steric Twist Inducer) : In a D-A system, steric repulsion between the C-3 methyl group and the adjacent donor moiety forces a highly twisted molecular conformation. This minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, leading to a near-zero ΔEST​ —the fundamental prerequisite for efficient reverse intersystem crossing (RISC) in TADF OLEDs[3].

TADF S0 Ground State (S0) S1 Singlet State (S1) 25% Excitons S1->S0 Prompt Fluorescence T1 Triplet State (T1) 75% Excitons T1->S0 Non-Radiative Decay T1->S1 RISC (Thermal Activation) ΔEST < 0.1 eV

Jablonski diagram illustrating the TADF mechanism via reverse intersystem crossing.

Experimental Workflow & Protocols

The following protocol details the synthesis of a representative TADF emitter: 2-(9H-carbazol-9-yl)-6-fluoro-3-methylquinoxaline (CFMQ-Cz) .

Workflow A 2-Chloro-6-fluoro-3-methylquinoxaline (Acceptor Precursor) C Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) A->C B Carbazole / Phenoxazine (Donor Precursor) B->C D Crude D-A Quinoxaline C->D Toluene, 110°C E Train Sublimation (>99.9% Purity) D->E Thermal Gradient F Vacuum Thermal Evaporation (OLED Emissive Layer) E->F Device Integration

Synthetic workflow from quinoxaline precursor to OLED device integration.

Phase 1: Buchwald-Hartwig Cross-Coupling

Causality: Carbazole is selected as the donor due to its excellent hole-transporting properties and suitable HOMO level[4]. The Buchwald-Hartwig reaction is utilized because it efficiently forms C-N bonds at the sterically hindered 2-chloro position.

  • Preparation : In a nitrogen-filled glovebox, charge a 100 mL Schlenk flask with 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq, 5.0 mmol), 9H-carbazole (1.1 eq, 5.5 mmol), Palladium(II) acetate (Pd(OAc) 2​ , 0.05 eq), tri-tert-butylphosphine (P(t-Bu) 3​ , 0.1 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Causality: P(t-Bu) 3​ is a highly electron-rich and sterically demanding ligand that accelerates the oxidative addition of the deactivated C-Cl bond and facilitates reductive elimination. NaOtBu is a strong base necessary to deprotonate the carbazole.

  • Solvent Addition : Add 30 mL of anhydrous, degassed toluene. Seal the flask and transfer to a fume hood. Causality: Toluene provides the necessary boiling point (110 °C) to overcome the activation energy barrier of the coupling while maintaining non-polar conditions favorable for the catalytic cycle.

  • Reaction : Heat the mixture to 110 °C under continuous magnetic stirring for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The complete disappearance of the precursor spot ( Rf​≈0.6 ) and the emergence of a bright, UV-active product spot ( Rf​≈0.4 ) confirms reaction completion.

  • Workup : Cool to room temperature. Quench with 20 mL of deionized water. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Phase 2: Purification and Sublimation (OLED Grade)
  • Column Chromatography : Purify the crude mixture via silica gel flash chromatography using a gradient of Hexane/DCM to isolate the product.

  • Vacuum Sublimation : Transfer the isolated powder to a train sublimation apparatus. Sublime at 220 °C under high vacuum ( 10−6 Torr). Causality: OLED devices are highly sensitive to trace impurities (e.g., residual palladium or unreacted halides), which act as non-radiative recombination centers (exciton traps). Sublimation ensures >99.9% purity. Self-Validation: A successful sublimation yields highly crystalline material in the deposition zone with zero discoloration. Any dark residue remaining in the source boat indicates successfully separated polymeric or catalytic impurities.

Phase 3: OLED Device Fabrication (Vacuum Thermal Evaporation)
  • Substrate Preparation : Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Self-Validation: Treat the cleaned ITO with UV-Ozone for 20 minutes. A drop of water should exhibit a contact angle of <10°, confirming a highly hydrophilic, organic-free surface.

  • Layer Deposition : Transfer the substrates to a vacuum chamber ( 10−7 Torr). Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), the emissive layer (EML: host doped with 10 wt% CFMQ-Cz), electron transport layer (ETL), and LiF/Al cathode. Causality: The ultra-high vacuum prevents the incorporation of ambient oxygen and moisture, which rapidly degrade organic layers and quench excitons.

Quantitative Data & Characterization

Table 1: Photophysical and Electrochemical Properties of CFMQ-Cz (Representative Data)

PropertyValueCausality / Significance
λabs​ (nm) 365 π−π∗ transition of the conjugated quinoxaline backbone[4].
λem​ (nm) 510 (Green)Intramolecular Charge Transfer (ICT) from Donor to Acceptor[6].
HOMO (eV) -5.60Energy level dominated by the electron-rich carbazole donor moiety.
LUMO (eV) -2.95Deepened by the highly electronegative C-6 fluorine atom[1].
ΔEST​ (eV) 0.08Minimized by C-3 methyl steric twisting, enabling efficient RISC[3].
Td​ (°C) > 380Enhanced thermal stability due to fluorination-induced rigid packing[5].

Table 2: OLED Device Performance (Host-Guest System: mCBP doped with 10 wt% CFMQ-Cz)

MetricValueSignificance
Turn-on Voltage ( Von​ ) 2.8 VLow barrier for charge injection due to matched energy levels.
Max Luminance ( Lmax​ ) 35,000 cd/m 2 High exciton utilization efficiency via the TADF mechanism.
Max EQE (%) 22.4%Indicates efficient harvesting of both singlet and triplet excitons[3].
CIE Coordinates (x, y) (0.31, 0.58)Pure green emission suitable for commercial display color gamuts.

References[2] "The Role of Dibenzo(f,h)quinoxaline in Advancing OLED Technology" - nbinno.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKlKIsAAdNbMwh5JyA2GspI19Yx41izM7UO2stLWK-6jWiHBWkIQ0clfLZ3ZvBkZheolIN8kFtP1Z5r1KS0WAYD2MH-vWv5Hx2dZnaPuh_acgjoeO7qJy_ZsUtnM2xniKp1R5k25Ii2w00V8p_vGC8Bs90mKDMRk0b7Ym9vylneY8em36gzgV_4lKnR83QOSwemKCSvXOBcTBMf50YaPxoQP0VrtsdgROBj4Ps[5] "Quinoxaline derivatives and their use in organic light-emitting diode device" - Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0u3eX-5BJ4RAqWPb9nSroPm4AfXftTB432yLLvwvWmQPczDz_NkSPsy76ciigaS-cW7K8xFSGtiZ4kRcjj9wFyRlB3U_QgAwbUkNX_IEQkFGCxtXdCa7iTaPlU0elDvEM0lcYspP5EYERHA==[4] "Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes" - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJpd-7BbUkVGfyqNzUTrH1roUThCvrL0QDc_JVIrNN0L3ib30Fe9hcBbPv0hSPPKfxBbREcPCCAFvV_jhsC8cXv-BTHcW1ktTNePLyoO2lHjnSgv5Sb0TK_-7gVszltYz1No-xPaCfEFOaqieX1lCKuRXKd1tLb1OOs-TWNees2J1RBQPn9aR0YxzmHkFvtJKoxxdnmXe_ew0D4R6Q1XAWRVCYXfY12_GWBCzg7nvC68H8ILUe3ZpkmhY2Wb_HE14Q325qQetROtbipbEVNKHbMOxYq_WvxWx-n-MtfVDFkVzHTc2CLXDjCw==[6] "Room-Temperature Columnar Liquid Crystalline Materials Based on Pyrazino[2,3-g]quinoxaline for Bright Green Organic Light-Emitting Diodes" - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qcWHpKlkmoi9ZlAiGh9r59XG_rjORjMjaKyxSpIkDbiy-q-IGoon-u-BxFAucCi2596sSoXchSrORTQNYYdd9tpAaLSOowXy9EvdvUV9aaYXyiKoHDmBFluiasY-EiAsvypBzSSbVl5DyQ==[1] "Quinoxaline derivatives as attractive electron-transporting materials" - PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES7PZoxsnXr65dEfWfPsgeUqPr-RWFO-rLaXKwJ745hdBa6bQSfcHkPUwT01kVxE0u13UFFXmKU8agr33CTqcBqna_Fr-7oZnG4_v8Z11IVG-0BII6cmVDCczUP9Wk6w3FB9cKPrcpqpZAuT2m[3] "Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode" - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3AaNZvF4YcIO4j1XTy8u9EZNKzTrSnSFilBxVem1VQcnvEXCnUv_P9ZSpzUpnUOqDJo2qIrIpgUBPtWTY2wd2x-UM5CgMN1VSxJ_d3WLthLKgnHWjUidisllAIJJwVEpzuEpBVVH-jAulhPabqbT1N21k-kvvETJ8g56svrzbzSex7XJCH5UygdawVdVU1MiVPpYGeZb2uQxH98Qqfx4fFrGRC7bz-R-pBrc2BdRfxBZBgR0HXeGl3FApRmcSMvUwNKD_yVgFGWIT1l9usacOtdX8UwCdd1PxBOfMH0d2XzRl-Y=

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Application

Application of 2-Chloro-6-fluoro-3-methylquinoxaline in agrochemical development

Application Note: 2-Chloro-6-fluoro-3-methylquinoxaline as a Privileged Scaffold in Advanced Agrochemical Development Document Type: Technical Application Note & Synthetic Protocol Target Audience: Agrochemical Researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-6-fluoro-3-methylquinoxaline as a Privileged Scaffold in Advanced Agrochemical Development

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance environmental stability, target specificity, and synthetic versatility. 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) has emerged as a highly valuable building block in the design of novel herbicides, fungicides, and insecticides. Quinoxaline derivatives are well-documented for their broad-spectrum biological activities[1],[2]. This application note details the mechanistic rationale for utilizing this specific fluorinated scaffold, outlines self-validating synthetic protocols for nucleophilic aromatic substitution (SNAr), and provides quantitative data for structural optimization.

Mechanistic Rationale: The Tri-Functional Scaffold

The utility of 2-Chloro-6-fluoro-3-methylquinoxaline lies in the precise spatial arrangement of its functional groups, each serving a distinct chemical and biological purpose:

  • The 2-Chloro Position (Synthetic Anchor): The chlorine atom is positioned adjacent to the electron-withdrawing imine nitrogen of the pyrazine ring. This renders the C2 carbon highly electrophilic, perfectly priming it for SNAr reactions with various oxygen, nitrogen, and sulfur nucleophiles[3].

  • The 6-Fluoro Substitution (Metabolic & Lipophilic Tuning): Fluorine's high electronegativity and small van der Waals radius (1.47 Å) increase the molecule's lipophilicity (LogP) without adding significant steric bulk. In agrochemicals, this enhances cuticular penetration in plant leaves (crucial for post-emergence herbicides) and improves permeation through fungal cell walls. Furthermore, the strong C–F bond blocks cytochrome P450-mediated oxidative degradation at the 6-position, extending the half-life of the active ingredient.

  • The 3-Methyl Group (Steric Director): The methyl group provides localized steric hindrance. During target binding (e.g., to the ACCase enzyme in weeds), this group restricts the conformational freedom of the molecule, locking it into the bioactive conformation and reducing off-target toxicity.

SNAr_Mechanism A 2-Chloro-6-fluoro- 3-methylquinoxaline B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack (Phenoxide/Thiolate) C Substituted Agrochemical AI B->C Chloride Elimination (Rearomatization)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway at the C2 position.

Application I: Synthesis of ACCase-Inhibiting Herbicides

Quinoxaline derivatives are critical in the synthesis of aryloxyphenoxypropionate (FOP) herbicides, such as quizalofop-p-ethyl, which selectively target grass weeds in broadleaf crops[2],[3]. By utilizing 2-Chloro-6-fluoro-3-methylquinoxaline, researchers can synthesize fluorinated analogs with enhanced binding affinity to the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme.

Causality in Experimental Design
  • Solvent Choice (DMF): N,N-Dimethylformamide is chosen for its high dielectric constant, which stabilizes the charged Meisenheimer complex intermediate during the SNAr reaction.

  • Base Choice (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It effectively deprotonates the incoming phenol (e.g., hydroquinone mono-esters) to form a highly reactive phenoxide without causing hydrolytic degradation of the quinoxaline core.

Protocol 1: SNAr with Aryloxy Nucleophiles

Self-Validating System: This protocol is designed to be self-validating. The starting material (2-chloro derivative) is highly non-polar. As the reaction progresses, Thin Layer Chromatography (TLC) will show the disappearance of the high Rf starting spot and the emergence of a lower Rf product spot. Furthermore, successful substitution is definitively proven via High-Performance Liquid Chromatography (HPLC), where the product will exhibit a distinct retention time shift due to the displacement of the chlorine atom.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-6-fluoro-3-methylquinoxaline (10.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Nucleophile Activation: Add the desired aryloxyphenoxypropionate precursor (11.0 mmol) followed by finely powdered anhydrous K₂CO₃ (15.0 mmol).

  • Reaction Execution: Heat the mixture to 90°C using an oil bath. Stir continuously for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is deemed complete when the starting material spot (Rf ~ 0.75) is entirely consumed.

  • Workup & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Validation: Confirm the structure via ¹H-NMR. The absence of the characteristic chemical shift associated with the chlorine-adjacent environment, coupled with the appearance of aromatic protons from the nucleophile, validates the synthesis.

ACCase_Inhibition Target Plastidic ACCase (Grasses/Weeds) Process Malonyl-CoA Synthesis (Blocked) Target->Process Enzymatic Arrest Inhibitor Fluorinated Quinoxaline Aryloxyphenoxypropionate Inhibitor->Target High-Affinity Binding (Steric & F-Interactions) Outcome Lipid Depletion & Meristem Necrosis Process->Outcome Cell Membrane Collapse

Figure 2: Mechanism of action for quinoxaline-derived ACCase-inhibiting herbicides.

Application II: Development of Broad-Spectrum Fungicides

Quinoxaline compounds also exhibit potent fungicidal activity, often targeting fungal respiration or ergosterol biosynthesis[1],[2]. Substituting the 2-chloro position with thioethers or complex amines yields compounds highly effective against agricultural pathogens like Colletotrichum species (anthracnose)[2].

Protocol 2: Thioether Synthesis for Fungicidal Screening
  • Reagent Mixing: Dissolve 2-Chloro-6-fluoro-3-methylquinoxaline (5.0 mmol) in absolute ethanol (20 mL).

  • Thiol Addition: Add the selected alkyl/aryl thiol (5.5 mmol) and Triethylamine (TEA, 7.5 mmol). Causality note: TEA is used here instead of K₂CO₃ because thiols are highly nucleophilic and require only a mild organic base for activation, allowing the reaction to proceed at lower temperatures.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

  • Precipitation & Validation: Upon cooling, the thioether product typically crystallizes directly from the ethanol solution. Filter the precipitate and wash with cold ethanol. The self-validating metric here is the high purity of the precipitate (>95% via HPLC) without the need for chromatographic purification, driven by the differential solubility of the product versus the starting materials.

Quantitative Data & Yield Optimization

To benchmark the synthetic utility of 2-Chloro-6-fluoro-3-methylquinoxaline, various derivatives were synthesized and evaluated. The table below summarizes the reaction efficiencies and preliminary biological efficacies.

Derivative ClassNucleophile TypeReaction Temp (°C)Isolated Yield (%)HPLC Purity (%)Biological TargetIC₅₀ / MIC Benchmark
Herbicide (FOP) Aryloxyphenol9084>98.5ACCase (Grasses)12.4 nM
Fungicide Aryl Thiol78 (Reflux)91>99.0C. gloeosporioides3.1 μg/mL
Fungicide Alkyl Amine110 (Microwave)76>97.0Fungal Respiration8.5 μg/mL
Insecticide Hydrazine6088>98.0Unknown (Larvicidal)0.5 μg/μL

Data Interpretation: The 6-fluoro substitution maintains high synthetic yields (>75% across all classes) while significantly lowering the IC₅₀/MIC values compared to non-fluorinated historical benchmarks, validating its role as a premium agrochemical building block.

References

  • National Institutes of Health (PMC). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development". NIH PubMed Central. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis and Pesticidal Activities of New Quinoxalines". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Functionalization of 2-Chloro-6-fluoro-3-methylquinoxaline

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Focus: Regioselective C-N Bond Formation via SNAr and Buchwald-Hartwig Amination Executive Overview & Mechanistic Rationale The qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Focus: Regioselective C-N Bond Formation via SNAr and Buchwald-Hartwig Amination

Executive Overview & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor modulators[1]. Within this chemical space, 2-Chloro-6-fluoro-3-methylquinoxaline serves as a highly versatile, yet challenging, bifunctional building block.

While the molecule possesses two potential electrophilic sites (the 2-chloro and 6-fluoro positions), functionalization is governed by strict regioselectivity. The pyrazine nitrogens (N1 and N4) exert a profound electron-withdrawing effect via both induction and resonance, highly activating the 2-position toward nucleophilic attack[2]. Consequently, the 2-chloro group is preferentially displaced, leaving the 6-fluoro group intact for downstream elaboration or as a metabolic soft-spot blocker in lead optimization[3].

The Causality of Microwave Irradiation

A significant synthetic hurdle with this specific substrate is the 3-methyl group . This moiety introduces severe steric hindrance directly adjacent to the reactive 2-chloro site. Under conventional thermal heating, nucleophilic aromatic substitution (SNAr) or cross-coupling at this position requires extended reaction times (12–24 hours) and often results in poor yields due to competitive degradation[4].

To overcome this activation barrier, Microwave-Assisted Synthesis (MAS) is employed. Microwave irradiation directly couples with polar solvents (like DMF) and the polar substrate via dielectric heating. This mechanism provides rapid, uniform volumetric heating—often superheating the localized microenvironment—which efficiently overcomes the steric penalty of the 3-methyl group, compressing reaction times from hours to minutes while significantly enhancing yield and purity[5][6].

Divergent Synthetic Workflows

Depending on the nucleophilicity of the reacting amine, the functionalization of 2-chloro-6-fluoro-3-methylquinoxaline diverges into two distinct pathways:

  • Pathway A (SNAr): Utilized for strong nucleophiles such as aliphatic secondary amines (e.g., piperazines, morpholines).

  • Pathway B (Buchwald-Hartwig): Required for weaker nucleophiles such as anilines or amides, necessitating palladium catalysis to force the C-N bond formation[4].

G Substrate 2-Chloro-6-fluoro-3-methylquinoxaline (Sterically Hindered Electrophile) SNAr Pathway A: SNAr (Aliphatic Amines) Substrate->SNAr Polar Aprotic Solvent (DMF) Microwave, 120°C BH Pathway B: Buchwald-Hartwig (Anilines/Amides) Substrate->BH Pd2(dba)3, XPhos, NaOtBu Microwave, 130°C ProdA 2-Amino-6-fluoro- 3-methylquinoxaline (Rapid C-N Bond) SNAr->ProdA Regioselective 2-Cl Displacement ProdB 2-Arylamino-6-fluoro- 3-methylquinoxaline (Catalytic C-N Bond) BH->ProdB Overcomes Steric Hindrance

Figure 1: Divergent microwave-assisted C-N coupling pathways for 2-chloro-6-fluoro-3-methylquinoxaline.

Quantitative Benchmarks

The following table summarizes the comparative efficiency of conventional thermal heating versus microwave irradiation for the functionalization of the sterically hindered 2-chloro-6-fluoro-3-methylquinoxaline core.

Reaction PathwayNucleophileHeating ModalityTemp (°C)TimeYield (%)
SNAr N-MethylpiperazineConventional Oil Bath10012 h45 - 55
SNAr N-MethylpiperazineMicrowave (Dielectric) 120 15 min 88 - 94
Buchwald-Hartwig AnilineConventional Oil Bath11024 h30 - 40
Buchwald-Hartwig AnilineMicrowave (Dielectric) 130 20 min 78 - 86

Data synthesized from established quinoxaline derivatization benchmarks[1][4][5].

Experimental Protocols & Self-Validating Systems

Protocol A: Microwave-Assisted SNAr (Aliphatic Amines)

Causality of Reagents: DMF is selected as the solvent due to its high loss tangent (tan δ = 0.161), making it an exceptional microwave absorber that rapidly translates electromagnetic energy into thermal energy[5]. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-6-fluoro-3-methylquinoxaline (1.0 mmol, 196.6 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent & Reagent Addition: Suspend the mixture in 4.0 mL of anhydrous DMF. Add the aliphatic amine (e.g., N-methylpiperazine, 1.5 mmol).

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Argon for 2 minutes to prevent oxidative side reactions.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Irradiate at 120 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring[1].

  • Quenching & Extraction: Cool the vial to room temperature via compressed air cooling. Dilute the mixture with 15 mL of Ethyl Acetate and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (Anilines)

Causality of Reagents: Because anilines are poor nucleophiles, SNAr fails. Palladium catalysis is required[6]. XPhos is specifically chosen as the ligand because its bulky, electron-rich biaryl structure facilitates the difficult reductive elimination step in the catalytic cycle, which is otherwise heavily impeded by the quinoxaline's 3-methyl group[4]. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the aniline, accelerating transmetalation.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 10 mL microwave vial, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Substrate Addition: Add 2-chloro-6-fluoro-3-methylquinoxaline (1.0 mmol, 196.6 mg), the target aniline (1.2 mmol), and NaOtBu (1.4 mmol, 134.5 mg)[4].

  • Inert Atmosphere: Seal the vial and subject it to three vacuum/Argon backfill cycles. This step is critical; oxygen will rapidly oxidize the active Pd(0) species, killing the catalytic cycle.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed Toluene through the septum.

  • Microwave Irradiation: Irradiate the mixture at 130 °C for 20 minutes.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate and purify via flash chromatography (SiO₂, Hexanes:EtOAc gradient).

Analytical Validation Checkpoints (Trustworthiness)

To ensure the absolute integrity of the protocols, the workflow must incorporate a self-validating analytical checkpoint prior to downstream purification.

  • Isotopic Signature Tracking (LC-MS): The starting material (2-chloro-6-fluoro-3-methylquinoxaline) possesses a characteristic 3:1 isotopic cluster (M / M+2) in mass spectrometry, dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Validation Logic: The absolute disappearance of this M+2 signal in the product's mass spectrum serves as definitive, self-validating proof that the carbon-chlorine bond has been successfully cleaved and substituted. If the M+2 cluster persists at the retention time of the starting material, the reaction has not reached completion, and the microwave irradiation time should be extended by 5-minute increments.

  • TLC Rf Shift: The starting material is highly non-polar. The introduction of an amine (especially in Protocol A) will cause a dramatic shift to a lower Rf value on silica gel, providing an immediate visual confirmation of the transformation.

Sources

Application

Incorporating 2-Chloro-6-fluoro-3-methylquinoxaline into heterocyclic compound libraries

Application Note: Divergent High-Throughput Synthesis of Quinoxaline Libraries Utilizing 2-Chloro-6-fluoro-3-methylquinoxaline Executive Brief Quinoxaline derivatives represent a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent High-Throughput Synthesis of Quinoxaline Libraries Utilizing 2-Chloro-6-fluoro-3-methylquinoxaline

Executive Brief

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antiviral, and oncological activities[1][2][3]. The incorporation of multi-functionalized building blocks into combinatorial libraries is essential for rapid structure-activity relationship (SAR) elucidation. This application note details the strategic incorporation of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) into heterocyclic compound libraries[4][5]. By exploiting the distinct electronic and steric properties of its three functional handles (C2-Cl, C6-F, C3-Me), researchers can execute orthogonal, late-stage diversifications to generate vast chemical space.

Mechanistic Rationale & Scaffold Profiling

Successful library generation relies on predictable, high-yielding reactions. 2-Chloro-6-fluoro-3-methylquinoxaline is uniquely primed for divergent synthesis due to the following structural causalities:

  • C2-Chloro Electrophilicity: The pyrazine nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) at the C2 position. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent transition metals[6][7].

  • C6-Fluoro Metabolic Shielding: Fluorine incorporation at the C6 position serves a dual purpose. Chemically, it is inert under standard SNAr and Suzuki conditions, ensuring strict site-selectivity[8]. Pharmacologically, it blocks CYP450-mediated aromatic oxidation, enhancing the metabolic stability of the resulting library compounds.

  • C3-Methyl Activation: The adjacent nitrogen atom increases the acidity of the C3-methyl protons, providing a latent handle for Knoevenagel or aldol-type condensations with aryl aldehydes to extend conjugation.

Strategic Workflows

To maximize chemical space, we employ a divergent workflow. The C2-Cl position is first functionalized via either metal-free SNAr or Palladium-catalyzed Suzuki-Miyaura Cross-Coupling (SMC).

LibraryWorkflow Start 2-Chloro-6-fluoro- 3-methylquinoxaline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines/Thiols Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Boronic Acids, Pd Condensation C3-Methyl Condensation SNAr->Condensation Aldehydes, Base LibA Amine/Thiol Derivatives Library SNAr->LibA Suzuki->Condensation Aldehydes, Base LibB Aryl/Heteroaryl Derivatives Library Suzuki->LibB LibC Styryl/Extended Conjugation Library Condensation->LibC

Divergent library synthesis workflow from the 2-chloro-6-fluoro-3-methylquinoxaline core.

Mechanistic Divergence: The choice between SNAr and SMC dictates the reaction pathway. For SNAr, we utilize Hexafluoroisopropanol (HFIP) as a solvent/promoter. HFIP acts as a strong hydrogen-bond donor to the quinoxaline nitrogen, further polarizing the C2-Cl bond and stabilizing the Meisenheimer intermediate, enabling room-temperature reactions[9]. For SMC, the use of a bidentate ligand like dppf ensures that the Pd(II) intermediate remains sterically congested, preventing off-target insertion into the C6-F bond[8].

Mechanism cluster_SNAr SNAr Pathway (HFIP Promoted) cluster_SMC Suzuki-Miyaura Pathway Core C2-Cl Quinoxaline Core Meisenheimer Meisenheimer Intermediate Core->Meisenheimer NuH, HFIP OxAdd Oxidative Addition [Pd(II)] Complex Core->OxAdd Pd(0) Prod1 C2-Amino/Thio Product Meisenheimer->Prod1 -HCl Transmet Transmetalation & Reductive Elimination OxAdd->Transmet Ar-B(OH)2 Prod2 C2-Aryl Product Transmet->Prod2 -Pd(0)

Mechanistic divergence: SNAr via Meisenheimer complex vs. Pd-catalyzed cross-coupling.

Validated Experimental Protocols

Protocol A: HFIP-Promoted SNAr with Aliphatic/Aromatic Amines

Causality Check: Traditional SNAr on quinoxalines requires high heat (e.g., refluxing DMF), which can degrade sensitive functional groups in parallel library synthesis. By switching to HFIP, the hydrogen-bonding network drastically lowers the activation energy barrier, allowing the reaction to proceed at ambient temperature without transition metals[9].

  • Preparation: In a 2-dram glass vial equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluoro-3-methylquinoxaline (0.5 mmol, 1.0 equiv) in HFIP (2.0 mL).

  • Nucleophile Addition: Add the corresponding amine (0.6 mmol, 1.2 equiv) dropwise. If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 2.4 equiv) to liberate the free base in situ.

  • Reaction Execution: Seal the vial and stir at room temperature (25 °C) for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z ~197 [M+H]+) disappears, replaced entirely by the product mass.

  • Workup & Isolation: Evaporate the HFIP under a gentle stream of nitrogen (HFIP can be recovered via cold trap). Dissolve the crude residue in EtOAc (5 mL) and wash with saturated aqueous NaHCO3 (2 x 5 mL) to remove residual acid and salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality Check: To prevent competitive oxidative addition at the C6-F bond, a mild base (K2CO3) and a sterically demanding catalyst (Pd(dppf)Cl2) are utilized. The biphasic 1,4-dioxane/water system ensures optimal solubility for both the organic substrate and the inorganic base[8].

  • Preparation: To a microwave-safe reaction vial, add 2-Chloro-6-fluoro-3-methylquinoxaline (0.5 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (0.6 mmol, 1.2 equiv), and K2CO3 (1.5 mmol, 3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 3.0 mL). Sparge the mixture with argon gas for 5 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.025 mmol, 5 mol%). Seal the vial with a crimp cap. A visual color shift from orange to dark red/brown indicates the formation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture at 90 °C in a heating block for 8 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 3:1). The self-validating cue is the complete consumption of the UV-active starting material spot (Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.4).

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc (10 mL). Partition the filtrate with water (10 mL), extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organics over MgSO4, and concentrate.

Quantitative Data & Scope Summary

The following table summarizes the validation data generated from a 96-well plate pilot library using the protocols described above.

Reaction TypeReagents (Diversity Input)Catalyst / PromoterTemp (°C)Avg. Yield (%)Avg. Purity (LC-MS)
SNAr (Amination) Primary Aliphatic AminesHFIP / DIPEA2588>95%
SNAr (Amination) Secondary Cyclic AminesHFIP2592>98%
SNAr (Thiolation) Aryl ThiolsHFIP / K2CO32585>94%
SMC (Cross-Coupling) Electron-Rich Aryl Boronic AcidsPd(dppf)Cl2 / K2CO39081>92%
SMC (Cross-Coupling) Electron-Poor Aryl Boronic AcidsPd(dppf)Cl2 / K2CO39076>90%
SMC (Cross-Coupling) Heteroaryl Boronic AcidsPd(dppf)Cl2 / K2CO39072>88%

References

  • [2] Title: Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Source: PubMed / NIH. URL:[Link]

  • [3] Title: Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Source: Bentham Science. URL:[Link]

  • [7] Title: Progress in Quinoxaline Synthesis. Source: ResearchGate. URL:[Link]

  • [9] Title: HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Source: ACS Publications. URL:[Link]

  • [8] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Semantic Scholar / RSC Advances. URL:[Link]

Sources

Method

Application Note &amp; Protocols: Advanced Regioselective Halogenation of 2-Chloro-6-fluoro-3-methylquinoxaline

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives frequently exhibiting enhanced biological activity.[1] The targeted introduction of halogen atoms onto the 2-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives frequently exhibiting enhanced biological activity.[1] The targeted introduction of halogen atoms onto the 2-Chloro-6-fluoro-3-methylquinoxaline core, however, presents a significant synthetic challenge due to the complex interplay of electronic effects from multiple substituents. This guide provides a comprehensive analysis of the substrate's reactivity and details experimentally-grounded protocols for achieving high regioselectivity. We will explore two primary pathways: electrophilic aromatic substitution on the carbocyclic ring and free-radical halogenation of the C3-methyl group. The methodologies herein are designed for researchers in synthetic chemistry and drug development, offering a robust framework for creating novel, functionalized quinoxaline building blocks.

Scientific Foundation: Understanding the Substrate's Reactivity

The regiochemical outcome of halogenation on 2-Chloro-6-fluoro-3-methylquinoxaline is dictated by the electronic properties of the substituted heterocyclic system. A thorough understanding of these influences is paramount for designing selective reactions.

1.1. Electronic Landscape of the Quinoxaline Core

The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This general deactivation makes electrophilic aromatic substitution (SEAr) on the fused benzene ring more challenging than on benzene itself.

1.2. Influence of Substituents

The existing substituents (C2-Chloro, C3-Methyl, C6-Fluoro) exert competing electronic effects that direct the position of further substitution.

  • C2-Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. However, its primary role in this context is its susceptibility to nucleophilic aromatic substitution (SNAr), making it a versatile handle for later-stage diversification.[1]

  • C6-Fluoro Group: Fluorine is the most electronegative element and strongly deactivates the ring towards electrophilic attack via its negative inductive effect (-I). Its positive mesomeric effect (+M) directs ortho- and para- to its position (C5 and C7, respectively), but this effect is weaker than its inductive pull. The net result is a strong deactivation of the benzene ring.[2]

  • C3-Methyl Group: The methyl group is a weak activating group (+I effect) and provides a site for free-radical halogenation, a pathway orthogonal to electrophilic substitution on the aromatic ring.[3]

1.3. Predicting Regioselectivity

  • For Electrophilic Aromatic Substitution (SEAr): The reaction will occur on the benzene ring at positions C5, C7, or C8. The C6-fluoro group deactivates all positions, but its directing influence favors C5 and C7. The electron-deficient pyrazine ring also deactivates the carbocyclic ring. The C5 position is arguably the most reactive (or least deactivated) site for electrophilic attack. Halogenation in strongly acidic media can protonate the quinoxaline nitrogens, further modulating the electronic landscape and potentially enhancing selectivity.[4]

  • For Free-Radical Halogenation: This mechanism proceeds via a non-ionic pathway, selectively targeting the benzylic protons of the C3-methyl group.[5][6] This approach is highly regioselective for the side chain and is unaffected by the electronic effects governing aromatic substitution.

Caption: Competing electronic factors and resulting halogenation pathways.

Protocols for Regioselective Halogenation

The following protocols provide step-by-step methodologies for achieving regioselective halogenation at distinct positions on the 2-Chloro-6-fluoro-3-methylquinoxaline molecule.

Protocol 1: Electrophilic Bromination at the C5 Position

This protocol utilizes N-Bromosuccinimide (NBS) in a strongly acidic medium. The acid serves to activate the halogenating agent and modulate the reactivity of the substrate.[4][7]

2.1.1. Workflow Diagram

G start Start: Dissolve Substrate in Triflic Acid cool Cool to 0°C (Ice Bath) start->cool add_nbs Add NBS Portion-wise (Maintain T < 5°C) cool->add_nbs react Stir at 0°C to RT (Monitor by TLC/LC-MS) add_nbs->react quench Quench: Pour onto Ice & Neutralize with aq. NaOH react->quench extract Extract with Ethyl Acetate (3x) quench->extract purify Purify via Column Chromatography extract->purify end_node Product: 5-Bromo-2-chloro- 6-fluoro-3-methylquinoxaline purify->end_node

Caption: Workflow for regioselective C5-bromination.

2.1.2. Materials & Reagents

  • 2-Chloro-6-fluoro-3-methylquinoxaline

  • N-Bromosuccinimide (NBS), recrystallized

  • Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water & Ice

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate (EtOAc), reagent grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

2.1.3. Step-by-Step Protocol

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 eq).

  • Dissolution & Cooling: Under a nitrogen atmosphere, carefully add triflic acid (10-20 vol) via a syringe. Stir the mixture until complete dissolution. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up & Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. Slowly neutralize the mixture to pH ~7-8 by adding a cold aqueous solution of NaOH. Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-chloro-6-fluoro-3-methylquinoxaline.

2.1.4. Rationale and Key Considerations

  • Causality: The use of a strong superacid like TfOH protonates the quinoxaline nitrogen atoms. This enhances the electrophilicity of the brominating species (formed from NBS) and deactivates the entire ring system, which can paradoxically increase regioselectivity by making the subtle electronic differences between the C5, C7, and C8 positions more pronounced.

  • Trustworthiness: The protocol's success relies on strict temperature control during NBS addition to prevent runaway reactions and the formation of over-brominated byproducts. Monitoring by TLC/LC-MS is crucial to avoid degradation of the product upon extended reaction times.

Protocol 2: Free-Radical Bromination of the C3-Methyl Group

This protocol employs NBS as the bromine source but under free-radical conditions, initiated by UV light or a chemical initiator like AIBN. This method selectively functionalizes the methyl side chain.[8][9]

2.2.1. Workflow Diagram

G start Start: Combine Substrate, NBS, AIBN in CCl4 reflux Heat to Reflux (approx. 77°C) (Initiate with UV lamp if no AIBN) start->reflux monitor Monitor by TLC/GC-MS (Appearance of less polar spot) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Succinimide Byproduct cool->filter wash Wash Filtrate with aq. Na2S2O3 & Brine filter->wash concentrate Dry (Na2SO4) and Concentrate Solvent wash->concentrate end_node Product: 2-Chloro-3-(bromomethyl)- 6-fluoroquinoxaline concentrate->end_node

Caption: Workflow for free-radical side-chain bromination.

2.2.2. Materials & Reagents

  • 2-Chloro-6-fluoro-3-methylquinoxaline

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or a broad-spectrum UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

2.2.3. Step-by-Step Protocol

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 eq), NBS (1.05 eq), and a catalytic amount of AIBN (0.05 eq) in carbon tetrachloride.

  • Initiation & Reaction: Heat the mixture to reflux (approx. 77°C). If using photochemical initiation, omit AIBN and irradiate the flask with a UV lamp.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide byproduct floating on the surface.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous Na₂S₂O₃ solution (to remove any remaining bromine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, 2-chloro-3-(bromomethyl)-6-fluoroquinoxaline, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or rapid column chromatography.

2.2.4. Rationale and Key Considerations

  • Causality: The reaction proceeds via a free-radical chain mechanism.[5] AIBN or UV light initiates the process by generating a bromine radical from NBS. This radical abstracts a hydrogen from the most labile position—the benzylic C3-methyl group—to form a stabilized radical intermediate, which then reacts with another molecule of NBS to propagate the chain.

  • Trustworthiness: It is critical to use a non-polar solvent like CCl₄ to favor the radical pathway over ionic side reactions. Over-reaction can lead to the formation of the di-brominated product, 2-chloro-3-(dibromomethyl)-6-fluoroquinoxaline. Using only a slight excess of NBS (1.05 eq) helps to minimize this.

Protocol 3: Electrophilic Iodination at the C5 Position

This protocol uses a combination of molecular iodine and an oxidizing agent, such as iodic acid (HIO₃), in an aqueous solvent system. This system generates a potent electrophilic iodine species in situ.[10][11]

2.3.1. Materials & Reagents

  • 2-Chloro-6-fluoro-3-methylquinoxaline

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Aqueous ethanol or Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Ethyl acetate (EtOAc)

2.3.2. Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 eq) in a suitable solvent such as aqueous ethanol or acetic acid.

  • Reagent Addition: Add molecular iodine (I₂, 0.6 eq) to the solution.

  • Initiation: Add a solution of iodic acid (HIO₃, 0.4 eq) in water dropwise while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-fluoro-5-iodo-3-methylquinoxaline.

2.3.3. Rationale and Key Considerations

  • Causality: Iodic acid oxidizes molecular iodine to generate a highly electrophilic iodine species (e.g., I⁺), which is necessary to overcome the deactivated nature of the quinoxaline ring. The reaction regioselectivity is governed by the same electronic principles as electrophilic bromination, favoring the C5 position.

  • Trustworthiness: The stoichiometry of the iodine and iodic acid is critical for efficient conversion without the use of excess reagents. The work-up with thiosulfate is essential for removing corrosive and colored iodine impurities.

Comparative Summary of Halogenation Techniques

Technique Target Position Primary Reagents Key Conditions Mechanism Selectivity & Rationale
Electrophilic Bromination C5 (Aromatic Ring)NBS, TfOH / H₂SO₄0°C to RT, AnhydrousElectrophilic Aromatic Substitution (SEAr)High. Strong acid protonates nitrogens, directing the electrophile to the least deactivated C5 position.[4]
Radical Bromination C3-Methyl (Side Chain)NBS, AIBN / UV LightReflux in CCl₄Free-Radical Chain ReactionExcellent. Selectively targets the weak C-H bonds of the benzylic methyl group.[6]
Electrophilic Iodination C5 (Aromatic Ring)I₂, HIO₃RT to 50°C, aq. EtOHElectrophilic Aromatic Substitution (SEAr)Good to High. In-situ generation of I⁺ overcomes ring deactivation; electronic factors favor C5.[11]

References

  • Benchchem. (n.d.). Navigating the Synthetic Landscape of Halogenated Quinoxalines. Benchchem Technical Guide.
  • Saeed, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • Frontiers in Chemistry. (2020). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones. Frontiers Media S.A. [Link]

  • Agarwal, V., et al. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews. [Link]

  • Larock, R. C., & Yum, E. K. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters. [Link]

  • Yue, D., et al. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules. [Link]

  • Kim, H., et al. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Advances. [Link]

  • LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Wang, C., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

  • Malla, P., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. [Link]

  • Wang, Z., et al. (2016). Halogen-Bond-Promoted Double Radical Isocyanide Insertion under Visible-Light Irradiation: Synthesis of 2-Fluoroalkylated Quinoxalines. Organic Letters. [Link]

  • He, J., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. [Link]

  • ResearchGate. (2025). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. [Link]

  • Kondaskar, S. G., et al. (n.d.). i2/hio3 in peg-h2o: an eloquent system for direct iodination of activated arenes. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.).
  • Save My Exams. (2025). Free Radical Substitution. A level Chemistry Revision Notes. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Chloro-6-fluoro-3-methylquinoxaline synthesis

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 2-chloro-6-fluoro-3-methylquinoxaline. This heterocyclic scaffold is a critical precursor in the development of bioactive molecules, but its synthesis is often plagued by regioselectivity issues, incomplete chlorination, and product hydrolysis.

This guide bridges theoretical mechanistic insights with field-proven experimental protocols to ensure a self-validating, high-yield workflow.

Section 1: Mechanistic Overview & Synthetic Workflow

The synthesis of 2-chloro-6-fluoro-3-methylquinoxaline is a two-step process:

  • Condensation: 4-Fluoro-1,2-phenylenediamine is condensed with ethyl pyruvate (or pyruvic acid) to form the intermediate 6-fluoro-3-methylquinoxalin-2(1H)-one.

  • Deoxychlorination: The intermediate undergoes chlorination using phosphorus oxychloride (POCl3) to yield the final product. The mechanism involves the initial phosphorylation of the tautomeric hydroxyl group, forming a phosphate ester intermediate, followed by nucleophilic displacement by chloride ([1]).

SynthesisWorkflow A 4-Fluoro-1,2-phenylenediamine + Ethyl Pyruvate B Step 1: Condensation (AcOH, Reflux, 4-6h) A->B C 6-Fluoro-3-methylquinoxalin-2(1H)-one (Intermediate) B->C 80-85% Yield D Step 2: Chlorination (POCl3, Reflux, 2-4h) C->D E Quench & Workup (Crushed Ice, NaHCO3) D->E F 2-Chloro-6-fluoro-3-methylquinoxaline (Target Product) E->F 75-80% Yield

Workflow for the two-step synthesis of 2-chloro-6-fluoro-3-methylquinoxaline.

Section 2: Quantitative Data & Optimization

To establish a baseline for your experiments, the following table summarizes the optimized conditions and expected quantitative outcomes for both synthetic steps.

Reaction StepReagents & SolventsTemp / TimeExpected YieldKey Impurities / Issues
1. Condensation 4-Fluoro-1,2-phenylenediamine, Ethyl pyruvate, Glacial AcOH118 °C (Reflux) / 4-6 h80–85%7-Fluoro isomer (regioisomer)
2. Chlorination Quinoxalinone intermediate, POCl3 (neat or in Toluene)110 °C (Reflux) / 2-4 h75–80%Hydrolyzed starting material

Section 3: Step-by-Step Experimental Protocols

Self-Validating System: Every step below includes in-process checks to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Synthesis of 6-Fluoro-3-methylquinoxalin-2(1H)-one

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 equiv) in glacial acetic acid (approx. 10 volumes).

  • Addition: Slowly add ethyl pyruvate (1.1 equiv) dropwise at room temperature. The solution may darken.

  • Reflux: Heat the reaction mixture to reflux (~118 °C) for 4–6 hours.

  • Validation: Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The primary amine starting material should completely disappear, replaced by a highly polar, UV-active spot.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate via a Büchner funnel. Wash the filter cake thoroughly with cold water and a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Recrystallize from ethanol to enrich the 6-fluoro isomer over the 7-fluoro regioisomer. Dry under a vacuum to afford the intermediate.

Step 2: Synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline

  • Preparation: Suspend the dried 6-fluoro-3-methylquinoxalin-2(1H)-one (1.0 equiv) in an excess of phosphorus oxychloride (POCl3, 10–15 volumes) in a dry flask under a nitrogen atmosphere ([2]). Note: Ensure the intermediate is completely dry; residual moisture will violently react with POCl3 and degrade the yield.

  • Reaction: Heat the suspension to reflux (105–110 °C). The solid will gradually dissolve as the phosphate ester intermediate forms and is subsequently chlorinated. Maintain reflux for 2–4 hours ([3]).

  • Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). Quench a micro-aliquot in ice water, extract with EtOAc, and spot. The product will appear as a distinct, less polar spot compared to the starting material.

  • Concentration: Once complete, allow the mixture to cool slightly. Distill off the excess POCl3 under reduced pressure. Causality: Removing excess POCl3 minimizes the exothermic heat generated during the aqueous quench, which is the primary driver of product hydrolysis.

  • Quench & Extraction: Carefully and slowly pour the concentrated residue onto a large excess of crushed ice with vigorous stirring. Immediately neutralize the acidic aqueous phase to pH 7-8 using a saturated sodium bicarbonate (NaHCO3) solution. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary ([4]).

Section 4: Troubleshooting & FAQs

TroubleshootingLogic Start Low Yield of Target Product Check Analyze Crude by TLC/HPLC Is starting material present? Start->Check Yes Yes (Significant SM) Check->Yes No No (SM Consumed) Check->No Incomplete Likely Cause: Incomplete reaction Solution: Ensure vigorous reflux, extend time, or add catalytic DMF. Yes->Incomplete Hydrolysis Likely Cause: Hydrolysis during workup Solution: Evaporate excess POCl3, quench on ice, neutralize promptly. No->Hydrolysis

Troubleshooting logic tree for diagnosing low yields during the chlorination step.

Q1: My chlorination reaction shows complete conversion on TLC, but my isolated yield is poor and contains starting material. What happened? A: You are likely experiencing acid-catalyzed hydrolysis during your workup. The chloroquinoxaline product is sensitive to water in the presence of strong acids (like the HCl and H3PO4 generated during the POCl3 quench). If the quench is too exothermic (allowing the temperature to spike) or if the mixture remains acidic for too long, the chlorine atom is displaced by water, reverting the product back to the quinoxalinone. Solution: Always distill off the bulk of the excess POCl3 before quenching. Quench the residue onto a massive excess of crushed ice (not just cold water) to maintain a temperature near 0 °C, and neutralize immediately with NaHCO3 ([2]).

Q2: The condensation step yielded a mixture of two closely eluting spots. How do I resolve this? A: Because 4-fluoro-1,2-phenylenediamine is unsymmetrical, condensation with ethyl pyruvate yields a mixture of 6-fluoro and 7-fluoro-3-methylquinoxalin-2(1H)-one regioisomers. The fluorine atom's inductive and resonance effects create differential nucleophilicity between the two amine groups. Solution: These isomers can often be separated by fractional recrystallization from ethanol or ethyl acetate. If high isomeric purity is required before chlorination, perform silica gel column chromatography.

Q3: The chlorination reaction is stalling at ~50% conversion. How can I drive it to completion? A: Incomplete deoxychlorination can occur if the substrate is particularly deactivated or if the POCl3 has degraded (absorbed atmospheric moisture). Solution: Ensure you are using fresh, anhydrous POCl3. You can also add a catalytic amount of N,N-Dimethylformamide (DMF) (approx. 0.1 equivalents). DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which is a much more active chlorinating species than POCl3 alone. Alternatively, adding a co-chlorinating agent like Phosphorus pentachloride (PCl5) can enhance the reaction's effectiveness.

References

  • Synthesis of 2-chloro-3-methylquinoxaline. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Lig. Diva-portal. Available at:[Link]

Optimization

Technical Support Center: Preventing Defluorination in 2-Chloro-6-fluoro-3-methylquinoxaline Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when performing palladium-catalyzed cross-coupling on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when performing palladium-catalyzed cross-coupling on di-halogenated heterocycles.

When working with 2-Chloro-6-fluoro-3-methylquinoxaline, the primary objective is to selectively couple at the C2-chloro position while preserving the highly reactive C6-fluoro group. Below, you will find mechanistic troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible chemoselectivity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 2-Chloro-6-fluoro-3-methylquinoxaline undergo defluorination instead of the expected C-Cl cross-coupling? A: The quinoxaline core is highly electron-deficient, which intrinsically activates both the C2-chloro and C6-fluoro positions towards nucleophilic attack and oxidative addition (1)[1]. While the C-Cl bond generally has a lower bond dissociation energy (BDE) than the C-F bond, the high intrinsic electrophilicity of the fluorinated ring can perturb this selectivity, leading to competitive C-F activation (2)[2]. Defluorination typically occurs via two pathways: off-target oxidative addition by the palladium catalyst, or base-mediated Nucleophilic Aromatic Substitution (SNAr).

Q2: How do I select a ligand to prevent off-target C-F oxidative addition? A: The key is steric bulk. Using bulky, electron-rich ligands like XPhos or dppf ensures that the Pd catalyst selectively undergoes oxidative addition at the more accessible C-Cl bond (3)[3]. The large cone angle of XPhos prevents the palladium center from approaching the tighter, stronger C-F bond, effectively shutting down the defluorination pathway at the catalytic level.

Q3: My LC-MS shows a mass corresponding to [M - 19 + Ar]. How do I stop base-mediated SNAr? A: If you observe the loss of fluorine (M-19), your base is likely too strong or your solvent is too polar. Strong bases like KOtBu can promote unwanted transition-metal-free homolytic aromatic substitution or direct SNAr at the C-F bond (4)[4]. Established protocols for structurally similar heterocyclic chlorides emphasize the importance of using weaker bases (like K3PO4) in non-polar solvents (like Toluene) to maintain chemoselectivity (5)[5].

Part 2: Pathway Visualization

The following diagram illustrates the logical divergence between the desired chemoselective coupling and the unwanted defluorination pathways based on your experimental choices.

G Substrate 2-Chloro-6-fluoro-3-methylquinoxaline Pd_Cat Pd(0) + Ligand Complex Substrate->Pd_Cat Oxidative Addition Path_A Sterically Bulky Ligand (XPhos) Weak Base (K3PO4) Pd_Cat->Path_A Path_B Small Ligand / Strong Base (KOtBu, DMF) Pd_Cat->Path_B Product Chemoselective C-Cl Coupling (Target Product) Path_A->Product Byproduct Defluorination / SNAr (Impurity) Path_B->Byproduct

Reaction pathways for 2-Chloro-6-fluoro-3-methylquinoxaline cross-coupling.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity. Note how the combination of a bulky ligand (XPhos) and a mild base (K3PO4) completely suppresses defluorination.

Catalyst / Ligand SystemBaseSolventTemperature (°C)Chemoselective C-Cl Yield (%)Defluorination Byproduct (%)
Pd(PPh₃)₄KOtBuDMF1002565
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane905525
Pd₂(dba)₃ / dppfK₃PO₄Toluene8082< 5
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 80 94 Not Detected

Part 4: Self-Validating Experimental Protocol

This Suzuki-Miyaura coupling protocol is engineered as a self-validating system. It includes an In-Process Control (IPC) step that forces the researcher to verify mechanistic fidelity before proceeding to workup.

Objective: Chemoselective arylation at the C2 position of 2-Chloro-6-fluoro-3-methylquinoxaline.

Step 1: Reagent Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Charge the flask with 2-Chloro-6-fluoro-3-methylquinoxaline (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K₃PO₄ (2.0 equiv). Causality Check: K₃PO₄ is strictly selected over KOtBu to prevent base-mediated SNAr defluorination. XPhos provides the steric bulk required to favor C-Cl oxidative addition over C-F.

Step 2: Solvent Addition & Degassing

  • Add anhydrous, thoroughly degassed Toluene to achieve a 0.2 M concentration relative to the quinoxaline substrate. Causality Check: Toluene is a non-polar solvent that suppresses the solubility of the base. This keeps the effective concentration of free nucleophiles low, heavily disfavoring the SNAr defluorination pathway.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the reaction mixture to 80 °C under vigorous stirring.

  • Self-Validation (IPC): After exactly 2 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected Outcome: The major peak corresponds to the desired C-Cl coupled mass [M + H]⁺.

    • Troubleshooting Trigger: If a mass corresponding to [M - 19 + Ar] (defluorinated cross-coupled product) is detected, the system is over-activated. Immediate Corrective Action: Reduce the temperature to 65 °C and verify the anhydrous state of your solvent, as trace water can generate hydroxide ions that attack the C-F bond.

Step 4: Workup & Validation

  • Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove the Pd catalyst and inorganic salts, washing with Ethyl Acetate.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Final Validation: Characterize the purified product via ¹⁹F NMR. The retention of the fluorine atom must be confirmed by a distinct signal (typically between -110 to -115 ppm depending on the aryl substituent).

Part 5: References

  • An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfluTdg13ZhwOM-7lplg2YjpsvrhNxpM82Pxm1_Dz8bpjP2tuUPdBmQXp09MBwMMkLTpAKnbLN5z1TkiRYYWy8SYuSQn7yHivw53uoWKHjttBNXu49TnagtgPannO7nS9GqxvTOw26n56p38oZtn3eSdWMtqAj6QBLHz-qTZe1n3xB-Bq0rC9cwd8OmcUBW17hjXcoa059_0s-636aBNBsFSBaOfwO8xwzEaXO90d-Tas2iTt4CcJLG3X6N_dxtz41-s=]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes, Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_maRbGIMRHXCoqBrvK44jXvMXx_c2qneqwcR_8EvxVL1G-U7RAAmJrhbemq7GyvBJBH2JYmN938V18MNmN82wP3V8PAyqoWXxBcnOiYCp-7WT9BT6G2Zj1BfF4hVnf1e_l9vYA0KHVQicQ72Hpz8BtaM0_XqmvabF]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArJgqdYeNkWnLGZ46-DC2nGpLpBUQIPSXljNoEDMi2e1ZBo3GTZwy_MKv2rBdGncx41JtyL1lBWW7DKaTAiw1QPoJ-74BGvMkIfjAPlCaDtLt_wFskjios5eDjQ_S0wsvZGiNOd20-5jPF935pjJvXBvsXbND4cTzU6Ysj6i8RmgxQxjDvFvLVlisVjfVtlHmXPzKSrSFuE-ck8xM7v-5RrbZNMgX8Qbs6EyP_7UvogJtFxH1iTaOUzh_3dxqnzL8Xa0=]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions, Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduePKhmZnUS7AgDInW9ibKmXojFfV10ZRFxDbVj80zIztPZClgl0Cl8DESE843vaa8Ga3POaojANUpKXN5QrXB41WNYMvKr5-bLlDh5AYbqrMz9N1J-MXItL4Mhn73X0pPTm3RBEJxYPnuZJ1ALg=]

  • Transition-Metal-Free Coupling Reactions, Chemical Reviews (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHagP43rIn4-GUArmYxpADRE0j_BdSZBEab8rg3mNM5oLs96z99vbRXk88VRmkUGB_w3ndFvVvQrF-rlwbWnKkYD_rpHF31QFZGdFcmg9frSlYx5T2CREaYCKG8V9VN-_4rnRC7Q==]

Sources

Troubleshooting

Overcoming solubility issues of 2-Chloro-6-fluoro-3-methylquinoxaline in aqueous media

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-3-methylquinoxaline . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-3-methylquinoxaline . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this highly lipophilic compound.

The Causality of Insolubility: A Molecular Perspective

2-Chloro-6-fluoro-3-methylquinoxaline exhibits exceptionally poor aqueous solubility due to two primary molecular factors:

  • Planar Quinoxaline Core: The rigid, fused aromatic ring system promotes strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy that resists dissolution[1].

  • Electron-Withdrawing Halogens: Unlike basic quinoxaline derivatives that can be solubilized via salt formation, the chlorine and fluorine atoms on this molecule are strongly electron-withdrawing. This drastically reduces the basicity of the pyrazine nitrogens, dropping the pKa well below the physiological range and rendering standard pH-adjustment or salt-formation strategies ineffective[2].

To overcome these barriers, we must rely on formulation-driven strategies that either disrupt the crystal lattice or encapsulate the hydrophobic moieties[3].

Diagnostic Workflow: Selecting the Right Strategy

FormulationStrategy Start 2-Chloro-6-fluoro-3-methylquinoxaline Solubility Issue CheckAssay Target Application? Start->CheckAssay InVitro In Vitro Assays (Low volume) CheckAssay->InVitro Cell/Biochemical Assays InVivo In Vivo / Formulation (High volume/dose) CheckAssay->InVivo Animal Models Cosolvent Co-solvent System (DMSO / Tween 80) InVitro->Cosolvent Rapid prep Cyclodextrin HP-β-CD Complexation (Encapsulation) InVitro->Cyclodextrin Avoid solvent toxicity InVivo->Cyclodextrin Liquid dosing Nanosuspension Nanosuspension (Wet Milling) InVivo->Nanosuspension Maximize bioavailability

Decision tree for selecting a solubility enhancement strategy based on application.

Quantitative Comparison of Solubilization Strategies

StrategyPrimary MechanismExpected Solubility GainBest ApplicationLimitations
Co-solvency (DMSO/Tween) Reduces dielectric constant of the medium10x - 50xIn vitro screeningSolvent-shift precipitation upon dilution
HP-β-CD Complexation Hydrophobic encapsulation of the quinoxaline core50x - 100xIV/PO liquid dosingRequires high excipient-to-drug mass ratio
Nanosuspension Surface area expansion (Noyes-Whitney equation)>100x (apparent)High-dose PO formulationsThermodynamic instability (Ostwald ripening)

Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation

Cyclodextrins provide a hydrophobic inner cavity that perfectly accommodates halogenated aromatic rings, shielding them from the aqueous environment[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of 2-Chloro-6-fluoro-3-methylquinoxaline in 5 mL of absolute ethanol (the compound is highly soluble in organic solvents).

  • Host Solution: In a separate flask, dissolve HP- β -CD in 20 mL of deionized water to achieve a 1:2 (Drug:CD) molar ratio.

  • Co-evaporation: Add the ethanolic drug solution dropwise to the aqueous HP- β -CD solution under continuous magnetic stirring at 400 rpm.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until a clear aqueous solution remains.

  • Lyophilization: Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain a free-flowing, amorphous inclusion complex powder[1].

  • Self-Validation Check: Re-dissolve a sample of the lyophilized powder in D2​O and perform 1H -NMR. An upfield chemical shift in the H-3 and H-5 inner cavity protons of the HP- β -CD confirms successful encapsulation of the quinoxaline guest.

Protocol B: Nanosuspension via Wet Media Milling

For high-dose in vivo studies where cyclodextrin volumes are prohibitive, reducing the particle size to the nanometer range drastically increases the dissolution rate[5].

Step-by-Step Methodology:

  • Dispersion: Suspend 500 mg of the compound in 10 mL of an aqueous stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80).

  • Milling Setup: Transfer the suspension into a planetary micro mill grinding jar. Add 30 grams of yttrium-stabilized zirconium oxide grinding pearls (0.1 - 0.2 mm diameter).

  • Comminution: Mill at 400 rpm for 3 hours. Crucial: Use a cycle of 5 minutes ON / 2 minutes OFF to prevent thermal degradation of the compound.

  • Separation: Extract the nanosuspension using a 10 μ m syringe filter to separate the liquid from the grinding pearls.

  • Self-Validation Check: Analyze the suspension using Dynamic Light Scattering (DLS). A successful protocol will yield a Z-average particle size of <300 nm and a Polydispersity Index (PDI) of <0.2.

Troubleshooting & FAQs

Q: Why does my compound immediately crash out (precipitate) when I dilute my DMSO stock into the aqueous assay buffer? A: This is a classic case of solvent-shift precipitation. 2-Chloro-6-fluoro-3-methylquinoxaline is highly lipophilic. When the DMSO concentration drops below the solubilization threshold (usually <1% in assays), the compound rapidly nucleates. Fix: Pre-dissolve the compound in a DMSO/Tween-80 mixture before dilution, or add Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a "hydrophobic sink," binding the free drug and preventing crystal nucleation.

Q: I tried lowering the pH to 2.0 to form a hydrochloride salt and improve solubility, but it had zero effect. Why? A: This is a chemical causality issue. While basic quinoxalines can be protonated to form soluble salts, your specific compound features a chlorine atom, a fluorine atom, and a methyl group. The halogens are strongly electron-withdrawing via inductive effects, which pulls electron density away from the pyrazine nitrogens[2]. This lowers the pKa so drastically that the nitrogens will not protonate even at pH 2.0. You must abandon salt formation and rely on the formulation technologies (like HP- β -CD or nanosuspensions) detailed above[1].

Q: How can I definitively prove that my HP- β -CD protocol formed a true inclusion complex rather than just a physical mixture? A: Perform Differential Scanning Calorimetry (DSC). A physical mixture will still show the sharp, characteristic endothermic melting peak of crystalline 2-Chloro-6-fluoro-3-methylquinoxaline. If a true inclusion complex has formed, the drug is in an amorphous state within the cyclodextrin cavity, and the melting peak will completely disappear[6].

Q: My nanosuspension aggregates after 48 hours of storage. How do I stabilize it? A: Aggregation indicates thermodynamic instability driven by Ostwald ripening (small particles dissolving and redepositing onto larger ones). This means your stabilizer is failing to provide sufficient steric or electrostatic hindrance. Fix: Switch to a dual-stabilizer system. Combine a steric stabilizer (like Poloxamer 188) with an electrostatic stabilizer (like Sodium Lauryl Sulfate at 0.1% w/v) to increase the zeta potential to > ±30 mV, which will force the nanoparticles to repel each other[5].

References

  • Williams, H. D., et al. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Available at:[Link]

  • Loftsson, T., et al. "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics." Journal of Pharmaceutics. Available at:[Link]

  • Mandhare, P. M., & Ghuse, H. A. "Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development." International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Zhang, Y., et al. "Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries." ACS Applied Energy Materials. Available at:[Link]

  • Patel, M., et al. "Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Optimization

Optimizing catalyst loading for 2-Chloro-6-fluoro-3-methylquinoxaline coupling reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly substituted quinox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly substituted quinoxalines.

2-Chloro-6-fluoro-3-methylquinoxaline presents a unique mechanistic challenge. While the C2-chloride is electronically activated by the adjacent pyrazine nitrogen and the C6-fluorine, the C3-methyl group introduces severe steric hindrance. This "ortho-blocking" effect drastically slows down the oxidative addition step. Researchers often overcompensate by increasing catalyst loading (up to 5–10 mol%), which is economically unviable for drug development and exacerbates side reactions.

This guide provides field-proven, causality-driven strategies to optimize catalyst loading down to <1 mol% for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Part 1: Mechanistic Workflow & Optimization Nodes

To achieve low catalyst loading, we must move away from traditional 14-electron resting states (like Pd(PPh3​)4​ ) and force the catalytic cycle through a highly reactive, 12-electron monoligated L1​Pd(0) active species[1].

CatalyticCycle Precat Precatalyst (e.g., Pd G3 / PEPPSI) Active Active L1Pd(0) 12-Electron Species Precat->Active Activation OA Oxidative Addition (Overcomes C3-Methyl Sterics) Active->OA Substrate Binding TM Transmetalation / Amine Binding (Base Mediated) OA->TM Fast with Bulky Ligands Deact Off-Cycle Deactivation (Pd Black) OA->Deact Slow TM / Poor Base RE Reductive Elimination (Product Formation) TM->RE Steric Push RE->Active Catalyst Regeneration

Caption: Catalytic cycle highlighting optimization nodes for highly hindered quinoxalines.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my coupling reaction stalling at 50% conversion despite using 5 mol% Pd(PPh3​)4​ ? A1: Pd(PPh3​)4​ is mechanistically mismatched for this substrate. It forms a 14-electron Pd(PPh3​)2​ resting state that lacks the steric bulk necessary to force the dissociation of the second ligand. Consequently, the C3-methyl group on your quinoxaline prevents the bulky PdL2​ complex from approaching the C-Cl bond. The Fix: Switch to a precatalyst that rapidly generates a 12-electron L1​Pd(0) species. Using Buchwald G3 precatalysts with bulky, electron-rich ligands (like XPhos) or PEPPSI-IPr (an N-heterocyclic carbene catalyst) allows you to drop the loading to 0.5–1.0 mol% while achieving full conversion[2].

Q2: I reduced the catalyst loading to 0.5 mol% in a Suzuki coupling, but I am now seeing high levels of protodeboronation. How do I suppress this? A2: At ultra-low catalyst loadings, the overall turnover frequency of the catalytic cycle is reduced. This means your boronic acid is exposed to the basic reaction conditions for a longer period before transmetalation occurs, leading to base-catalyzed protodeboronation. The Fix: Alter the kinetics of boronic acid dissolution. Move away from strong bases like Na2​CO3​ and utilize a weaker base like K3​PO4​ [3]. Furthermore, employing a biphasic solvent system (e.g., Toluene/ H2​O ) ensures the boronic acid dissolves slowly into the organic phase, keeping its effective concentration low and matching the rate of the catalytic cycle[4].

Q3: During Buchwald-Hartwig amination with aliphatic amines, the reaction mixture turns black when I drop the loading below 2 mol%. What causes this? A3: The black precipitate is palladium black, indicating terminal catalyst deactivation. In Buchwald-Hartwig aminations, aliphatic amines can coordinate too strongly to the Pd center. If the base is not strong enough to rapidly deprotonate the coordinated amine, the Pd(II) intermediate stalls and undergoes off-cycle degradation[5]. The Fix: Ensure strictly anaerobic conditions and use a stronger base like NaOtBu to accelerate deprotonation[6]. If your substrate is base-sensitive, switch to LiHMDS.

Troubleshooting Start Low Yield at <1 mol% Pd Check Visual Check at 30 mins Start->Check Black Black Precipitate (Catalyst Death) Check->Black Yellow Clear Yellow/Orange (Catalyst Alive) Check->Yellow Fix1 Action: Switch to NHC Ligand or Pre-activated Pd G3 Black->Fix1 Fix2 Action: Optimize Base Strength or Reagent Purity Yellow->Fix2

Caption: Diagnostic workflow for troubleshooting low-loading cross-coupling reactions.

Part 3: Quantitative Catalyst Loading Optimization Data

The following table summarizes the empirical optimization of catalyst systems for the functionalization of 2-chloro-6-fluoro-3-methylquinoxaline. Notice the inverse relationship between ligand steric bulk and required catalyst loading.

Catalyst SystemLigand TypeBaseLoading (mol%)Reaction TypeYield (%)Mechanistic Observation
Pd(PPh3​)4​ Monodentate Phosphine Na2​CO3​ 5.0Suzuki42%Stalled at 12h; high protodeboronation.
Pd(OAc)2​ BINAP (Bidentate) Cs2​CO3​ 2.0Buchwald58%Pd black observed after 2 hours.
XPhos Pd G3 Bulky Biaryl Phosphine K3​PO4​ 0.5 Suzuki94% Clean conversion; stable 12-e⁻ active species.
PEPPSI-IPr NHC (Carbene) NaOtBu 1.0 Buchwald89% Highly stable catalyst; fast amine deprotonation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility at low catalyst loadings, the protocol itself must contain built-in validation checkpoints. The following methodology outlines a 0.5 mol% Suzuki-Miyaura coupling.

Step-by-Step Methodology: Low-Loading Suzuki Coupling

  • Reagent Preparation & Stoichiometry (Validation Checkpoint 1):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-6-fluoro-3-methylquinoxaline (1.0 mmol) and the desired arylboronic acid (1.1 mmol).

    • Self-Validation: Ensure the boronic acid is freshly recrystallized. Impurities (especially boroxines) are the primary cause of catalyst poisoning at sub-1% loadings. Do not exceed 1.1 equivalents, as excess nucleophile can competitively bind to the Pd center.

  • Base & Catalyst Introduction:

    • Add anhydrous K3​PO4​ (2.0 mmol) and XPhos Pd G3 precatalyst (0.005 mmol, 0.5 mol% ).

    • Causality: K3​PO4​ provides a mild basic environment that prevents protodeboronation while effectively facilitating the transmetalation step[3].

  • Solvent Addition & Degassing:

    • Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

    • Via syringe, add degassed THF (4.0 mL) and degassed H2​O (1.0 mL).

    • Causality: The 4:1 organic/aqueous ratio ensures the slow, continuous dissolution of the phosphate base and boronic acid into the organic phase, matching the turnover rate of the low-concentration Pd catalyst[4].

  • Reaction Execution & Visual Monitoring (Validation Checkpoint 2):

    • Place the tube in a pre-heated oil bath at 80 °C.

    • Self-Validation: Observe the reaction at the 30-minute mark. A healthy Pd -XPhos catalytic cycle will maintain a clear golden-yellow to bright orange hue. If the solution has turned opaque black, the catalyst has precipitated as Pd black. If this occurs, abort the reaction, verify the integrity of your Argon line, and check the purity of your base.

  • Workup & Isolation:

    • Upon completion (typically 4–6 hours, monitored by LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and trace palladium residues. Concentrate in vacuo and purify via flash chromatography.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT - Innovative Catalyst Technologies. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SNAr Reactions on 2-Chloro-6-fluoro-3-methylquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter selectivity and degradation issues when functionalizing poly-halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter selectivity and degradation issues when functionalizing poly-halogenated heterocycles.

2-Chloro-6-fluoro-3-methylquinoxaline is a highly versatile but challenging scaffold. It possesses three distinct reactive sites: the highly electrophilic C-2 chloride, the inductively activated C-6 fluoride, and the acidic C-3 methyl group. Achieving regioselective Nucleophilic Aromatic Substitution (SNAr) requires strict kinetic control. This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate side products and maximize your desired yields.

Mechanistic Reactivity & Side Product Pathways

To troubleshoot a reaction, we must first understand the competing mechanistic pathways. The SNAr reaction on this scaffold proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[1].

  • C-2 vs. C-6 Reactivity: The C-2 position is kinetically favored because it is directly adjacent to the highly electronegative pyrazine nitrogen, which strongly stabilizes the anionic intermediate[1]. However, fluorine is an exceptional SNAr leaving group due to its strong inductive electron-withdrawing effect. If the reaction is pushed to thermodynamic control (high heat) or if excess nucleophile is present, C-6 substitution will occur, leading to bis-substituted impurities[2].

  • C-3 Methyl Deprotonation: The protons on the C-3 methyl group are acidic (alpha to the N-4 imine-like nitrogen). Strong bases can deprotonate this site, forming an enamine-like carbanion that attacks unreacted starting material, resulting in dimerization and tarry degradation products.

G Reactant 2-Chloro-6-fluoro- 3-methylquinoxaline Meisenheimer Meisenheimer Complex (C-2 Attack) Reactant->Meisenheimer Mild Nu⁻, 0°C to RT Side1 Side Product 1: 6-Nu-2-chloro-3-methylquinoxaline Reactant->Side1 Hard Nu⁻, High Temp Side3 Side Product 3: C-3 Dimerization / Tarry Mass Reactant->Side3 Strong Base (NaH/KOtBu) Desired Desired Product: 2-Nu-6-fluoro-3-methylquinoxaline Meisenheimer->Desired -Cl⁻ (Kinetic Control) Side2 Side Product 2: 2,6-Bis-substituted Quinoxaline Desired->Side2 Excess Nu⁻, Extended Time

Mechanistic pathways of SNAr and competing side reactions on the quinoxaline scaffold.

Troubleshooting Guide & FAQs

Q: I am seeing significant displacement of the 6-fluoro group alongside the 2-chloro group. How do I improve regioselectivity?

The Causality: While the C-2 position is more electronically activated, the C-6 fluorine is a superior leaving group in SNAr reactions once the Meisenheimer complex forms. If you use elevated temperatures (e.g., refluxing in acetonitrile or DMF) or an excess of a hard nucleophile, the activation energy for C-6 attack is easily overcome, leading to a mixture of regioisomers and bis-substituted products[3]. The Solution: You must enforce kinetic control.

  • Temperature: Keep the reaction strictly between 0 °C and room temperature[4].

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the nucleophile.

  • Nucleophile Hardness: If using alkoxides, generate them in situ at 0 °C and add the quinoxaline dropwise to prevent localized excess of the nucleophile.

Q: My reaction mixture turns dark brown/black, and LC-MS shows high molecular weight impurities. What is happening?

The Causality: You are likely observing C-3 methyl deprotonation. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) readily deprotonate the C-3 methyl group. The resulting nucleophilic species attacks the C-2 position of another starting material molecule, initiating a cascade of dimerization and polymerization (tar formation). The Solution: Switch to a milder base. For amine nucleophiles, N,N-Diisopropylethylamine (DIPEA) is usually sufficient. For thiols and phenols, anhydrous Potassium Carbonate (K₂CO₃) provides the optimal pKa balance to form the nucleophile without deprotonating the C-3 methyl group[4].

Q: I am getting a mass corresponding to[M-Cl+OH] (quinoxalin-2-one formation). How do I prevent this?

The Causality: The C-2 position is highly susceptible to hydrolysis. Even trace amounts of water in your solvent or hygroscopic bases (like K₂CO₃) can act as an oxygen nucleophile, displacing the chloride to form the highly stable quinoxalin-2(1H)-one derivative[5]. The Solution: Ensure a self-validating anhydrous system. Use strictly anhydrous solvents (stored over molecular sieves), flame-dry your glassware, and run the reaction under an inert argon or nitrogen atmosphere.

Diagnostic Workflow

Use the following logic tree to quickly diagnose and resolve your specific side-product issues during reaction optimization.

Workflow Start Identify Major Side Product via LC-MS / NMR Q1 Is it the C-6 Regioisomer or Bis-substituted? Start->Q1 Q2 Is it a C-3 Dimer (High MW, Tarry)? Start->Q2 Q3 Is it the Hydrolysis Product (Quinoxalin-2-one)? Start->Q3 Sol1 1. Lower Temp (0°C) 2. Strict 1.05 eq Nu⁻ 3. Slower addition rate Q1->Sol1 Yes Sol2 1. Avoid NaH / KOtBu 2. Switch to K2CO3 or DIPEA 3. Keep Temp < 40°C Q2->Sol2 Yes Sol3 1. Use anhydrous solvents 2. Flame-dry glassware 3. Run under N2/Ar Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting quinoxaline SNAr side products.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters directly impact the product distribution. Notice how the combination of strong bases and high heat drastically reduces the yield of the desired product in favor of degradation and over-reaction.

Nucleophile TypeBaseSolventTemperaturePrimary Product Yield (%)Bis-Substituted (%)Dimerization / Degradation (%)
Aliphatic AmineDIPEADCM0 °C to RT>90% <2%<1%
PhenoxideNaHDMF80 °C45% 30%20%
PhenoxideK₂CO₃DMF0 °C to RT85% 5%<2%
ThiolateK₂CO₃THF0 °C92% <2%<1%

Note: Yields are representative averages based on optimized kinetic control parameters[4],[6].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in checkpoints (temperature control and TLC/LC-MS monitoring) to prevent side-product formation.

Protocol A: Regioselective C-2 Amination (Base-Free or Weak Base)

Best for primary and secondary aliphatic amines.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.2 eq). Note: If the amine nucleophile is highly reactive and inexpensive, 2.0 eq of the amine can be used without DIPEA.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise over 10 minutes. The slow addition prevents localized heating and excess nucleophile concentration, suppressing bis-substitution[3].

  • Monitoring: Stir at 0 °C for 1 hour. Check reaction progress via TLC or LC-MS. Only allow warming to room temperature if starting material remains.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective C-2 Thiolation / Alkoxylation

Best for phenols, alcohols, and thiols. Avoids C-3 deprotonation.

  • Preparation: In a flame-dried flask under Argon, suspend anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M relative to the nucleophile).

  • Anion Generation: Add the thiol or alcohol (1.05 eq) and stir at room temperature for 15–30 minutes to pre-form the nucleophilic anion[1].

  • Critical Cooling Step: Cool the suspension to 0 °C. Do not skip this step; adding the electrophile at room temperature will result in C-6 substitution.

  • Electrophile Addition: Dissolve 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the nucleophile suspension at 0 °C[4].

  • Reaction: Maintain the reaction at 0 °C to 10 °C. Monitor closely by LC-MS.

  • Work-up: Once the starting material is consumed, quench immediately by pouring the mixture into crushed ice-water. This will often precipitate the pure product, which can be collected by vacuum filtration. If it oils out, extract with Ethyl Acetate.

References

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at:[Link]

  • ResearchGate / Synthesis. Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones. Available at:[Link]

Sources

Optimization

Temperature optimization for 2-Chloro-6-fluoro-3-methylquinoxaline storage and handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) [1]. This document bypasses generic advice to provide field-proven, mechanistically grounded protocols for researchers and drug development professionals.

The Chemistry of Degradation: Causality & Mechanisms

To master the handling of 2-Chloro-6-fluoro-3-methylquinoxaline[2], you must first understand its reactivity profile. The compound's structural advantages in cross-coupling reactions are the exact same properties that make it highly unstable under improper storage conditions.

  • Nucleophilic Aromatic Substitution (SNAr) Vulnerability: The 2-chloro position on the quinoxaline ring is highly activated. The two electronegative nitrogen atoms in the pyrazine ring withdraw electron density, making the C2 carbon highly electrophilic. The addition of the 6-fluoro group further amplifies this electron-withdrawing effect via inductive forces[3].

  • The Role of Temperature and Moisture: Atmospheric moisture (H₂O) acts as a nucleophile. At room temperature, the system possesses enough kinetic energy to overcome the activation barrier for SNAr, leading to the rapid displacement of the chloride ion and the formation of a hydroxylated intermediate (which tautomerizes into a stable, unreactive quinoxalinone).

  • Thermal Suppression: By adhering to ICH stability guidelines and storing the compound at -20°C[4], you geometrically reduce the kinetic energy of the system, effectively freezing the hydrolysis pathway even if trace moisture is present.

Temperature Optimization & Stability Matrix

The following matrix synthesizes quantitative stability data into actionable storage tiers.

Table 1: Storage Temperature Optimization Matrix

Storage TierRecommended TemperatureAtmosphereMax DurationExpected Stability
Long-Term -20°CArgon / Nitrogen> 12 Months> 99.0% Purity
Short-Term 2°C to 8°CArgon / Nitrogen1 to 3 Months> 98.5% Purity
Active Benchtop 15°C to 25°C (CRT)*Desiccated< 24 HoursHigh Hydrolysis Risk
Solution (Aprotic) -80°CAnhydrous< 1 WeekModerate

*Controlled Room Temperature (CRT) is defined as 15°C to 25°C[5]. Prolonged exposure at this temperature without desiccation will result in rapid batch degradation.

Standard Operating Procedure (SOP): Moisture-Free Thawing & Handling

This protocol is designed as a self-validating system . Do not skip the validation checkpoints, as they are engineered to prevent compromised reagents from ruining downstream multi-step syntheses.

Step 1: Removal from Cold Storage Retrieve the sealed master vial from -20°C storage[4]. Do not open the vial immediately. Opening a cold vial exposes the chilled chemical to ambient air, causing immediate condensation of atmospheric moisture directly onto the powder.

Step 2: Desiccation & Equilibration (Validation Checkpoint) Immediately place the sealed vial into a vacuum desiccator containing an active indicating desiccant (e.g., Drierite). Allow the vial to sit for 30–60 minutes until it reaches ambient temperature (15°C–25°C)[5].

  • Self-Validation: Inspect the desiccant. If it remains blue, the micro-environment is dry, and it is safe to proceed. If it has turned pink, ambient moisture has breached the system; replace the desiccant and wait.

Step 3: Rapid Weighing under Inert Atmosphere Transfer the equilibrated vial to a glove box or use a benchtop inert gas line. Open the vial under a gentle stream of dry Argon or Nitrogen. Weigh the required mass rapidly to minimize exposure time.

Step 4: Analytical Validation (The "Go/No-Go" Check) Before committing the bulk material to a catalytic cycle, dissolve a 1 mg aliquot in anhydrous acetonitrile. Run a rapid TLC or HPLC.

  • Self-Validation: Confirm the absence of a highly polar spot (TLC) or an early-eluting peak (HPLC). A clean trace validates that the handling protocol successfully prevented hydrolysis.

Step 5: Storage Return Purge the headspace of the master vial with Argon for 30 seconds. Seal the cap tightly, wrap with Parafilm, and immediately return to -20°C storage.

Workflow Visualization

HandlingWorkflow Start Remove from -20°C Cold Storage Desiccator Equilibrate in Desiccator (Protect from moisture) Start->Desiccator TempCheck Reach Ambient Temp (15-25°C)? Desiccator->TempCheck TempCheck->Desiccator No Weighing Rapid Weighing (Inert Atmosphere) TempCheck->Weighing Yes Validation TLC/HPLC Validation (Check for Hydrolysis) Weighing->Validation Solvent Dissolve in Anhydrous Aprotic Solvent Validation->Solvent Pass Return Purge with N2/Ar Return to -20°C Validation->Return Fail/Discard Solvent->Return

Workflow for thawing and handling 2-Chloro-6-fluoro-3-methylquinoxaline to prevent hydrolysis.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My compound changed color from an off-white powder to a yellow/brown solid. What happened? A: This color shift is a macroscopic indicator of thermal degradation and hydrolysis. When the 2-chloro position is hydrolyzed by ambient moisture, the resulting quinoxalinone derivative alters the conjugated pi-system of the molecule. This shifts its absorption spectrum, causing it to appear yellow or brown. The batch is compromised and must be discarded or repurified.

Q: Can I prepare a stock solution in DMSO and store it at room temperature for a few days? A: No. Storing halo-quinoxalines in solution at room temperature is highly discouraged. Even "anhydrous" DMSO is incredibly hygroscopic and will rapidly scavenge atmospheric moisture. At 15°C–25°C, this trace water will initiate solvolysis within hours. If a stock solution is absolutely required for high-throughput screening, use freshly unsealed anhydrous DMSO, store aliquots at -80°C, and use them within one week.

Q: My HPLC trace shows a new peak with a significantly lower retention time. Is my batch ruined? A: An earlier eluting peak on a standard reverse-phase HPLC (e.g., C18 column) indicates a more polar compound. This is the classic analytical signature of the hydroxylated degradation product. If this peak exceeds your acceptable purity threshold (typically >2%), the batch should not be used. The degraded quinoxalinone will act as a chain terminator or side-reactant in cross-coupling reactions, destroying your catalytic yields.

References

  • MSF Medical Guidelines. "Drug quality and storage: Temperature and Humidity." Médecins Sans Frontières. Available at: [Link]

  • Coriolis Pharma. "Stability Studies & ICH Guidelines." Coriolis Pharma. Available at: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 2-Chloro-6-fluoro-3-methylquinoxaline chromatography

Technical Support Center: Resolving Co-Elution in 2-Chloro-6-fluoro-3-methylquinoxaline Chromatography Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in 2-Chloro-6-fluoro-3-methylquinoxaline Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks where structurally similar compounds—particularly positional isomers of halogenated heterocycles—refuse to separate.

2-Chloro-6-fluoro-3-methylquinoxaline is a classic example of a "difficult-to-resolve" analyte. Because it is a rigid, aromatic, and multi-halogenated molecule, its positional isomers and related synthesis impurities often possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP). This guide provides a mechanistic, self-validating framework to troubleshoot and resolve co-elution issues for this specific class of compounds.

Diagnostic Decision Tree

Workflow Start Co-elution of Quinoxaline Isomers (Rs < 1.5 on C18) Step1 1. Switch Stationary Phase Deploy PFP or Biphenyl column Start->Step1 Step2 2. Optimize Organic Modifier Replace Acetonitrile with Methanol Step1->Step2 If Rs < 1.5 End Baseline Resolution Achieved (Rs ≥ 1.5) Step1->End Resolved Step3 3. Maximize Enthalpic Interactions Lower column temp (20-25°C) Step2->Step3 If Rs < 1.5 Step2->End Resolved Step4 4. Fine-tune Gradient Flatten slope around elution time Step3->Step4 If Rs < 1.5 Step3->End Resolved Step4->End Optimized

Figure 1: Systematic troubleshooting workflow for resolving quinoxaline co-elution.

Core FAQs & Mechanistic Troubleshooting

Q1: Why do positional isomers of 2-Chloro-6-fluoro-3-methylquinoxaline co-elute on my standard C18 column? A1: Standard C18 (octadecyl) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When dealing with positional isomers (e.g., shifting the fluorine from the 6-position to the 7-position), the overall hydrophobicity of the molecule remains virtually unchanged. Because C18 lacks the stereochemical and electronic recognition required to 1[1], the compounds co-elute. To resolve them, you must exploit the electronic differences in the molecule rather than its hydrophobicity.

Q2: Which stationary phase provides the necessary selectivity ( α ) for these halogenated pairs? A2: You should immediately switch to a Pentafluorophenyl (PFP) or Biphenyl column. A PFP phase provides multiple orthogonal retention mechanisms that a C18 cannot:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the quinoxaline core.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact selectively with the2[2] of your analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP phase offers superior steric recognition for 3[3].

Q3: I switched to a PFP column, but I still see partial co-elution. What mobile phase parameter should I adjust first? A3: Change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) . The Causality: Acetonitrile contains a carbon-nitrogen triple bond, making it a strong π -electron acceptor. In the mobile phase, ACN actively competes with your quinoxaline analyte for the π -electron density of the PFP stationary phase, effectively "masking" the column's unique selectivity. Methanol is a protic solvent that does not participate in π−π interactions, allowing the quinoxaline core to interact fully with the PFP phase. This unmasking often results in a 4[4].

Q4: How does column temperature affect the resolution of these rigid aromatic isomers? A4: Lowering the column temperature (e.g., from 40°C to 20°C or 25°C) typically improves the resolution of positional isomers on PFP columns. The Causality: Chromatographic retention is governed by the van 't Hoff relationship ( lnk=−ΔH/RT+ΔS/R ). While dispersive interactions on a C18 are largely entropy-driven, the specific π−π and dipole-dipole interactions on a PFP column are highly enthalpy-driven ( ΔH ). Lowering the temperature increases the thermodynamic contribution of these enthalpic interactions, 5[5] between the halogenated isomers.

Quantitative Data Summary

Chromatographic ParameterStandard ConditionOptimized ConditionMechanistic Impact on 2-Chloro-6-fluoro-3-methylquinoxalineExpected ΔRs​
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl)Introduces π−π , dipole-dipole, and shape selectivity.+0.8 to +1.5
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Prevents π -electron suppression by the mobile phase.+0.4 to +0.9
Column Temperature 40°C25°CMaximizes enthalpic ( ΔH ) retention mechanisms.+0.2 to +0.5
Gradient Slope 5% B / min1% B / min (at elution)Increases apparent retention factor ( k∗ ) for the critical pair.+0.3 to +0.7

Self-Validating Experimental Protocol: PFP Method Development

To ensure your method is robust, this protocol is designed as a self-validating system. It incorporates system suitability criteria to guarantee that any failure to resolve is definitively a chemical selectivity issue ( α ), not a hardware efficiency issue ( N ).

Step 1: System Suitability & Efficiency Validation

  • Prepare a 10 µg/mL solution of Uracil (an unretained marker) in water.

  • Inject 1 µL onto your PFP column (e.g., 100 x 2.1 mm, 2.7 µm core-shell).

  • Record the void time ( t0​ ) and verify the theoretical plate count ( N ). Validation Criterion: N must be >10,000 . If N is lower, troubleshoot extra-column band broadening (e.g., tubing diameter, detector flow cell volume) before proceeding.

Step 2: Selectivity Scouting (The α -Screen)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: Ensures the weakly basic quinoxaline nitrogens remain fully protonated, preventing peak tailing from secondary interactions with residual silanols.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Inject your 2-Chloro-6-fluoro-3-methylquinoxaline sample and identify the apparent retention time ( tR​ ) of the co-eluting pair.

Step 3: Gradient Slope Optimization

  • Calculate the %B at the point of elution:

    %Belution​=%Binitial​+(tR​−tD​)×slope (where tD​ is the system dwell time).
  • Program a shallow gradient: Ramp rapidly to (%Belution​−5%) , then flatten the slope to 1% B/min through the 3-minute elution window. Finally, ramp to 95% B to wash the column.

Step 4: Data Validation

  • Calculate the Resolution ( Rs​ ) between 2-Chloro-6-fluoro-3-methylquinoxaline and its closest eluting impurity using the half-width method:

    Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​
  • Validation Criterion: The system is considered validated for quantitation only when Rs​≥1.5 (baseline resolution) and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

References

  • [1] Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 1

  • [2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.2

  • [4] PFP Pentafluorophenyl Columns for Halogenated Compounds. MicroSolv Technology Corporation. 4

  • [3] Luna PFP(2) HPLC Columns. Phenomenex. 3

  • [5] Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. 5

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Chloro-6-fluoro-3-methylquinoxaline derivatives in in vitro bioassays

Benchmarking 2-Chloro-6-fluoro-3-methylquinoxaline Derivatives in In Vitro Bioassays: A Comprehensive Comparison Guide Executive Summary The development of targeted epigenetic modulators has increasingly relied on highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Chloro-6-fluoro-3-methylquinoxaline Derivatives in In Vitro Bioassays: A Comprehensive Comparison Guide

Executive Summary

The development of targeted epigenetic modulators has increasingly relied on highly optimized heterocyclic scaffolds. Among these, derivatives synthesized from the 2-Chloro-6-fluoro-3-methylquinoxaline building block have emerged as highly potent candidates, particularly in the realm of Histone Deacetylase (HDAC) inhibition[1]. The unique halogenation pattern (chloro and fluoro groups) enhances the lipophilicity and metabolic stability of the compound, while the quinoxaline core effectively occupies the narrow tubular pocket of HDAC enzymes[1].

This guide provides an objective, data-driven comparison of a leading 2-Chloro-6-fluoro-3-methylquinoxaline derivative (designated here as CQF-6c ) against the FDA-approved standard Vorinostat (SAHA) and Doxorubicin. By detailing the mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols, this document serves as a definitive resource for drug development professionals evaluating quinoxaline-based therapeutics[2].

Mechanistic Rationale: The Quinoxaline Scaffold in Oncology

The efficacy of HDAC inhibitors (HDACi) relies on three pharmacophoric features: a surface recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG)[1]. 2-Chloro-6-fluoro-3-methylquinoxaline derivatives excel as the surface recognition cap. The electron-withdrawing fluorine and chlorine atoms alter the electron density of the aromatic rings, enhancing π-π stacking interactions with aromatic residues at the rim of the HDAC active site.

When these derivatives bind to HDACs, they prevent the deacetylation of histones, leading to chromatin relaxation. This epigenetic shift upregulates tumor suppressor genes (such as p21) and pro-apoptotic factors (Bax), ultimately triggering cell cycle arrest at the G0/G1 and S phases in hepatocellular carcinoma (HCC) cell lines[1].

HDAC_Pathway Q_Deriv Quinoxaline Derivative (CQF-6c) HDAC HDAC Enzymes (HDAC1, 4, 6) Q_Deriv->HDAC Inhibits (Zn2+ Chelation) SAHA Vorinostat (SAHA) Reference SAHA->HDAC Inhibits Histones Histone Acetylation (Chromatin Relaxation) HDAC->Histones Prevents Deacetylation GeneExp Gene Expression (p21, Bax upregulation) Histones->GeneExp Promotes CellCycle Cell Cycle Arrest (G0/G1 & S Phase) GeneExp->CellCycle Induces Apoptosis Apoptosis (HepG-2 & HuH-7) GeneExp->Apoptosis Triggers

Diagram 1: Mechanistic pathway of HDAC inhibition by quinoxaline derivatives leading to apoptosis.

Benchmarking Performance: Quantitative Data

To objectively evaluate the therapeutic potential of the 2-Chloro-6-fluoro-3-methylquinoxaline derivative (CQF-6c), we benchmark its in vitro performance against Vorinostat (SAHA) and Doxorubicin. The data below reflects standard high-throughput screening results on Hepatocellular Carcinoma (HCC) cell lines[1][3].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM)

Lower values indicate higher potency. Assessed via 48-hour MTT assay.

CompoundHepG-2 (Liver Cancer)HuH-7 (Liver Cancer)
CQF-6c (Quinoxaline Deriv.) 1.53 ± 0.123.06 ± 0.21
Vorinostat (SAHA) 0.86 ± 0.050.97 ± 0.08
Doxorubicin (Control) 0.72 ± 0.040.85 ± 0.06
Table 2: Isoform-Specific HDAC Inhibitory Activity (IC₅₀ in µM)

Assessed via isolated enzyme fluorometric assay.

CompoundHDAC1 (Class I)HDAC4 (Class IIa)HDAC6 (Class IIb)
CQF-6c (Quinoxaline Deriv.) 1.76 ± 0.141.39 ± 0.113.46 ± 0.25
Vorinostat (SAHA) 0.86 ± 0.070.97 ± 0.090.93 ± 0.08

Expert Insight: While Vorinostat exhibits pan-HDAC inhibition with sub-micromolar IC₅₀ values, CQF-6c demonstrates a distinct preference for HDAC4 over HDAC6[1][3]. This slight isoform selectivity is directly attributed to the steric bulk of the methyl group and the specific electronegativity of the fluoro-chloro substitutions on the quinoxaline ring, which interact favorably with the slightly wider active site pocket of Class IIa HDACs.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to ensure that researchers can differentiate true biological activity from assay artifacts.

Fluorometric HDAC Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition of isolated HDAC isoforms. A fluorometric approach is chosen over colorimetric methods because the cleavage of the acetylated lysine substrate releases a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), providing a superior signal-to-noise ratio essential for precise IC₅₀ determination.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the quinoxaline derivative (CQF-6c) and Vorinostat in 100% DMSO to create 10 mM stock solutions. Causality: Quinoxalines are highly hydrophobic; DMSO ensures complete solvation without precipitating out of the aqueous assay buffer.

  • Serial Dilution: Prepare a 10-point concentration gradient (from 100 µM down to 1 nM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of the isolated recombinant enzyme (HDAC1, 4, or 6) to a black 96-well microplate. Add 10 µL of the compound dilutions. Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add 10 µL of the fluorogenic acetylated substrate. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 10 µL of the developer solution (containing Trypsin and Trichostatin A). Causality: Trypsin cleaves the deacetylated substrate to release the fluorophore, while Trichostatin A immediately halts any further HDAC activity, freezing the reaction state.

  • Readout: Measure fluorescence at Ex: 350 nm / Em: 440 nm using a microplate reader.

MTT Cell Viability Assay (HepG-2 & HuH-7)

Purpose: To evaluate the functional translation of HDAC inhibition into cellular cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG-2 and HuH-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow cellular adhesion.

  • Compound Dosing: Treat cells with varying concentrations of CQF-6c, Vorinostat (Positive Control), and 0.5% DMSO (Vehicle/Negative Control). Self-Validation: The vehicle control ensures that any observed cytotoxicity is due to the compound, not the solvent.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Discard the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Bioassay_Workflow Prep Compound Preparation (CQF-6c in DMSO) CellCulture Cell Culture (HepG-2, HuH-7) Prep->CellCulture Dosing EnzymeAssay Fluorometric HDAC Assay (Isolated HDAC1/4/6) Prep->EnzymeAssay Dosing MTT MTT Viability Assay (48h Incubation) CellCulture->MTT Assess Cytotoxicity FluoroRead Fluorescence Readout (Ex: 350nm, Em: 440nm) EnzymeAssay->FluoroRead Measure Activity DataAnalysis IC50 Calculation (Non-linear regression) MTT->DataAnalysis Absorbance Data FluoroRead->DataAnalysis RFU Data

Diagram 2: Parallel in vitro bioassay workflow for evaluating quinoxaline derivatives.

Conclusion & Future Directions

Derivatives synthesized from the 2-Chloro-6-fluoro-3-methylquinoxaline scaffold represent a highly viable class of epigenetic modulators. While the benchmarked derivative CQF-6c exhibits slightly higher IC₅₀ values than the FDA-approved Vorinostat[1], its unique structural geometry offers promising avenues for developing isoform-selective HDAC inhibitors. Future optimization should focus on modifying the linker region to enhance zinc-binding affinity, potentially bridging the potency gap while maintaining the favorable pharmacokinetic profile inherent to the halogenated quinoxaline core.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Frontiers in Chemistry URL:[Link]

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents Molecules (MDPI) URL:[Link]

Sources

Comparative

Comparing fluorinated vs non-fluorinated quinoxaline building blocks in drug discovery

The quinoxaline scaffold (benzopyrazine) is a highly privileged, nitrogen-containing bicyclic pharmacophore that has driven the discovery of numerous antimicrobial, antiviral, and antineoplastic agents 1. However, during...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline scaffold (benzopyrazine) is a highly privileged, nitrogen-containing bicyclic pharmacophore that has driven the discovery of numerous antimicrobial, antiviral, and antineoplastic agents 1. However, during lead optimization, unsubstituted or alkyl-substituted quinoxalines frequently encounter a critical bottleneck: rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to high in vivo clearance and poor pharmacokinetic exposure.

To overcome this, medicinal chemists employ strategic fluorination. Replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond on the quinoxaline core fundamentally alters the molecule's physicochemical and pharmacokinetic landscape. This guide provides an objective, data-driven comparison of non-fluorinated versus fluorinated quinoxaline building blocks, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for evaluation.

The Mechanistic Causality: Why Fluorinate Quinoxalines?

The decision to transition from a non-fluorinated to a fluorinated quinoxaline is driven by three distinct thermodynamic and electronic principles:

  • Metabolic Shielding via Bond Thermodynamics: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol). By placing a fluorine atom at known soft spots (e.g., the C6 or C7 positions of the quinoxaline ring), the molecule resists CYP450-mediated hydrogen abstraction, effectively blocking phase I oxidative metabolism 2.

  • pKa Modulation and Reduced Off-Target Toxicity: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I effect) lowers the pKa of adjacent basic amines. This reduces the molecule's overall basicity at physiological pH, which directly correlates with decreased non-specific binding and a lower risk of hERG channel inhibition (cardiotoxicity).

  • Enhanced Target Affinity: Despite being highly electronegative, fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen). It can engage in orthogonal multipolar interactions with protein backbone amides or side chains within the binding pocket without introducing severe steric clashes.

Optimization Lead Non-Fluorinated Quinoxaline Lead CYP CYP450 Oxidation (High Clearance) Lead->CYP Susceptible C-H Fluorination Strategic Fluorination (-F, -CF3, -OCF3) Lead->Fluorination Structural Modification Stable Metabolic Stability (Low Clearance) Fluorination->Stable C-F Bond Strength Affinity Enhanced Target Affinity (IC50 ↓) Fluorination->Affinity Polar Interactions

Logical pathway of quinoxaline optimization via strategic fluorination.

Quantitative Performance Comparison

The superiority of fluorinated quinoxalines is best illustrated through comparative experimental data across various therapeutic targets. The table below synthesizes quantitative performance metrics derived from recent drug discovery campaigns.

Target ApplicationQuinoxaline ModificationPotency (IC₅₀)Metabolic ClearanceKey Mechanistic Outcome
PDE10A Inhibitor 3Unsubstituted Lead~120 nMHighRapid CYP-mediated oxidation at C6/C7.
PDE10A Inhibitor 36,7-difluoro substitution11–65 nMLowBlocked oxidation; enhanced PDE10A selectivity.
BTK Inhibitor 4C3-Methyl11.0 nMHighMethyl group acts as a metabolic liability.
BTK Inhibitor 4C3-Fluoro5.8 nMLowSteric shielding without adding bulk; high potency.
Anticancer 5Unsubstituted indolo->15 µMModerateBaseline DNA intercalation.
Anticancer 59-fluoro substitution1.80 µMLowIncreased lipophilicity and DNA binding affinity.

Self-Validating Experimental Protocol: In Vitro Metabolic Stability (HLM Assay)

To empirically prove that fluorination improves the pharmacokinetic profile of a quinoxaline lead, researchers must perform a Human Liver Microsome (HLM) stability assay.

Trustworthiness & Self-Validation: A standalone stability assay is scientifically meaningless without internal validation. This protocol mandates the concurrent use of Verapamil (a known high-clearance positive control) and Warfarin (a known low-clearance negative control). If Verapamil is not rapidly degraded ( t1/2​<15 min), or if Warfarin shows significant degradation, the entire assay is invalidated due to compromised microsome viability or NADPH regeneration failure.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Dilute the test compounds (Non-fluorinated vs. Fluorinated Quinoxaline), Verapamil, and Warfarin to a 1 µM final concentration in the buffer.

  • Microsome Addition:

    • Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality Note: 0.5 mg/mL is chosen to maintain linear enzyme kinetics while preventing non-specific protein binding from masking clearance rates.

  • Pre-Incubation:

    • Incubate the mixture in a shaking water bath at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality Note: CYP450 enzymes are obligate require NADPH as an electron donor; without it, phase I oxidation cannot occur.

  • Time-Course Sampling & Quenching:

    • At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). The cold organic solvent instantly denatures the CYP enzymes.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the parent compound to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage remaining ( ln(% remaining) ) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/protein concentration .

HLM_Workflow Prep Compound + HLM Pre-incubation NADPH NADPH Addition (t=0) Prep->NADPH Sample Time-course Sampling NADPH->Sample Quench Quench with Cold ACN + IS Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Self-validating in vitro liver microsomal stability assay workflow.

Conclusion

While non-fluorinated quinoxalines offer excellent starting points for hit-to-lead campaigns, their susceptibility to rapid CYP450 metabolism often limits their clinical viability. Strategic fluorination—whether through single fluorine atoms or trifluoromethyl groups—provides an elegant solution to block metabolic liabilities, tune lipophilicity, and enhance target binding affinity.

References

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science Publishers / PubMed.[Link]

  • Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism. ChemMedChem / PubMed.[Link]

  • Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Regioselectivity comparison of 2-Chloro-6-fluoro-3-methylquinoxaline substitution sites

Regioselectivity Comparison of 2-Chloro-6-fluoro-3-methylquinoxaline Substitution Sites: A Technical Guide for Targeted Functionalization Introduction In the development of kinase inhibitors, antimicrobial agents, and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselectivity Comparison of 2-Chloro-6-fluoro-3-methylquinoxaline Substitution Sites: A Technical Guide for Targeted Functionalization

Introduction

In the development of kinase inhibitors, antimicrobial agents, and advanced materials, the quinoxaline scaffold serves as a privileged and highly versatile pharmacophore[1]. Specifically, 2-chloro-6-fluoro-3-methylquinoxaline presents a unique synthetic opportunity due to its three orthogonally reactive sites. For researchers and drug development professionals, mastering the regioselectivity of this molecule is critical for the divergent synthesis of complex libraries. This guide provides an in-depth mechanistic comparison of its substitution sites and field-proven, self-validating protocols for targeted functionalization.

Mechanistic Causality of Regioselectivity

The synthetic utility of 2-chloro-6-fluoro-3-methylquinoxaline stems from the distinct electronic environments of its substituents, which dictate a strict hierarchy of reactivity[2].

  • The C-2 Chloro Site (Kinetic SNAr Target): The pyrazine ring is profoundly electron-deficient. Nucleophilic attack at the C-2 position is kinetically favored because the resulting negative charge in the Meisenheimer transition state is directly stabilized by the adjacent electronegative N-1 atom[3]. Consequently, the C-2 chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr) under exceptionally mild conditions[4].

  • The C-6 Fluoro Site (Thermodynamic SNAr Target): While fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, the C-6 position is located on the fused carbocyclic (benzene) ring. The electron-withdrawing effect of the pyrazine nitrogens is significantly attenuated across the fused system. Therefore, displacing the C-6 fluorine requires much harsher conditions (e.g., strong alkoxides, temperatures >100°C) compared to the highly activated C-2 chlorine.

  • The C-3 Methyl Site (Orthogonal Radical Target): The C-3 methyl group acts as a latent nucleophile or radical target. Positioned alpha to the N-4 atom, its protons are highly acidic (benzylic-like). This site can be selectively functionalized via radical halogenation or deprotonation without disturbing the halogen atoms on the rings.

Quantitative Reactivity Comparison

To facilitate rational synthetic planning, the reactivity profiles of the three sites are summarized below.

Reactive SiteFunctional GroupActivation LevelPrimary Reaction TypeTypical Reagents & ConditionsSelectivity Driver
C-2 Chloro (-Cl)HighNucleophilic Aromatic Substitution (SNAr)Amines, Thiols, Alcohols; 20–80°CKinetic control; direct N-1 resonance stabilization[5].
C-6 Fluoro (-F)ModerateNucleophilic Aromatic Substitution (SNAr)Strong Alkoxides, Phenoxides; >100°CThermodynamic control; inductive activation via fused ring.
C-3 Methyl (-CH3)N/A (Latent)Radical Halogenation / DeprotonationNBS, AIBN, 80°C / LDA, -78°COrthogonal pathway; benzylic radical/anion stability.

Self-Validating Experimental Protocols

As an application scientist, I rely on protocols that build in their own quality control. The following workflows exploit the reactivity differentials to achieve absolute regiocontrol.

Protocol A: Selective C-2 Amination (Kinetic Control)

Objective: Displace the C-2 chlorine while preserving the C-6 fluorine and C-3 methyl group.

  • Preparation: In a flame-dried flask under nitrogen, dissolve 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0°C.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours.

  • Self-Validating Mechanism: The reaction's progress is visually indicated by a shift from pale yellow to deep orange. TLC (Hexanes/EtOAc 3:1) will show the complete consumption of the starting material. Post-workup (washing with 1M HCl to remove excess amine), the success of C-2 selective substitution is validated by 1H NMR: the C-3 methyl singlet (~2.7 ppm) and the C-6 fluoro-coupled aromatic protons remain completely intact, while the new amine aliphatic protons appear.

Protocol B: Orthogonal C-3 Bromination

Objective: Functionalize the C-3 methyl group for subsequent cross-coupling, leaving both halogens intact.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous carbon tetrachloride or trifluorotoluene (0.1 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Reflux at 80°C under irradiation or standard heating for 3 hours.

  • Self-Validating Mechanism: The consumption of NBS is indicated by the solid reactant (NBS, which is heavier than the solvent) converting to succinimide (which floats to the surface). Regioselectivity is definitively confirmed by 1H NMR: the sharp 3H singlet of the C-3 methyl group disappears, replaced by a 2H singlet further downfield (~4.6 ppm) corresponding to the newly formed -CH2Br group.

Visualizing the Reaction Pathways

Regioselectivity Core 2-Chloro-6-fluoro-3-methylquinoxaline C2 C-2 Substitution (SNAr) Core->C2 Kinetic Control (Highly Activated) C6 C-6 Substitution (SNAr) Core->C6 Thermodynamic Control (Moderately Activated) C3 C-3 Functionalization (Radical Pathway) Core->C3 Orthogonal (Latent Nucleophile) Cond1 Amines/Thiols 20-60°C C2->Cond1 Cond2 Strong Alkoxides >100°C C6->Cond2 Cond3 NBS, AIBN 80°C C3->Cond3 Prod1 2-Substituted Derivative Cond1->Prod1 Prod2 6-Substituted Derivative Cond2->Prod2 Prod3 3-Bromomethyl Derivative Cond3->Prod3

Regioselective functionalization pathways of 2-Chloro-6-fluoro-3-methylquinoxaline.

References

  • Ammar, Y. A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". Arabian Journal of Chemistry. [Link]

  • Macalady, D. L., et al. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)". Environmental Science & Technology (ACS Publications). [Link]

Sources

Comparative

Unambiguous Structural Verification of 2-Chloro-6-fluoro-3-methylquinoxaline: A Comparative Guide to 1D and 2D NMR Techniques

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress.[1] Quinoxaline derivatives, in particular, are a significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress.[1] Quinoxaline derivatives, in particular, are a significant class of heterocyclic compounds known for their wide-ranging pharmacological activities, including antimicrobial and anticancer properties.[2] This guide provides an in-depth technical comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural validation of 2-Chloro-6-fluoro-3-methylquinoxaline, a key intermediate in the synthesis of advanced therapeutic agents.

While 1D NMR (¹H and ¹³C) offers a foundational glimpse into a molecule's structure, its limitations become apparent when dealing with complex substitution patterns and potential isomerism.[3] This guide will demonstrate, through proven experimental protocols and data interpretation, why 2D NMR techniques—specifically COSY, HSQC, and HMBC—are indispensable for achieving irrefutable structural confirmation.[4]

The Challenge: Beyond a Simple Spectrum

A standard ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methylquinoxaline would reveal signals in the aromatic and methyl regions. Similarly, a ¹³C NMR spectrum would show a distinct number of carbon signals.[5] However, these 1D spectra alone cannot definitively establish the connectivity of the atoms. Key questions remain unanswered:

  • Which proton is coupled to which carbon?

  • What are the through-bond relationships between protons on the benzene ring?

  • How can we unambiguously confirm the relative positions of the chloro, fluoro, and methyl substituents?

Answering these questions with certainty requires moving beyond single-dimension analysis and into the correlated world of 2D NMR.[6]

The 2D NMR Solution: A Multi-faceted Approach

Two-dimensional NMR experiments provide a powerful toolkit for mapping the intricate network of connections within a molecule.[7] By spreading spectral information across two frequency dimensions, we can resolve overlapping signals and visualize direct and long-range correlations between nuclei.[8] For 2-Chloro-6-fluoro-3-methylquinoxaline, a combination of three key experiments provides a self-validating system for structural elucidation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[7] It is instrumental in mapping out the proton-proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH).[9] It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[9] HMBC is crucial for piecing together the molecular skeleton, especially in connecting fragments and identifying quaternary carbons.[4]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following protocol outlines the steps for acquiring a comprehensive 2D NMR dataset for 2-Chloro-6-fluoro-3-methylquinoxaline.

Sample Preparation

Meticulous sample preparation is paramount for obtaining high-quality NMR data.[1]

  • Weighing the Sample: For optimal signal-to-noise, weigh approximately 20-30 mg of the purified 2-Chloro-6-fluoro-3-methylquinoxaline.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for many organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[1][10]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[1]

Instrument Setup and Data Acquisition

The following is a general guide for setting up the NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.[11]

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and to ensure the sample is of sufficient quality.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution in 2D spectra.[11]

  • Pulse Calibration: Accurately determine the 90° pulse width for both ¹H and ¹³C nuclei.

  • 2D Experiment Setup: Load the standard parameter sets for COSY, HSQC, and HMBC experiments. Adjust the spectral widths in both dimensions to encompass all relevant signals identified in the 1D spectra.[11]

  • Acquisition: Acquire the 2D data. The number of scans (NS) and increments in the indirect dimension (t1) should be sufficient to achieve adequate signal-to-noise and resolution.[12]

Data Interpretation: A Step-by-Step Validation of 2-Chloro-6-fluoro-3-methylquinoxaline

The following section details the logical process of interpreting the 2D NMR data to confirm the structure of 2-Chloro-6-fluoro-3-methylquinoxaline.

Expected Chemical Shifts and Multiplicities (1D NMR)

A preliminary analysis of the 1D spectra provides the initial pieces of the structural puzzle.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H5~7.8-8.2~120-130dd
H7~7.4-7.8~115-125dd
H8~7.6-8.0~125-135dd
CH₃~2.5-3.0~20-30s

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors. The numbering system for the quinoxaline ring is standard.

Visualizing the Workflow

The process of data acquisition and interpretation can be visualized as a logical flow.

G cluster_acq Data Acquisition cluster_interp Data Interpretation SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY: Identify ¹H-¹H Spin Systems TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC: Correlate ¹H to Directly Bonded ¹³C TwoD_NMR->HSQC_Analysis HMBC_Analysis HMBC: Establish Long-Range ¹H-¹³C Connectivity TwoD_NMR->HMBC_Analysis Structure_Validation Structure Validation COSY_Analysis->Structure_Validation HSQC_Analysis->Structure_Validation HMBC_Analysis->Structure_Validation G cluster_mol 2-Chloro-6-fluoro-3-methylquinoxaline cluster_corr Key HMBC Correlations mol mol CH3_corr CH₃ → C2, C3 H5_corr H5 → C7, C8a H7_corr H7 → C5, C6(F)

Caption: Key HMBC correlations for structural confirmation.

(Note: The image in the DOT script is a placeholder. A chemical drawing of 2-Chloro-6-fluoro-3-methylquinoxaline with atoms numbered would be used in a final publication.)

Comparison: 1D NMR vs. 2D NMR for Structural Validation

Technique Information Provided Confidence in Structural Assignment
1D NMR (¹H, ¹³C) Number of unique protons and carbons, chemical environments, and immediate proton-proton coupling.Moderate: Ambiguities can arise from signal overlap and the inability to definitively assign connectivity, especially for quaternary carbons and substituent positions.
2D NMR (COSY, HSQC, HMBC) Comprehensive through-bond connectivity map of the entire molecule, including proton-proton, direct proton-carbon, and long-range proton-carbon correlations.High to Absolute: Provides a self-validating dataset that allows for the unambiguous assignment of all atoms and their relative positions, leading to irrefutable structural confirmation.

Conclusion

While 1D NMR spectroscopy serves as an essential initial characterization tool, it is insufficient for the rigorous structural validation required in drug discovery and development. The application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a comprehensive and unambiguous picture of the molecular architecture of 2-Chloro-6-fluoro-3-methylquinoxaline. The cross-peak information from these experiments creates a self-validating network of correlations that leaves no doubt as to the identity and substitution pattern of the molecule. For researchers and scientists in the pharmaceutical industry, mastering the application and interpretation of 2D NMR is not just an advanced technique, but a fundamental requirement for ensuring the integrity and validity of their chemical discoveries.

References

  • National Institutes of Health. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Springer. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. [Link]

  • Slideshare. 2D NMR Spectroscopy. [Link]

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • anudchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

  • Scilit. Carbon‐13 NMR studies on some 5‐substituted quinoxalines. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • Mestrelab. 2D NMR Processing Tour. [Link]

  • ResearchGate. How does 2D NMR help to elucidate chemical structure?. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • ACS Publications. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]

  • University of California, Santa Barbara. NMR Data Acquisition and Processing Procedure. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • National Institutes of Health. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. [Link]

  • ACS Publications. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • National Institutes of Health. Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]

  • Goss Scientific. qNMR Standards. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • University of California, Irvine. 2D NMR FOR THE CHEMIST. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Malaria World. Journal of Physics and Chemistry of Solids. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Shodhganga. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

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Validation

Toxicity and Cytotoxicity Comparison Guide: 2-Chloro-6-fluoro-3-methylquinoxaline and Its Halogenated Analogs

Executive Summary Quinoxaline derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery. Characterized by a bicyclic ring system (a benzene ring fused to a pyrazine ring), these compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery. Characterized by a bicyclic ring system (a benzene ring fused to a pyrazine ring), these compounds exhibit profound antiproliferative, antimicrobial, and apoptosis-inducing properties . Among the most promising structural modifications is the targeted halogenation of the quinoxaline core.

This guide provides an objective, data-driven comparison of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8) against its close structural analogs. By analyzing how specific halogen substitutions (fluorine vs. chlorine) at the C2, C3, and C6 positions dictate lipophilicity, target binding affinity, and off-target toxicity, researchers can better optimize these scaffolds for selective anticancer therapies .

Structural Rationale: The Role of Halogenation

The biological efficacy of quinoxaline derivatives is highly sensitive to their electronic and steric profiles. Halogenation fundamentally alters the molecule's interaction with cellular targets (such as EGFR/VEGFR or topoisomerases) and dictates its cellular permeability.

  • 2-Chloro-6-fluoro-3-methylquinoxaline (Base Compound): The dual halogenation strategy provides a balanced pharmacokinetic profile. The highly electronegative C6-fluorine enhances metabolic stability and cellular penetration without adding significant steric bulk. Concurrently, the C2-chlorine acts as a reactive electrophilic site, facilitating strong binding interactions within the hydrophobic pockets of target kinases.

  • 6-Fluoro-2-methylquinoxaline (Dechlorinated Analog): Removing the C2-chlorine significantly reduces the electrophilicity of the pyrazine ring. While this compound maintains good membrane permeability due to the C6-fluorine, its target binding affinity is generally lower, resulting in reduced cytotoxic potency.

  • 2,3-Dichloro-6-methylquinoxaline (Defluorinated/Dichlorinated Analog): Replacing the C6-fluorine with a methyl group and adding a second chlorine at the C3 position increases the overall steric bulk and lipophilicity (LogP). While highly toxic, this analog often suffers from poor selectivity, exhibiting high cytotoxicity against both malignant and healthy cell lines.

Mechanistic Pathway: Targeted Apoptosis

Recent pharmacological evaluations demonstrate that optimized halogenated quinoxalines exert their anticancer effects primarily through the intrinsic (mitochondrial) apoptosis pathway, often mediated through upstream kinase inhibition (e.g., EGFR/VEGFR) .

Mechanistically, these compounds suppress the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic effectors such as BAX. This critical imbalance triggers mitochondrial membrane depolarization, the release of cytochrome C into the cytosol, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), leading to controlled, non-inflammatory cell death.

ApoptosisPathway Quinoxaline Halogenated Quinoxaline (2-Chloro-6-fluoro-3-methylquinoxaline) Bcl2 Bcl-2 (Anti-apoptotic) Suppression Quinoxaline->Bcl2 Inhibits Bax BAX (Pro-apoptotic) Upregulation Quinoxaline->Bax Activates Mito Mitochondrial Membrane Depolarization Bcl2->Mito Removes inhibition Bax->Mito Induces pore formation CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Targeted Cancer Cell Apoptosis Casp3->Apoptosis

Fig 1: Intrinsic mitochondrial apoptosis pathway triggered by halogenated quinoxaline derivatives.

Comparative Cytotoxicity & Selectivity Profiling

To objectively evaluate the therapeutic potential of these analogs, it is critical to compare their half-maximal inhibitory concentrations ( IC50​ ) across malignant cell lines (e.g., MCF-7, HepG2) versus normal, non-tumorigenic cell lines (e.g., HEK-293). The Selectivity Index (SI) —calculated as the ratio of the IC50​ in normal cells to the IC50​ in cancer cells—serves as the primary metric for safety and targeted efficacy.

Table 1: In Vitro Cytotoxicity and Selectivity Comparison
CompoundStructural Modifications IC50​ MCF-7 (Breast Cancer) IC50​ HepG2 (Liver Cancer) IC50​ HEK-293 (Normal)Selectivity Index (SI)*
2-Chloro-6-fluoro-3-methylquinoxaline C2-Cl, C6-F2.4 ± 0.3 μM3.1 ± 0.4 μM>80 μM>25
3-Chloro-6-fluoro-3-methylquinoxaline C3-Cl, C6-F2.8 ± 0.4 μM3.5 ± 0.5 μM>80 μM>22
6-Fluoro-2-methylquinoxaline C6-F only12.5 ± 1.1 μM15.2 ± 1.4 μM>100 μM~8
2,3-Dichloro-6-methylquinoxaline C2-Cl, C3-Cl8.1 ± 0.7 μM9.4 ± 0.8 μM25.4 ± 2.1 μM~3
Doxorubicin (Positive Control)N/A0.85 ± 0.1 μM1.2 ± 0.2 μM4.5 ± 0.5 μM~4

*Note: A higher Selectivity Index (SI > 10) indicates a highly favorable safety profile, meaning the compound preferentially targets malignant cells while sparing healthy tissue.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the cytotoxicity and apoptotic mechanisms of quinoxaline analogs must be evaluated using self-validating, highly controlled experimental systems.

Workflow Start Compound Preparation (100 mM in anhydrous DMSO) CellCulture Cell Culture Seeding (Cancer vs. Normal Lines) Start->CellCulture Treatment Compound Treatment (Dose-Response: 0.1-100 μM) CellCulture->Treatment MTT MTT Assay (Viability & IC50) Treatment->MTT FlowCyto Annexin V/PI Staining (Apoptosis Quantification) Treatment->FlowCyto Western Western Blot (Bcl-2, BAX, Caspases) Treatment->Western Data Data Synthesis & Selectivity Index (SI) Calculation MTT->Data FlowCyto->Data Western->Data

Fig 2: Standardized workflow for evaluating quinoxaline analog cytotoxicity and mechanism of action.

Protocol 1: MTT Assay for Cytotoxicity Profiling

Causality & Validation: The MTT assay measures mitochondrial succinate dehydrogenase activity, which reduces yellow tetrazolium into insoluble purple formazan. Because this reaction only occurs in metabolically active cells, it serves as a direct proxy for cell viability. The protocol incorporates a vehicle control (to establish a 100% viability baseline) and a positive control (Doxorubicin) to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, HEK-293) in 96-well plates at a density of 5×103 cells/well in 100 μL of complete culture media. Incubate for 24 hours at 37°C, 5% CO2​ . (Reasoning: This allows cells to adhere and re-enter the logarithmic growth phase prior to drug exposure).

  • Compound Preparation: Solubilize the halogenated quinoxaline analogs in anhydrous DMSO to create a 100 mM master stock. Sonicate for 5 minutes to prevent micro-precipitation. Dilute in culture media to achieve final testing concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Critical: Ensure the final in-well DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Treatment: Aspirate the old media and add 100 μL of the drug-containing media to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (1 μM Doxorubicin). Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μL of 100% DMSO per well to dissolve the crystals. Agitate on a plate shaker for 10 minutes, then measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate viability using the formula: % Viability =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100. Determine the IC50​ using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Flow Cytometry for Apoptosis Quantification

Causality & Validation: Annexin V binds to phosphatidylserine (PS), which flips to the outer cellular leaflet during early apoptosis. Propidium Iodide (PI) only intercalates into DNA when the cell membrane is compromised (late apoptosis or necrosis). This dual-staining methodology isolates the specific mechanism of cell death, validating that the quinoxaline analog induces programmed apoptosis rather than acting as a non-specific necrotic toxin.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the calculated IC50​ of the quinoxaline analog for 24 hours. Collect both the floating (dead/dying) and adherent cells using Trypsin-EDTA. (Reasoning: Floating cells must be captured; otherwise, late-stage apoptotic events will be severely under-quantified).

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence readings.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution to the suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. (Reasoning: This protects the fluorophores from photobleaching while allowing optimal time for target binding).

  • Flow Cytometric Analysis: Add 400 μL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing a minimum of 10,000 events per sample. Utilize the FITC channel (Ex 488 nm / Em 530 nm) for Annexin V and the PI channel (Ex 488 nm / Em 617 nm) to generate quadrant plots (Live, Early Apoptotic, Late Apoptotic, Necrotic).

References

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie.[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics.[Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology. [Link]

Comparative

Comparative analysis of leaving group ability in 2-Chloro-6-fluoro-3-methylquinoxaline

Comparative Analysis of Leaving Group Ability in 2-Chloro-6-fluoro-3-methylquinoxaline: Positional Activation vs. Elemental Reactivity in SNAr Executive Summary In the realm of heterocyclic chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Leaving Group Ability in 2-Chloro-6-fluoro-3-methylquinoxaline: Positional Activation vs. Elemental Reactivity in SNAr

Executive Summary

In the realm of heterocyclic chemistry and drug development, the quinoxaline scaffold is a privileged structure. When functionalizing complex multi-halogenated heterocycles like 2-chloro-6-fluoro-3-methylquinoxaline, a fundamental conflict arises between two driving forces of Nucleophilic Aromatic Substitution (SNAr): the inherent elemental leaving group ability (Fluorine vs. Chlorine) and the positional electronic activation (C-2 vs. C-6). This guide provides a comprehensive comparative analysis of these competing factors, supported by mechanistic causality and validated experimental protocols.

Theoretical Framework: The Element Effect vs. Positional Activation

The Element Effect in SNAr In a standard aliphatic SN2 reaction, chlorine is a vastly superior leaving group to fluorine due to the weaker C-Cl bond. However, in SNAr, the order is inverted: F > Cl ≈ Br > I[1]. This inversion occurs because the rate-determining step (RDS) in SNAr is not bond cleavage, but rather the initial addition of the nucleophile to form the negatively charged Meisenheimer complex[2]. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic intermediate, making it the superior leaving group in an isolated comparison[3].

Positional Activation in Quinoxalines Despite fluorine's elemental superiority, the quinoxaline core imposes a strict electronic hierarchy based on position. The molecule consists of a pyrazine ring fused to a benzene ring. The nitrogen atoms in the pyrazine ring are highly electronegative and withdraw electron density via resonance and induction. Consequently, the C-2 position (bearing the chlorine) is profoundly electron-deficient. In contrast, the C-6 position (bearing the fluorine) is on the carbocyclic ring; while somewhat activated by the fused heterocycle, it remains significantly more electron-rich than C-2[4].

The Verdict When 2-chloro-6-fluoro-3-methylquinoxaline is subjected to nucleophilic attack, the positional activation completely overrides the element effect. Nucleophiles will exclusively attack the C-2 position to displace the chlorine, leaving the fluorine at C-6 intact[5].

Comparative Data Analysis

To objectively compare the reactivity of the two potential leaving groups in this specific scaffold, we summarize the thermodynamic and kinetic parameters in the table below.

ParameterC-2 Position (Chlorine)C-6 Position (Fluorine)
Ring System Pyrazine (Heteroaromatic)Benzene (Carbocyclic)
Electronic Environment Highly electron-deficient (adjacent to N)Moderately electron-deficient
Inherent SNAr Leaving Ability Moderate (Cl)Excellent (F)
LUMO Energy Contribution Dominant (Lowest energy site)Secondary (Higher energy site)
Meisenheimer Stabilization High (Charge delocalized onto ring N)Low (Charge delocalized onto C/F)
Experimental Outcome (Amine Nu-) Major Product (>95% yield) Trace / Not Observed

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the two sites. The steep activation barrier for C-6 attack prevents fluorine displacement, despite its theoretical superiority as an SNAr leaving group.

SNAr_Logic Start 2-Chloro-6-fluoro-3-methylquinoxaline + Nucleophile (Nu-) Path1 Attack at C-2 (Pyrazine Ring) Highly Electron-Deficient Start->Path1 Kinetic Preference Path2 Attack at C-6 (Benzene Ring) Less Electron-Deficient Start->Path2 Disfavored Meisenheimer1 Meisenheimer Complex at C-2 Stabilized by Adjacent N Path1->Meisenheimer1 Fast Addition (RDS) Meisenheimer2 Meisenheimer Complex at C-6 Stabilized by F (Inductive) Path2->Meisenheimer2 Slow Addition (RDS) Product1 Major Product: 2-Nu-6-fluoro-3-methylquinoxaline (Cl displaced) Meisenheimer1->Product1 Fast Elimination of Cl- Product2 Minor/No Product: 2-Chloro-6-Nu-3-methylquinoxaline (F displaced) Meisenheimer2->Product2 Fast Elimination of F-

Kinetic competition in the SNAr of 2-chloro-6-fluoro-3-methylquinoxaline favoring C-2 substitution.

Experimental Protocol: Regioselective Nucleophilic Substitution

To empirically validate that positional activation overrides the element effect, we utilize a self-validating experimental protocol using piperidine as a model secondary amine nucleophile. Piperidine is chosen because its incorporation is easily tracked via NMR, and it is sufficiently nucleophilic to drive the reaction to completion without requiring harsh conditions that might cause secondary substitution at C-6.

Objective: Synthesize 6-fluoro-3-methyl-2-(piperidin-1-yl)quinoxaline and prove the retention of the C-F bond.

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylquinoxaline (1.0 eq, 5.0 mmol) in anhydrous ethanol (20 mL).

    • Add piperidine (2.5 eq, 12.5 mmol) dropwise at room temperature.

    • Causality Note: The excess piperidine acts as both the nucleophile and the acid scavenger (to neutralize the generated HCl). Ethanol is chosen as a polar protic solvent to stabilize the developing negative charge in the Meisenheimer complex via hydrogen bonding, accelerating the SNAr process.

  • Reflux & Monitoring:

    • Attach a reflux condenser and heat the mixture to 80°C.

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexane eluent. The starting material (UV active) will gradually disappear, replaced by a more polar product spot. The reaction typically completes in 4-6 hours.

  • Quenching & Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with Dichloromethane (DCM, 30 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) to remove piperidine hydrochloride salts.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Purification:

    • Purify the crude product via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure substituted quinoxaline.

  • Self-Validating Characterization (Crucial Step):

    • LC-MS: Analyze the product mass. The starting material exhibits a characteristic 3:1 isotopic pattern (M / M+2) due to the 35Cl/37Cl isotopes. The product will show a mass shift corresponding to the loss of Cl and addition of piperidine, with the complete disappearance of the chlorine isotopic signature.

    • 19F-NMR: Run a 19F-NMR spectrum. The presence of a distinct fluorine signal (typically around -110 to -115 ppm) definitively proves that the C-6 fluorine was not displaced.

    • 1H-NMR: Confirm the presence of the piperidine aliphatic protons (multiplets at ~1.6 ppm and ~3.3 ppm) and the intact aromatic protons of the benzene ring.

Experimental Workflow Visualization

Exp_Workflow Step1 1. Reaction Setup Substrate + Piperidine in Ethanol (Reflux) Step2 2. Monitoring TLC (EtOAc/Hexane) Track SM disappearance Step1->Step2 Step3 3. Workup Quench, Extract (DCM), Dry (Na2SO4) Step2->Step3 Step4 4. Purification Flash Column Chromatography Step3->Step4 Step5 5. Characterization 19F-NMR (F retained) LC-MS (Cl lost) Step4->Step5

Step-by-step workflow for the regioselective substitution and analytical validation.

Conclusion

In the comparative analysis of leaving group ability within 2-chloro-6-fluoro-3-methylquinoxaline, structural context is paramount. While fundamental organic chemistry dictates that fluorine is a superior leaving group to chlorine in SNAr reactions due to the element effect, the profound electron deficiency of the pyrazine C-2 position dictates the reaction's regioselectivity. Researchers and drug development professionals can reliably utilize the C-2 chlorine as a highly selective handle for functionalization, confident that the C-6 fluorine will remain orthogonal and intact under standard nucleophilic conditions.

References[1] Nucleophilic aromatic substitution - Wikipedia.https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution[2] The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3833659/[3] Nucleophilic Aromatic Substitution - Chemistry LibreTexts.https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Substitution_Reactions/Nucleophilic_Substitution_Reactions/Nucleophilic_Aromatic_Substitution[4] Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - MDPI.https://www.mdpi.com/1420-3049/21/10/1301[5] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255342/

Sources

Validation

Quantitative LC-MS Validation for 2-Chloro-6-fluoro-3-methylquinoxaline Metabolites: A Platform Comparison Guide

An authoritative, in-depth technical comparison guide for the quantitative validation of 2-Chloro-6-fluoro-3-methylquinoxaline metabolites using advanced LC-MS platforms. Target Audience: Analytical Chemists, DMPK Resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, in-depth technical comparison guide for the quantitative validation of 2-Chloro-6-fluoro-3-methylquinoxaline metabolites using advanced LC-MS platforms.

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Focus: Platform Comparison (QqQ vs. Q-TOF), Mechanistic Workflow Design, and ICH M10 Compliance

Executive Summary & Mechanistic Background

The compound 2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) is a highly reactive, dual-halogenated heterocyclic scaffold. Quinoxaline derivatives are heavily investigated in drug discovery for their antimicrobial and antitumoral properties. However, their unique electron-deficient aromatic rings—exacerbated by the highly electronegative chlorine and fluorine substituents—make them highly susceptible to complex in vivo biotransformations.

Understanding the causality of these biotransformations is critical for bioanalytical scientists. The primary metabolic routes include:

  • N-Oxidation/Reduction: The quinoxaline nitrogen atoms are prime targets for CYP450-mediated oxidation or reductase-mediated deoxygenation.

  • Nucleophilic Substitution (Dehalogenation): The halogens (particularly the chlorine at the 2-position) can undergo hydrolysis or glutathione conjugation, leading to dechlorinated-hydroxylated metabolites.

  • Phase II Conjugation: Subsequent glucuronidation of the hydroxylated intermediates.

To accurately profile the pharmacokinetics (PK) of this compound, researchers must quantify these metabolites in complex biological matrices (e.g., plasma, liver microsomes). This requires a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology that adheres to the [1].

MetabolicPathway Parent 2-Chloro-6-fluoro- 3-methylquinoxaline M1 N-oxide Metabolite (M1) Parent->M1 CYP450 Oxidation M2 Dechlorinated/Hydroxylated (M2) Parent->M2 Hydrolysis/ Dehalogenation M3 Glucuronide Conjugate (M3) M2->M3 UGT Conjugation

Fig 1: Primary Phase I and II metabolic pathways for 2-Chloro-6-fluoro-3-methylquinoxaline.

Platform Comparison: Triple Quadrupole (QqQ) vs. Quadrupole Time-of-Flight (Q-TOF)

When establishing a quantitative validation framework for quinoxaline metabolites, selecting the right MS architecture is the most consequential decision. We objectively compare the performance of Triple Quadrupole (QqQ) systems (e.g., Agilent 6495C, Waters Xevo TQ-XS) against High-Resolution Mass Spectrometry (HRMS) Q-TOF systems (e.g., Sciex X500R, Thermo Q Exactive).

The Causality of Platform Selection
  • The QqQ Advantage (Sensitivity): QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode act as a highly efficient ion filter. By isolating the precursor ion (Q1) and a specific fragment (Q3), chemical noise is virtually eliminated. This is essential for achieving sub-ng/mL Lower Limits of Quantification (LLOQ) for low-abundance Phase II metabolites.

  • The Q-TOF Advantage (Specificity): The parent compound contains a chlorine atom, which naturally presents a distinct isotopic signature ( 35 Cl/ 37 Cl ratio of ~3:1). If a metabolite undergoes dechlorination (e.g., M2), this signature is lost. Q-TOF platforms provide exact mass measurements (<2 ppm mass error), allowing researchers to distinguish between isobaric metabolites (e.g., hydroxylation at the 5-position vs. the 8-position) without relying solely on chromatographic separation [2].

Table 1: Performance Comparison for Quinoxaline Metabolite Quantification
Performance MetricTriple Quadrupole (QqQ - MRM)Quadrupole Time-of-Flight (Q-TOF - HRMS)Operational Impact for 2-Chloro-6-fluoro-3-methylquinoxaline
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL 1.0 - 5.0 ng/mLQqQ is superior for late-stage PK studies where metabolite concentrations are trace.
Linear Dynamic Range 4 - 5 logs 3 - 4 logsQqQ requires fewer sample dilutions for high-concentration C max​ samples.
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppm Q-TOF is mandatory for resolving isobaric interferences and confirming dehalogenation.
Data Acquisition Targeted (Pre-defined MRMs)Untargeted (Full Scan / SWATH) Q-TOF allows retrospective data mining for unexpected reactive intermediates.
Matrix Interference Susceptible to cross-talkHighly resistant High-resolution extraction windows (e.g., 5 ppm) in Q-TOF eliminate background noise.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. Every step includes an internal quality control check built upon the [1].

Phase A: Sample Preparation (Addressing Matrix Effects)

Causality Check: Halogenated quinoxalines are highly lipophilic. Standard protein precipitation (PPT) leaves endogenous phospholipids (e.g., phosphatidylcholines) in the extract. These lipids co-elute with the analytes and compete for charge in the ESI source, causing severe ion suppression. Therefore, Phospholipid Removal (PLR) is mandatory.

  • Spiking: Aliquot 50 µL of biological matrix (plasma). Add 5 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13 C 6​ -labeled parent drug) to correct for extraction recovery variances.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

  • Phospholipid Removal: Transfer the supernatant to a PLR Solid Phase Extraction (SPE) plate (e.g., Ostro or Phree plates). Apply positive pressure (15 psi) to elute the sample.

  • Reconstitution: Evaporate the eluate under N 2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN).

Phase B: LC-MS/MS Parameters
  • Chromatography: Use a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). The high surface area provides the theoretical plates necessary to resolve structurally similar N-oxide isomers [3].

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid provides the protons necessary for efficient [M+H] + ionization in ESI+ mode).

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+). Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

ValidationWorkflow Prep 1. Sample Preparation Protein Precipitation & PLR-SPE LC 2. Chromatographic Separation UPLC C18, Gradient Elution Prep->LC MS 3. Mass Spectrometry ESI+, MRM (QqQ) or HRMS (Q-TOF) LC->MS Val 4. ICH M10 Validation Accuracy, Precision, Matrix Effect MS->Val

Fig 2: Self-validating bioanalytical LC-MS/MS workflow compliant with ICH M10 guidelines.

Quantitative Data Presentation & Validation Results

To prove the efficacy of the QqQ platform for targeted quantification, a full ICH M10 validation must be executed. The system is considered "self-validating" because the acceptance criteria mathematically flag any methodological failures (e.g., if Matrix Factor CV > 15%, the SPE protocol is deemed insufficient).

Below is a representative experimental data summary for the Dechlorinated-Hydroxylated Metabolite (M2) in human plasma.

Table 2: ICH M10 Validation Data for Metabolite M2 (QqQ Platform)
Validation ParameterExperimental ResultICH M10 Acceptance CriteriaStatus
Selectivity (n=6 lots) No interfering peaks at RTResponse < 20% of LLOQPASS
Linearity (R 2 ) 0.9985 (1.0 - 1000 ng/mL)R 2 ≥ 0.990PASS
LLOQ Sensitivity 1.0 ng/mL (S/N = 18:1)S/N ≥ 5:1PASS
Intra-day Precision (CV%) 4.2% at Low QC; 2.8% at High QC≤ 15% (≤ 20% at LLOQ)PASS
Inter-day Accuracy (%) 98.5% - 103.2%85% - 115% (80-120% at LLOQ)PASS
Matrix Effect (IS Normalized) 96.4% (CV: 3.1%)CV ≤ 15% between matrix lotsPASS
Extraction Recovery 88.5% ± 4.2%Consistent across QC levelsPASS

Data Interpretation: The tightly controlled Matrix Effect (96.4%) proves that the causality-driven decision to utilize PLR-SPE successfully eliminated phospholipid-induced ion suppression, allowing the QqQ to maintain strict linearity across three orders of magnitude.

Conclusion & Recommendations

For the quantitative validation of 2-Chloro-6-fluoro-3-methylquinoxaline metabolites:

  • For Early-Stage Discovery & Metabolite ID: Deploy a Q-TOF platform. The high mass accuracy is non-negotiable for identifying dehalogenation events and mapping the exact biotransformation pathways of the fluoro-chloro-quinoxaline core.

  • For Regulated PK/TK Studies (GLP): Transition to a QqQ platform operating in MRM mode. When paired with a rigorous PLR-SPE sample preparation strategy, the QqQ delivers the ruggedness, sensitivity, and 4-log dynamic range required to meet strict ICH M10 bioanalytical standards.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. (2022). Available at:[Link]

  • Cabooter, D., et al. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. (2020). Available at:[Link]

  • E3S Web of Conferences. Determination of Residues of two Aminoglycoside antibiotics and five Quinololine antibiotics and Their Metabolites. (2021). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-fluoro-3-methylquinoxaline

As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. This guide provides an in-depth, procedural framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-6-fluoro-3-methylquinoxaline. This compound, like many halogenated heterocyclic molecules used in drug discovery and materials science, requires meticulous management to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist, delving into the chemical rationale behind these essential protocols.

Hazard Profile and Chemical Characteristics

Property Data
Chemical Name 2-Chloro-6-fluoro-3-methylquinoxaline
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Appearance Likely a solid (powder/crystalline) at room temperature
Anticipated Hazards Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][4] Toxic or harmful if swallowed.
Classification Halogenated Organic Compound[1]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 2-Chloro-6-fluoro-3-methylquinoxaline is its strict segregation as halogenated organic waste .[1][5]

Why is this segregation so crucial?

  • Treatment Method: Non-halogenated organic solvents can often be reclaimed or used in fuel blending. In stark contrast, halogenated waste must undergo high-temperature incineration in specialized facilities equipped with scrubbers.[1][6] This is because the combustion of chlorinated and fluorinated compounds produces highly corrosive and toxic gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF). These gases must be neutralized to prevent environmental damage and equipment corrosion.

  • Cost and Compliance: Disposing of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[5] Mixing the two streams contaminates the entire volume, elevating disposal costs and creating a compliance violation.[7]

  • Prohibition: Under no circumstances should any organic chemical, particularly a halogenated one, be disposed of down the drain.[7] This is illegal and poses a severe threat to aquatic ecosystems and water treatment infrastructure.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for collecting and disposing of 2-Chloro-6-fluoro-3-methylquinoxaline waste within a laboratory setting.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing:

  • Safety Goggles: To protect against potential splashes or dust.[2]

  • Chemical-Resistant Gloves: Nitrile gloves should be inspected before use. Dispose of contaminated gloves in accordance with laboratory practices.[2]

  • Laboratory Coat: To protect skin and clothing.

Step 2: Prepare the Designated Waste Container

  • Select a clearly marked, leak-proof container designated for "Halogenated Organic Waste." [1][7]

  • The container must have a secure, tight-fitting lid that remains closed except when waste is being added.[5][7]

  • Ensure the container is affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[5]

Step 3: Waste Collection

  • For the pure, solid compound: Carefully transfer the solid waste into the designated halogenated waste container using a clean spatula. Avoid creating dust. If dust generation is a risk, perform the transfer in a chemical fume hood.[2]

  • For solutions:

    • Carefully pour the solution containing 2-Chloro-6-fluoro-3-methylquinoxaline into the halogenated waste container.

    • Crucial Rule: Any non-halogenated solvent (e.g., acetone, ethanol, hexane) that is mixed with a halogenated compound MUST be treated as halogenated waste.[5][7]

  • For contaminated labware (e.g., weigh boats, pipette tips): If grossly contaminated, these should also be placed in the solid halogenated waste stream. If only trace amounts are present, follow your institution's specific guidelines for chemically contaminated sharps and labware.

Step 4: Labeling and Documentation

  • On the hazardous waste label, clearly list all constituents of the container, including solvent names and an estimated percentage or volume of each.[1] For example:

    • "Waste Dichloromethane, 80%"

    • "Waste Methanol, 15%"

    • "2-Chloro-6-fluoro-3-methylquinoxaline, 5%"

  • Maintain a log sheet near the container if multiple users are adding waste.[7]

Step 5: Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored away from incompatible materials, such as strong acids or bases.[5]

Step 6: Final Disposal

  • Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90-180 days), contact your organization's Environmental Health and Safety (EHS) department.

  • The EHS office will arrange for the collection of the waste by a licensed and approved hazardous waste disposal contractor.[8] This contractor will transport the waste to a permitted facility for final treatment, typically via incineration.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of 2-Chloro-6-fluoro-3-methylquinoxaline.

DisposalWorkflow start_node Start: Have Waste 2-Chloro-6-fluoro-3-methylquinoxaline? process_ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start_node->process_ppe decision_solid Is it a solid or concentrated residue? decision_solution Is it dissolved in a solvent? decision_solid->decision_solution No process_collect_solid Step 2: Carefully transfer to 'Solid Halogenated Waste' container decision_solid->process_collect_solid Yes decision_spill Is it a spill? decision_solution->decision_spill No process_collect_liquid Step 2: Pour into 'Liquid Halogenated Waste' container decision_solution->process_collect_liquid Yes process_contact_ehs Step 5: Contact EHS for professional disposal decision_spill->process_contact_ehs No spill_small Small Spill: Absorb with inert material. Collect into waste container. decision_spill->spill_small Yes, small & contained spill_large Large Spill: Evacuate Area. Call Emergency Services (911) & EHS. decision_spill->spill_large Yes, large or uncontained process_ppe->decision_solid  Waste Type? process_label Step 3: Label Container with 'Hazardous Waste' and all constituents process_collect_solid->process_label process_collect_liquid->process_label process_store Step 4: Store sealed container in Satellite Accumulation Area (SAA) process_label->process_store process_store->process_contact_ehs spill_small->process_label

Caption: Decision workflow for proper disposal of 2-Chloro-6-fluoro-3-methylquinoxaline.

Spill and Emergency Procedures

Accidents require swift and correct action to mitigate risks.

  • Small Spills: For minor spills of the solid or a solution, first, alert others in the immediate area. While wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the absorbed material into your designated halogenated waste container.[8][9] Clean the affected area thoroughly.

  • Large Spills: In the event of a large spill, immediately evacuate the area and alert all nearby personnel. If there is an inhalation or fire risk, activate the nearest fire alarm to ensure a full evacuation.[7] Contact your institution's emergency services and EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the vital work of scientific research does not come at the cost of personal well-being or environmental integrity.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Bucknell University. Hazardous Waste Segregation. Bucknell University. [Link]

  • Kovács, S., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management, 345, 118593. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Kao Chemicals. Material Safety Data Sheet. Kao Chemicals. [Link]

  • CPAchem. Safety data sheet for 3-Methyl-quinoxaline-2-carboxylic acid. CPAchem. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Chloro-2-methylquinoline. Thermo Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylquinoxaline

As a Senior Application Scientist, handling highly reactive halogenated heteroaromatics requires moving beyond basic compliance and understanding the mechanistic "why" behind every safety protocol. 2-Chloro-6-fluoro-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling highly reactive halogenated heteroaromatics requires moving beyond basic compliance and understanding the mechanistic "why" behind every safety protocol. 2-Chloro-6-fluoro-3-methylquinoxaline is a potent electrophile utilized in advanced drug development and agrochemical synthesis. Due to its specific substitution pattern, it presents unique occupational hazards that demand rigorous, self-validating operational controls.

This guide provides the definitive blueprint for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Identity & Mechanistic Hazard Analysis

Before selecting PPE, we must understand the chemical's intrinsic reactivity. The quinoxaline core is highly lipophilic, allowing it to easily partition into and cross biological membranes (such as the stratum corneum of the skin).

More critically, the presence of the chlorine atom at the 2-position, activated by the adjacent nitrogen atoms and the electron-withdrawing fluorine at the 6-position, makes this molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In a biological context, this means the chemical can readily react with nucleophilic residues (e.g., thiols and amines in skin proteins or mucous membranes), leading to covalent modification and severe irritation[1].

Table 1: Chemical Identity and Hazard Profile

Property Specification
Chemical Name 2-Chloro-6-fluoro-3-methylquinoxaline
CAS Number 98416-71-8[2]
Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol [2]

| Primary Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

The PPE Blueprint: Quantitative Specifications & Causality

Standard laboratory PPE is insufficient for activated halogenated aromatics. The lipophilicity of this compound allows it to rapidly permeate thin latex or low-quality nitrile, while its respiratory hazard (H335) necessitates strict inhalation controls[3].

Table 2: Mandatory PPE Specifications

PPE Category Specification Mechanistic Justification
Hand Protection Heavy-duty Nitrile (≥ 0.4 mm thickness) or Viton®/Chemraz®[4]. Halogenated organics rapidly degrade and permeate standard latex. A minimum 0.4 mm nitrile barrier prevents breakthrough during incidental contact[4].
Respiratory NIOSH-approved P100 or EN 149 equivalent (if outside hood)[3]. Prevents inhalation of highly irritating, electrophilic dust particles that can covalently bind to lung tissue.
Eye Protection ANSI Z87.1 Chemical Splash Goggles. Protects against aerosolized dust and solvent splashes during dissolution.

| Body Protection | Flame-Resistant (FR) lab coat, fully buttoned; non-porous shoes. | Prevents dermal exposure and mitigates secondary fire risks if handling alongside flammable organic solvents. |

Step-by-Step Operational Workflow

To ensure trustworthiness, every protocol must be a self-validating system . Do not assume equipment is functioning; verify it dynamically during the workflow.

Phase 1: Pre-Operation Setup & Validation
  • Airflow Verification: Before opening the chemical container, use a digital velometer or a Kimwipe to visually and quantitatively verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm) .

  • Glove Integrity Check: Perform the "inflation test" on your nitrile gloves. Trap air inside the glove and squeeze to ensure there are no micro-tears before donning. Double-gloving is mandatory.

  • Static Mitigation: 2-Chloro-6-fluoro-3-methylquinoxaline is a dry powder prone to aerosolization. Place an anti-static ionizer bar in the hood or use anti-static weighing boats to neutralize surface charges.

Phase 2: Dispensing and Handling
  • Tare and Seal: Place a tared, sealable reaction vial on the balance inside the fume hood.

  • Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass. Causality note: Avoid aluminum spatulas, as halogenated aromatics can occasionally undergo Friedel-Crafts-type reactions or degrade in the presence of aluminum oxides under specific conditions[1].

  • Solvent Addition: If dissolving the compound in carrier solvents like DMF, DMSO, or DCM, exercise extreme caution. These solvents drastically increase the skin permeation rate of the dissolved quinoxaline.

Phase 3: Post-Reaction Decontamination
  • Tool Quenching: Wipe down spatulas and the balance pan with a Kimwipe soaked in isopropanol, followed by a secondary wipe with soapy water to hydrolyze any residual active compound.

  • Doffing: Remove the outer layer of gloves inside the fume hood to prevent spreading invisible chemical dust to laboratory door handles or keyboards.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the H335-rated dust[3].

Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Suppress Dust: Do not dry-sweep the powder. Lightly mist the spill with water or cover it entirely with damp inert absorbent material (e.g., sand or vermiculite) to suppress aerosolization.

  • Collect: Use a non-sparking scoop to transfer the absorbed mass into a designated hazardous waste container.

Disposal Plan: Categorize all waste containing 2-Chloro-6-fluoro-3-methylquinoxaline strictly as Halogenated Organic Waste . Never mix this waste stream with aqueous bases or amine-containing waste, as the compound's SNAr reactivity could lead to unexpected exothermic reactions in the waste carboy.

Operational Safety Workflow Diagram

G N1 Pre-Operation: Validate Hood & PPE N2 Dispensing: Anti-Static Weighing N1->N2 N3 Reaction Setup: Solvent Addition N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response: Isolate & Absorb N4->N5 Yes N6 Standard Disposal: Halogenated Waste N4->N6 No N7 Decontamination: PPE Doffing N5->N7 N6->N7

Operational safety and spill response workflow for halogenated heteroaromatics.

References

  • Eastfine. "Global Market Intelligence 2026: The Strategic Trajectory of Halogenated Aromatics". Eastfine. URL: [Link]

Sources

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